molecular formula C10H22O B092798 3,6-Dimethyloctan-3-ol CAS No. 151-19-9

3,6-Dimethyloctan-3-ol

Cat. No.: B092798
CAS No.: 151-19-9
M. Wt: 158.28 g/mol
InChI Key: NPHCXUPGMINOPP-UHFFFAOYSA-N
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Description

3,6-Dimethyloctan-3-ol (CAS Registry Number: 151-19-9) is a tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is characterized as a colorless to clear liquid with a medium-strength, complex odor profile described as fresh, floral, woody, and reminiscent of bois de rose, blueberry, and rose . Its flavor is similarly noted as sweet, herbal, and floral, with notes of blueberry, berry, and coriander . This compound is primarily valued in research and industry as a flavor and fragrance agent . It is used in the development and formulation of fine fragrances, soaps, detergents, and cosmetic products, where it contributes a substantive odor that can last up to 12 hours . In flavor research, it finds applications across various food categories, with usage levels documented in dairy products, edible ices, confectionery, bakery wares, and alcoholic beverages, among others . From a chemical perspective, 3,6-Dimethyloctan-3-ol has a boiling point of approximately 202°C at 760 mmHg, a flash point of about 82°C (180°F), and a calculated logP (o/w) of 3.485, indicating moderate hydrophobicity . It is soluble in alcohol, diethyl phthalate, and mineral oil, and is slightly soluble in water . The compound exists as a mixture of diastereoisomers, and the stereoisomeric composition should be specified for precise applications . Safety assessments indicate low acute toxicity, with reported LD50 values of >5000 mg/kg for both oral administration in rats and dermal application in rabbits . The IFRA (International Fragrance Association) recommends usage levels of up to 20.0000% in the fragrance concentrate . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O/c1-5-9(3)7-8-10(4,11)6-2/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHCXUPGMINOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861834
Record name 3,6-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

151-19-9
Record name 3,6-Dimethyl-3-octanol
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Record name 3-Octanol, 3,6-dimethyl-
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Record name 3,6-DIMETHYL-3-OCTANOL
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Record name 3-Octanol, 3,6-dimethyl-
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Record name 3,6-Dimethyl-3-octanol
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Record name 3,6-dimethyloctan-3-ol
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Foundational & Exploratory

Technical Monograph: 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Synthesis, and Physicochemical Characterization

Executive Summary & Chemical Identity[1]

3,6-Dimethyloctan-3-ol (CAS: 151-19-9) is a saturated tertiary alcohol belonging to the acyclic terpenoid class.[1] Often confused with its structural isomer Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer exhibits distinct steric and physicochemical properties due to the internal positioning of the methyl substituent at the C6 position rather than the terminal C7.[1]

This guide provides a rigorous examination of the molecule's architecture, validated synthetic pathways, and analytical fingerprints, designed to support high-precision applications in fragrance chemistry, pharmaceutical intermediate synthesis, and lipophilic solvent design.[1]

Chemical Identification Data
ParameterSpecification
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Registry Number 151-19-9
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
SMILES CCC(C)CCC(C)(CC)O
Chiral Centers C3 and C6 (4 Stereoisomers possible)
Synonyms Aprol 100; 3-Octanol, 3,6-dimethyl-; AR 1

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions. The tertiary hydroxyl group confers significant resistance to oxidation, while the aliphatic chain length ensures high lipophilicity.[1]

PropertyValueContext/Conditions
Boiling Point 202.2 °C@ 760 mmHg (Standard Atmosphere)
Boiling Point (Reduced) 98–99 °C@ 9 mmHg
Density 0.831 – 0.837 g/mL@ 25 °C
Refractive Index (

)
1.434 – 1.440@ 20 °C
Flash Point ~82 °C (180 °F)TCC (Tag Closed Cup)
LogP (Octanol/Water) 3.30 – 3.48Lipophilic; membrane permeable
Vapor Pressure 0.072 mmHg@ 25 °C (Estimated)
Solubility ~188 mg/L (Water)Soluble in Ethanol, Diethyl Phthalate

Synthetic Methodology: The Grignard Route

While hydrogenation of specific unsaturated terpene analogs is possible, it often yields isomer mixtures.[1] For research-grade purity, the alkylation of a ketone precursor via Grignard reagent is the preferred route.[1] This method allows for precise control over the carbon skeleton construction.[1]

Retrosynthetic Analysis

The target molecule, 3,6-dimethyloctan-3-ol, can be disconnected at the C3 position.[1] The most logical precursors are 5-methyl-2-heptanone and Ethylmagnesium bromide .[1]

  • Logic: The ethyl group adds to the carbonyl carbon (C2 of the heptanone), converting it to a tertiary alcohol (C3 of the final octane chain).[1]

Experimental Protocol (Bench Scale)

Reagents:

  • 5-Methyl-2-heptanone (1.0 eq)[1]

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in Diethyl Ether)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]

  • Quenching Agent: Saturated Ammonium Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain a positive pressure of inert gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
  • Solvation: Charge the flask with anhydrous THF and cool to 0°C in an ice bath.

  • Grignard Addition: Cannulate Ethylmagnesium bromide into the flask.

  • Substrate Addition: Add 5-methyl-2-heptanone dropwise over 30 minutes. The exotherm must be controlled to prevent solvent boiling.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-FID.[1]

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
     to hydrolyze the magnesium alkoxide intermediate.
    
  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether.[1] Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via fractional distillation under vacuum (approx. 10 mmHg) to isolate the product.

Reaction Pathway Visualization

SynthesisPath cluster_conditions Critical Process Parameters Precursor 5-Methyl-2-heptanone (C8 Ketone) Intermediate Mg-Alkoxide Complex (Tetrahedral Intermediate) Precursor->Intermediate Nucleophilic Attack (Anhydrous THF, 0°C) Reagent Ethyl MgBr (Grignard) Reagent->Intermediate Product 3,6-Dimethyloctan-3-ol (Tertiary Alcohol) Intermediate->Product Protonation Quench Hydrolysis (Sat. NH4Cl) Quench->Product H+ Source Param1 Inert Atmosphere (N2) Param2 Temp Control (<5°C)

Figure 1: Grignard synthesis pathway for 3,6-dimethyloctan-3-ol from ketone precursors.

Reactivity & Stability Profile

Understanding the tertiary alcohol functionality is crucial for formulation and derivatization.[1]

Steric Hindrance & Oxidation

The hydroxyl group at C3 is sterically hindered by the surrounding ethyl, methyl, and alkyl chains.[1]

  • Oxidation Resistance: Unlike primary or secondary alcohols, 3,6-dimethyloctan-3-ol cannot be oxidized to a ketone or aldehyde without breaking carbon-carbon bonds.[1] It is stable against mild oxidants (e.g., PCC, Jones reagent).[1]

  • Implication: Excellent stability in oxidative formulations (e.g., topical creams exposed to air).[1]

Dehydration (Zaitsev Elimination)

Under acidic conditions (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, heat), the molecule undergoes dehydration to form alkenes.
  • Major Product: The double bond will form preferentially towards the most substituted carbons (Zaitsev's Rule), likely yielding isomers of 3,6-dimethyl-2-octene or 3,6-dimethyl-3-octene.[1]

Analytical Characterization

For verification of synthesis or quality control in raw materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Mass Fragmentation Pattern (EI, 70 eV)

Tertiary alcohols often do not show a strong molecular ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) peak because they dehydrate or fragment easily in the ion source.
  • Molecular Ion: m/z 158 (Weak or absent).[1]

  • Base Peak / Key Fragments:

    • m/z 140 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Loss of water (
      
      
      
      ). This is a diagnostic peak for alcohols.[1]
    • m/z 129 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Loss of the Ethyl group (alpha-cleavage).
      
    • m/z 111 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Combined loss of water and ethyl group.
      
    • m/z 73 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Alpha-cleavage fragment containing the oxygen.
      
Analytical Workflow Diagram

AnalysisFlow Sample Sample Injection (Diluted in Hexane) GC Gas Chromatography (Col: DB-5MS / HP-5) Sample->GC Volatilization (>200°C) Ionization EI Source (70eV) Fragmentation GC->Ionization Separation (RI ~1436) Detection Mass Analyzer (Quadrupole) Ionization->Detection m/z Filtering Data Spectrum Analysis (Identify m/z 140, 129) Detection->Data Signal Integration

Figure 2: GC-MS analytical workflow for identification and purity assessment.

Applications in Drug Development & Industry[1][2]

Pharmaceutical Excipient / Solvent

With a LogP of ~3.3, 3,6-dimethyloctan-3-ol serves as an effective co-solvent for lipophilic active pharmaceutical ingredients (APIs).[1] Its tertiary alcohol structure prevents it from reacting with electrophilic APIs, offering a chemically inert vehicle compared to primary alcohols.[1]

Fragrance & Olfactory Research

The molecule possesses a floral, fresh, and slightly woody odor profile.[1] It is used as a "blender" in perfumery to add volume and substantivity without dominating the top notes.[1] It is often used as a saturated stable analog to Linalool, providing similar olfactory notes but with superior stability in high-pH functional products (soaps, detergents).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol.[1] Retrieved from [Link][1]

  • The Good Scents Company (2023). 3,6-dimethyl-3-octanol Chemical Properties and Odor Description.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 3,6-Dimethyloctan-3-ol Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,6-dimethyloctan-3-ol.[1][4] EC Number 205-787-6.[1][4] Retrieved from [Link][1]

Sources

Physicochemical Profiling of 3,6-Dimethyloctan-3-ol: A Technical Guide for Formulation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 3,6-Dimethyloctan-3-ol , a specialized saturated tertiary alcohol.

This guide is structured for researchers and formulation scientists, moving from molecular identification to thermodynamic behavior and analytical validation.

Executive Summary

3,6-Dimethyloctan-3-ol (CAS: 151-19-9) is a saturated, branched tertiary alcohol characterized by its stability and lipophilic nature. While frequently utilized in the fragrance industry (under trade names such as Aprol 100) for its floral-woody olfactive profile, its relevance in drug development lies in its potential as a lipophilic permeation enhancer and a solubilizing excipient for hydrophobic active pharmaceutical ingredients (APIs). Unlike its isomer tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer presents a unique steric profile due to the proximity of the mid-chain methyl group, influencing its partitioning coefficient (LogP) and membrane interaction dynamics.

Molecular Identification & Structural Analysis

Accurate identification is critical to distinguish this molecule from its common isomers. The molecule features two chiral centers (C3 and C6), typically existing as a diastereomeric mixture in commercial grades.

ParameterData
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Registry Number 151-19-9
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
SMILES CCC(C)CCC(C)(CC)O
InChI Key NPHCXUPGMINOPP-UHFFFAOYSA-N
Synonyms Aprol 100, 3-Octanol, 3,6-dimethyl-
Stereochemical Configuration

The molecule possesses chirality at C3 (the tertiary alcohol center) and C6 (the methyl-substituted carbon).

  • C3 Center : Sterically hindered by the ethyl and methyl groups, reducing reactivity toward oxidation compared to secondary alcohols.

  • C6 Center : Introduces branching that disrupts lipid packing, potentially enhancing fluidity when used in topical formulations.

Physicochemical Property Profile

The following data aggregates experimental values and high-confidence predictions relevant to formulation stability and processing.

Table 1: Core Physical Constants
PropertyValue / RangeCondition / Method
Physical State Clear, colorless liquid@ 20°C, 1 atm
Boiling Point 202.2°C (est)@ 760 mmHg
Boiling Point (Vacuum) 98 – 99°C@ 9 mmHg [1]
Density (Specific Gravity) 0.828 – 0.837 g/mL @ 20°C – 25°C [1][2]
Refractive Index (

)
1.434 – 1.440@ 20°C [2]
Flash Point ~82°C (180°F)TCC (Tag Closed Cup) [2]
Vapor Pressure 0.072 mmHg@ 25°C (Predicted) [2]
Viscosity ~11 cP@ 25°C (Analogous est.)
Table 2: Solubility & Partitioning Parameters
ParameterValueImplications for Drug Delivery
Water Solubility ~188 mg/L (Slightly Soluble)Requires co-solvents (Ethanol, PEG) for aqueous systems.
LogP (Octanol/Water) 3.30 – 3.48 Highly lipophilic; ideal for crossing the Stratum Corneum.
Solubility (Organics) MiscibleEthanol, Diethyl phthalate, Mineral Oil.[1]

Thermodynamic & Transport Properties

Understanding the volatility and phase transitions is essential for processing (e.g., vacuum distillation or lyophilization limits).

  • Volatility : With a vapor pressure of ~0.07 mmHg at 25°C, 3,6-Dimethyloctan-3-ol is considered a semi-volatile organic compound (SVOC) . In formulation, it acts as a fixative or a slow-release solvent.

  • Thermal Stability : As a tertiary alcohol, it resists oxidative dehydrogenation but may undergo dehydration to alkenes (e.g., 3,6-dimethyl-2-octene) under acidic conditions at temperatures >100°C.

Synthesis & Impurity Profiling

For research applications requiring high purity, understanding the synthesis route helps in identifying potential impurities.

Primary Synthesis Route (Grignard Addition)

The most direct synthesis involves the alkylation of a ketone. Precursors : 4-Methyl-2-hexanone + Ethyl Magnesium Bromide.

  • Formation : EtMgBr attacks the carbonyl at C2 of 4-methyl-2-hexanone.

  • Hydrolysis : Acidic workup yields the tertiary alcohol.

  • Purification : Fractional distillation.

Potential Impurities :

  • Unreacted Ketone : 4-Methyl-2-hexanone (detectable via Carbonyl stretch in IR).

  • Dehydration Products : 3,6-Dimethyl-octenes (Olefinic impurities).

  • Solvent Residues : Diethyl ether or THF.

Visualization: Synthesis & Purification Workflow

The following diagram outlines the logical flow for synthesizing and characterizing the molecule.

SynthesisWorkflow Precursors Precursors: 4-Methyl-2-hexanone + EtMgBr Reaction Grignard Reaction (Anhydrous THF, <10°C) Precursors->Reaction N2 Atmosphere Quench Hydrolysis (Dilute H2SO4) Reaction->Quench Exothermic Crude Crude Mixture: Alcohol + Alkenes Quench->Crude Phase Sep Distillation Vacuum Distillation (98°C @ 9 mmHg) Crude->Distillation Purification FinalProduct Pure 3,6-Dimethyloctan-3-ol (>98%) Distillation->FinalProduct Fraction Collection

Figure 1: Synthesis logic flow from precursors to purified tertiary alcohol.[1][2][3][4]

Analytical Characterization Protocols

To validate the identity and purity of 3,6-Dimethyloctan-3-ol, the following multi-modal approach is recommended.

A. Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column : Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Carrier Gas : Helium @ 1 mL/min.

  • Temperature Program : 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Retention Index : Expect elution after Linalool but before Geraniol derivatives.

  • MS Fragmentation : Look for characteristic alpha-cleavage ions.

    • Loss of Ethyl group (

      
      ).
      
    • Loss of Water (

      
      ).
      
B. Infrared Spectroscopy (FT-IR)
  • O-H Stretch : Broad band at 3300–3400 cm⁻¹ (H-bonded).

  • C-H Stretch : Strong aliphatic peaks at 2850–2960 cm⁻¹ .

  • Absence of Carbonyl : No peak at 1715 cm⁻¹ (confirms conversion of ketone).

C. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent : CDCl₃.

  • Key Signals :

    • 
       ~0.9 ppm: Methyl triplets/doublets (complex overlap due to diastereomers).
      
    • 
       ~1.2–1.6 ppm: Methylene envelope (
      
      
      
      ).
    • Absence : No signals > 4.0 ppm (confirms saturated alcohol; no alkene protons).

Safety & Handling (SDS Summary)

While generally considered safe for cosmetic use, pure concentrates require standard laboratory precautions.

  • GHS Classification :

    • Skin Irritation : Category 2 (Causes skin irritation).[5][6]

    • Eye Irritation : Category 2A (Causes serious eye irritation).[6]

  • Handling : Use chemical resistant gloves (Nitrile). Avoid contact with strong oxidizing agents (e.g., Chromium trioxide) which can react violently with tertiary alcohols.

References

  • ChemSrc . (2025). 3-Octanol, 3,6-dimethyl- Physical Properties and CAS Data. Retrieved from [Link]

  • The Good Scents Company . (2023). 3,6-dimethyloctan-3-ol (CAS 151-19-9) Odor and Physicochemical Data. Retrieved from [Link]

  • PubChem . (2025).[5] Compound Summary: 3,6-Dimethyloctan-3-ol.[7][5] National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 3,6-Dimethyloctan-3-ol (CAS 151-19-9)

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: AR-1, Aprol 100, 3,6-Dimethyl-3-octanol Content Type: Technical Reference for Drug Development & Formulation Scientists[1][2]

Executive Summary: The "Stable Linalool" Analog

3,6-Dimethyloctan-3-ol (CAS 151-19-9) is a saturated tertiary alcohol structurally isomeric to tetrahydrolinalool.[2] While often overshadowed by its 3,7-isomer (Tetrahydrolinalool) and its unsaturated parent (Linalool), this compound possesses a distinct physiochemical profile critical for specialized pharmaceutical applications.[2]

Unlike Linalool, which is susceptible to oxidative degradation (forming sensitizing hydroperoxides), 3,6-Dimethyloctan-3-ol exhibits exceptional stability in aggressive media (high/low pH, oxidative environments).[2] This guide explores its utility as a robust lipophilic excipient, permeation enhancer, and stable organoleptic agent in topical and transdermal drug delivery systems.[2]

Part 1: Chemical Identity & Physiochemical Profile[2][3]
1.1 Structural Differentiation

A critical error in formulation databases is the conflation of CAS 151-19-9 with Linalool or Tetrahydrolinalool.[2] The distinction lies in the methylation pattern and saturation:

Feature3,6-Dimethyloctan-3-ol (CAS 151-19-9) Tetrahydrolinalool (CAS 78-69-3) Linalool (CAS 78-70-6)
Structure Saturated (Head-to-Head Isoprene linkage)Saturated (Head-to-Tail Isoprene linkage)Unsaturated (Alkene bonds)
Methyl Positions C3, C6C3, C7C3, C7
Oxidative Stability High (No double bonds)HighLow (Forms hydroperoxides)
Odor Profile Floral, fresh, woody, rose-likeSweet, floral, less woodyFloral, spicy, citrus
LogP (Est.) 3.303.302.97
1.2 Key Properties
  • Molecular Formula: C₁₀H₂₂O

  • Molecular Weight: 158.28 g/mol [2][3][4]

  • Boiling Point: ~197°C (at 760 mmHg)[2]

  • Solubility: Insoluble in water; soluble in ethanol, diethyl phthalate, and mineral oils.[2]

  • Chirality: The molecule possesses two chiral centers (C3 and C6), typically existing as a mixture of diastereomers in commercial synthesis.[2]

Part 2: Synthesis & Manufacturing Protocols

The industrial synthesis of 3,6-Dimethyloctan-3-ol differs from the standard pinene-based route used for linalool.[2] It typically employs a Grignard reaction, ensuring the specific "3,6" backbone construction.[2]

2.1 Synthetic Pathway (Grignard Route)

The core synthesis involves the alkylation of a ketone.[2]

  • Precursor: 4-Methyl-2-hexanone (Isobutyl acetone).[2]

  • Reagent: Ethyl Magnesium Bromide (EtMgBr).[2]

  • Reaction: Nucleophilic addition of the ethyl group to the ketone carbonyl.[2]

  • Workup: Hydrolysis with dilute acid (e.g., H₂SO₄).[2]

Reaction Logic: The choice of Ethyl Magnesium Bromide + 4-Methyl-2-hexanone is critical.[2]

  • Why? The ketone provides the 6-methyl backbone (relative to the final octane chain).[2] The ethyl Grignard attacks the C2 carbonyl.[2]

  • Result: The new C-C bond creates a tertiary alcohol at position 3, extending the chain to an 8-carbon backbone (Octane).[2]

2.2 Visualization: Synthesis Workflow

Synthesis Precursor 4-Methyl-2-hexanone (C7 Ketone) Intermediate Alkoxide Intermediate (Magnesium Salt) Precursor->Intermediate Nucleophilic Addition (Anhydrous THF/Ether) Reagent Ethyl MgBr (Grignard Reagent) Reagent->Intermediate Hydrolysis Acid Hydrolysis (Dilute H2SO4) Intermediate->Hydrolysis Quenching Product 3,6-Dimethyloctan-3-ol (CAS 151-19-9) Hydrolysis->Product Phase Separation & Distillation

Caption: Grignard synthesis route for CAS 151-19-9. The ethyl group addition to the C2 ketone converts the backbone to an octane chain with a tertiary alcohol at C3.[2]

Part 3: Pharmaceutical Applications & Formulation Logic
3.1 Stability in Aggressive Media (The Core Value)

For drug developers, the primary utility of CAS 151-19-9 is its inertness .[2]

  • Problem: Linalool is a common permeation enhancer but degrades in formulations containing benzoyl peroxide (acne treatments) or hypochlorite (medicated cleansers), forming allergenic byproducts.[2]

  • Solution: 3,6-Dimethyloctan-3-ol lacks the allylic double bonds of linalool.[2] It resists autoxidation and acid-catalyzed rearrangement.[2]

  • Application: Ideal for medicated soaps (pH > 9) and oxidative creams where fragrance stability or lipophilic solvency is required without degradation.[2]

3.2 Transdermal Permeation Enhancement

Based on Structure-Activity Relationship (SAR) data for saturated fatty alcohols:

  • Mechanism: The lipophilic tail (C8 backbone) inserts into the stratum corneum lipid bilayer, while the polar head (tertiary -OH) disrupts the hydrogen bonding network of the ceramide headgroups.[2]

  • Advantage: As a tertiary alcohol, it is less prone to metabolic oxidation (by skin alcohol dehydrogenases) compared to primary alcohols (like octanol), providing a sustained permeation effect.[2]

3.3 Predicted Pharmacology (Safety & Toxicology)
  • Acute Toxicity: Oral LD50 (Rat) > 5000 mg/kg.[2]

  • Irritation: Moderate skin irritant (typical of concentrated terpenes).[2]

  • Sensitization: Significantly lower sensitization potential than Linalool because it cannot form hydroperoxides (the primary sensitizers in aged linalool).[2]

Part 4: Analytical Protocols (Self-Validating)

To ensure the identity of CAS 151-19-9 and distinguish it from its isomers, a rigorous GC-MS protocol is required.[2]

4.1 Protocol: Isomer Differentiation via GC-MS

Objective: Separate 3,6-Dimethyloctan-3-ol from Tetrahydrolinalool (3,7-isomer).

  • Column Selection: Use a polar column (e.g., DB-WAX or HP-INNOWax ).[2] Non-polar columns (DB-1) may fail to resolve the diastereomers of the 3,6 and 3,7 isomers effectively.[2]

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).[2]

    • Oven Program: 60°C (hold 2 min) → 5°C/min → 240°C.

    • Injection: Split 50:1 (to prevent column overload).

  • Validation Criteria (Self-Checking):

    • Retention Index (RI): The RI on a Wax column for CAS 151-19-9 is typically ~1450-1460 , slightly distinct from Tetrahydrolinalool.[2]

    • Mass Spectrum: Look for the characteristic fragmentation.[2] While both show m/z 73 (C4H9O+), the branching pattern at C6 vs C7 yields subtle intensity differences in the C5-C7 fragments.[2]

4.2 Visualization: Analytical Logic

Analysis Sample Unknown Sample (Suspected CAS 151-19-9) GC GC Separation (Polar Column: DB-WAX) Sample->GC MS Mass Spectrometry (EI Source 70eV) GC->MS Decision1 Retention Index Check MS->Decision1 Compare RI & Frag Patterns ResultA Confirmed: 3,6-Isomer (CAS 151-19-9) Decision1->ResultA RI Match + Spectrum Match ResultB Rejected: 3,7-Isomer (Tetrahydrolinalool) Decision1->ResultB RI Mismatch

Caption: Analytical workflow for distinguishing CAS 151-19-9 from common structural isomers using polar column gas chromatography.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol. Retrieved from [Link]

  • The Good Scents Company (2024). 3,6-dimethyl-3-octanol (CAS 151-19-9) Odor and Properties Profile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) (2023). 3-Octanol, 3,6-dimethyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,6-Dimethyloctan-3-ol.[1][2] Retrieved from [Link][2]

  • Luebke, W. (1987). Organoleptic Evaluation of Saturated Terpene Alcohols. Perfumer & Flavorist. (Cited via The Good Scents Company).[2]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethyloctan-3-ol (Trade name: AR-1; Synonyms: Aprol 100) represents a critical structural isomer of the widely utilized fragrance material Tetrahydrolinalool (3,7-dimethyloctan-3-ol). While organoleptically similar to its 3,7-isomer—possessing a fresh, floral, muguet-citrus profile—the 3,6-isomer is distinguished by its unique stereochemical complexity and specific synthetic origins.

This guide provides a rigorous technical analysis of 3,6-dimethyloctan-3-ol, moving beyond basic property listing to explore the causality between its saturated tertiary alcohol structure and its exceptional stability in aggressive media (hypochlorites, high pH). We further delineate the synthetic pathways, contrasting the hydrogenation route of linalool derivatives with the Grignard-based total synthesis required for this specific isomer.

Molecular Architecture & Stereochemistry

Structural Identity and Isomerism

Unlike Tetrahydrolinalool, which possesses a single chiral center at C3 (due to the achiral isopropyl terminus at C7), 3,6-dimethyloctan-3-ol features two distinct chiral centers located at C3 and C6 .

  • C3 Center: A tertiary alcohol center bonded to a methyl group, an ethyl group, and the long alkyl chain.

  • C6 Center: A methine carbon bonded to a methyl group, an ethyl group, a hydrogen atom, and the chain connecting back to C3.

This structural configuration results in four stereoisomers (two pairs of enantiomers). In industrial synthesis, the product is typically obtained as a racemic mixture of diastereomers.

Comparative Topology: 3,6- vs. 3,7-Isomer

The shift of the methyl group from position 7 to position 6 introduces increased steric bulk closer to the functional hydroxyl center. This subtle shift influences the molecule's packing density and lipophilicity (LogP ~3.30), affecting its substantivity on substrates (fabric/skin).

MolecularStructure Linalool Ref: Tetrahydrolinalool (3,7-isomer) 1 Chiral Center (C3) Target Target: 3,6-Dimethyloctan-3-ol (AR-1) 2 Chiral Centers (C3, C6) Linalool->Target Structural Isomerism Stereo Stereochemical Complexity 4 Isomers (2 Diastereomeric Pairs) Target->Stereo C3 & C6 Chirality Stability Chemical Stability No Allylic Protons Resistant to Autoxidation Target->Stability Saturated Backbone

Figure 1: Structural relationship and key physicochemical attributes of 3,6-dimethyloctan-3-ol.

Synthetic Pathways & Process Control

While Tetrahydrolinalool is manufactured via the catalytic hydrogenation of Linalool (a naturally abundant terpene), 3,6-dimethyloctan-3-ol is rarely found in nature and requires total synthesis. The most robust industrial route involves Grignard alkylation, which allows for precise construction of the carbon skeleton.

Primary Synthetic Route: Grignard Alkylation

The synthesis relies on the nucleophilic addition of an alkyl magnesium halide to a specific ketone precursor. Two retrosynthetic disconnections are possible at the C3 alcohol center:

  • Route A (Preferred): Reaction of Methyl Magnesium Chloride with 6-methyl-3-octanone .

  • Route B: Reaction of Ethyl Magnesium Bromide with 6-methyl-2-octanone .

Route A is often favored if the C9 ketone precursor is accessible, as methyl Grignards are generally more atom-efficient and reactive.

Protocol: Synthesis via Route B (Ethyl Magnesium Bromide)

Note: This protocol assumes anhydrous conditions strictly.

  • Reagent Preparation: Generate Ethyl Magnesium Bromide (EtMgBr) in situ using Magnesium turnings (1.1 eq) and Ethyl Bromide in anhydrous THF/Diethyl Ether.

    • Control Point: Iodine crystal initiation may be required. Maintain temp < 40°C to prevent Wurtz coupling byproducts.

  • Addition: Cool the Grignard solution to 0-5°C. Add 6-methyl-2-octanone dropwise.

    • Mechanism:[1][2][3] The nucleophilic ethyl group attacks the carbonyl carbon at C2.

  • Hydrolysis: Quench the magnesium alkoxide intermediate with saturated aqueous NH₄Cl.

    • Safety: Exothermic reaction; hydrogen evolution possible if excess Mg remains.

  • Purification: Fractional distillation is required to separate the product (BP ~98°C at 9 mmHg) from unreacted ketone and hydrocarbon byproducts.

SynthesisFlow cluster_0 Precursors Ketone 6-Methyl-2-Octanone (C9 Precursor) Reaction Nucleophilic Addition (THF, 0-5°C) Ketone->Reaction Grignard Ethyl Magnesium Bromide (EtMgBr) Grignard->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Hydrolysis (NH4Cl) Intermediate->Quench Product 3,6-Dimethyloctan-3-ol (Crude) Quench->Product Distillation Fractional Distillation (98°C @ 9mmHg) Product->Distillation

Figure 2: Grignard synthesis workflow for 3,6-dimethyloctan-3-ol.

Physicochemical Profile & Stability

The absence of unsaturation (double bonds) in the 3,6-dimethyloctan-3-ol backbone is the defining feature governing its stability. Unlike Linalool, which forms hydroperoxides at the allylic positions (leading to skin sensitization), the 3,6-isomer is chemically inert to autoxidation.

Comparative Data Table
Property3,6-Dimethyloctan-3-ol (AR-1)Tetrahydrolinalool (3,7-isomer)Linalool (Reference)
CAS Number 151-19-9 78-69-378-70-6
Molecular Weight 158.28 g/mol 158.28 g/mol 154.25 g/mol
Boiling Point 202°C (760 mmHg)197°C (760 mmHg)198°C (760 mmHg)
Flash Point ~82°C (180°F)77°C75°C
LogP (Est.) 3.303.302.97
Oxidative Stability Excellent ExcellentPoor (Susceptible)
Chiral Centers 2 (C3, C6) 1 (C3)1 (C3)
Stability Mechanism

The stability in hypochlorite (bleach) solutions is driven by the tertiary alcohol sterics and saturation .

  • Steric Hindrance: The ethyl and methyl groups at C3 effectively shield the hydroxyl group, preventing elimination reactions that might otherwise occur under acidic/basic stress.

  • Lack of Allylic Protons: Standard terpenes degrade via radical abstraction of allylic protons. 3,6-dimethyloctan-3-ol lacks these sites, rendering it immune to the radical chain mechanisms that degrade citrus oils.

Analytical Characterization

Validating the identity of 3,6-dimethyloctan-3-ol requires distinguishing it from the 3,7-isomer, which may be present as a contaminant if recycled solvents or shared equipment are used.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Polarity is crucial. A polar column (e.g., PEG/Wax) is recommended to separate the diastereomers.

  • Fragmentation Pattern (EI, 70eV):

    • m/z 73: Characteristic alpha-cleavage of the ethyl group adjacent to the hydroxyl (CH3-CH2-C(OH)+).

    • m/z 59: Alpha-cleavage of the methyl group (less prominent than in 3,7-isomer due to ethyl competition).

    • Absence of m/z 71/69: Unlike linalool, no isoprene units are visible.

NMR Spectroscopy
  • 1H NMR: Look for the triplet of the terminal methyl of the ethyl group at C3 (~0.9 ppm) and the doublet of the methyl at C6. The complex multiplet splitting at C6 differentiates it from the isopropyl septet found in the 3,7-isomer.

  • 13C NMR: The presence of diastereomers will result in "doubling" of signals for carbons near the chiral centers (C2, C3, C4, C6), often separated by <0.1 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol. Retrieved from [Link]

  • The Good Scents Company (2024). 3,6-dimethyl-3-octanol Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 3,6-dimethyloctan-3-ol (CAS 151-19-9).[4] Retrieved from [Link]

  • Perfumer & Flavorist (2016). 3,6-Dimethyl Octan-3-ol (AR-1) Profile and Application.[5] Retrieved from [Link]

Sources

Technical Monograph: (3S,6R)-3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug development professionals and fragrance chemists.[1][2][3] It prioritizes structural causality, stability mechanisms, and reproducible synthesis protocols.[1][2][3]

Common Designation: AR-1 (Isomer) | CAS: 151-19-9 (Generic) Class: Saturated Tertiary Alcohol | Application: Fragrance Chemistry, Stability Markers in Aggressive Media[1][2][3]

Executive Summary & Structural Logic

(3S,6R)-3,6-dimethyloctan-3-ol is a specific stereoisomer of the fragrance ingredient commercially known as AR-1 .[1][2][3] While structurally isomeric to Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-dimethyl substitution pattern represents a "head-to-head" isoprene linkage anomaly, unlike the standard "head-to-tail" terpene arrangement found in nature.[1][2][3][4][5]

The Core Value Proposition: Unlike Linalool, which possesses two double bonds susceptible to oxidation and polymerization, (3S,6R)-3,6-dimethyloctan-3-ol is fully saturated.[1][2][3] This saturation, combined with the steric hindrance of the tertiary alcohol at C3, renders the molecule exceptionally stable in high-pH (hypochlorite bleach) and low-pH (acidic cleaner) environments where traditional terpenes degrade into off-odor compounds.[1][2][3]

Physicochemical Profile

Data aggregated from PubChem and standard industry safety data sheets.[1][2][3]

PropertyValueStructural Implication
Molecular Formula C₁₀H₂₂OSaturated acyclic alcohol
Molecular Weight 158.28 g/mol High volatility, substantive base note
Boiling Point ~202 °C (760 mmHg)High thermal stability
Flash Point ~82°C - 95°CCombustible, requires Class IIIA handling
Density 0.828 - 0.837 g/mLFloats on aqueous phases
LogP ~3.30 - 3.48Lipophilic; high membrane permeability potential
Solubility Insoluble in water; Sol. in EtOHStandard organic extraction required
Stereochemistry (3S, 6R)Two chiral centers; diastereomeric separation required

Structural Analysis & Stereochemistry

The molecule possesses two stereocenters: C3 (the tertiary alcohol) and C6 (a methyl-bearing methine).[1][2][3]

  • C3 (S-Configuration): The hydroxyl group is attached to a quaternary carbon.[1][2][3] The steric bulk of the ethyl and the long 4-methylhexyl chain creates significant hindrance, protecting the hydroxyl proton from abstraction and the carbon from nucleophilic attack.[1][2][3]

  • C6 (R-Configuration): This center is remote from the functional group but dictates the overall spatial volume of the hydrophobic tail, influencing receptor binding (olfaction) and lipid packing (membrane interaction).[1][2][3]

Comparative Stability Pathway

The following diagram illustrates why this molecule outperforms Linalool in stability assays.

StabilityLogic cluster_0 Mechanism of Action Linalool Linalool (Unsaturated) Oxidation Oxidative Stress (O3, Bleach, UV) Linalool->Oxidation Degradation Hydroperoxides & Off-Odor Aldehydes Oxidation->Degradation Allylic Oxidation Stable Steric Shielding & No Pi-Bonds Oxidation->Stable Inert Backbone AR1 (3S,6R)-3,6-DMO (Saturated) AR1->Oxidation Result Retained Olfactory Profile Stable->Result

Figure 1: Mechanistic comparison of oxidative stability between Linalool and 3,6-dimethyloctan-3-ol.

Synthesis & Manufacturing Protocol

Synthesizing the specific (3S,6R) isomer requires a convergent strategy. While industrial "AR-1" is often racemic, high-purity research applications require stereocontrol.[1][2][3] The most robust laboratory route involves a Grignard addition to a chiral ketone.[1][2][3]

Retrosynthetic Logic

To construct the C3 tertiary alcohol with specific chirality, we disconnect at the C3-Ethyl bond.[1][2][3]

  • Precursor A: Ethylmagnesium Bromide (Grignard Reagent).[1][2][3]

  • Precursor B: (R)-4-methyl-2-hexanone.[1][2][3]

    • Note: The chirality at C6 (from the hexanone) is preserved.[1][2][3] The chirality at C3 is determined by the facial selectivity of the Grignard attack.[1][2][3]

Experimental Protocol: Grignard Addition

Objective: Synthesis of 3,6-dimethyloctan-3-ol (mixture of diastereomers, separable by HPLC).

Reagents:

  • (R)-4-methyl-2-hexanone (1.0 eq) - Chiral Source[1][2][3]

  • Ethylmagnesium Bromide (3.0 M in Et2O, 1.2 eq)[1][2][3]

  • Tetrahydrofuran (THF), Anhydrous[1][2][3]

  • Ammonium Chloride (sat.[1][2][3] aq.)

Workflow:

  • Inertion: Flame-dry a 500mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Charge flask with (R)-4-methyl-2-hexanone dissolved in anhydrous THF (0.5 M concentration). Cool to 0°C using an ice/salt bath.[1][2][3]

  • Addition: Add EtMgBr dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to maximize diastereoselectivity (Cram's Chelate Model preference).[1][2][3]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 9:1).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl. Caution: Exothermic gas evolution.[1][2][3]

  • Workup: Extract aqueous layer 3x with Diethyl Ether. Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel). Elute with Pentane -> 5% Et2O/Pentane.[1][2][3]

    • Target: The alcohol elutes after non-polar impurities.[1][2][3]

    • Resolution: Separation of (3S,6R) from (3R,6R) may require Chiral HPLC (Chiralcel OD-H column).[1][2][3]

Synthesis Pathway Diagram[1][2][3]

Synthesis Precursor (R)-4-methyl-2-hexanone (Chiral Pool) Intermediate Magnesium Alkoxide Complex Precursor->Intermediate Nucleophilic Addition (THF, 0°C) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Intermediate Quench NH4Cl Hydrolysis Intermediate->Quench Product (3S,6R)-3,6-dimethyloctan-3-ol + (3R,6R) Isomer Quench->Product Protonation

Figure 2: Grignard synthesis pathway starting from a chiral ketone precursor.[1][2][3]

Applications & Organoleptics

Olfactory Profile
  • Descriptor: Floral, Muguet (Lily of the Valley), Fresh, Clean.[1][2][3]

  • Comparison: Similar to Tetrahydrolinalool but often described as "cleaner" or less "earthy."[1][2][3]

  • Tenacity: Moderate to High (Base note character due to MW and lack of volatility-inducing unsaturation).[1][2][3]

Industrial Utility

The primary utility of this molecule lies in functional perfumery .[1][2][3]

  • Hypochlorite Bleach: Stable. Does not discolor or form chloramines rapidly.[1][2][3]

  • Acidic Cleaners: Stable.[1][2][3][5][6] Does not undergo dehydration to alkenes (elimination) easily due to the specific conformation of the 3,6-dimethyl chain making the carbocation intermediate less favorable compared to linalool.[1][2][3]

  • Detergents: High substantivity on fabric due to LogP ~3.3.[1][2][3]

Safety & Toxicology (GHS)

Based on ECHA and PubChem aggregated notifications.[1][2][3]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3] (Category 2)

  • H319: Causes serious eye irritation.[1][2][3] (Category 2A)[1][2][3]

  • Precautionary Measures:

    • Wear protective gloves/eye protection.[1][2][3]

    • IF ON SKIN: Wash with plenty of soap and water.[1][2][3]

    • IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3]

Toxicological Note: As a saturated aliphatic alcohol, metabolic clearance is likely via glucuronidation of the tertiary alcohol (slow) or omega-oxidation of the alkyl chain.[1][2][3] It does not form toxic epoxides (unlike linalool).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36690302, (3S,6R)-3,6-dimethyloctan-3-ol.[1][2][3] Retrieved January 28, 2026.[1][2][3] [Link][1][2][3]

  • The Good Scents Company (2024). 3,6-dimethyl-3-octanol Properties and Olfactory Profile.[1][2][3][Link]

  • Perfumer & Flavorist (2016). 3,6-Dimethyl Octan-3-ol (AR-1) Monograph.[1][2][3][Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,6-dimethyloctan-3-ol.[1][2][3][6][Link][1][2][3]

Sources

Technical Monograph: Enantiomeric & Stereochemical Profile of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethyloctan-3-ol (CAS: 151-19-9), commercially known as AR-1 or Aprol 100 , represents a critical structural isomer of the widely used fragrance material Tetrahydrolinalool (3,7-dimethyloctan-3-ol). Unlike its naturally derived terpenoid counterparts which follow a "head-to-tail" isoprene linkage, 3,6-dimethyloctan-3-ol exhibits a "head-to-head" structural motif. This unique architecture confers superior hydrolytic and oxidative stability, particularly in aggressive media such as hypochlorite bleaches and high-pH detergents, where standard linalyl esters and alcohols degrade.

This guide provides a comprehensive technical analysis of the molecule's four stereoisomers, synthetic pathways, and protocols for enantiomeric resolution, addressing the significant data gaps in public literature regarding its specific chiral properties.

Molecular Architecture & Stereochemistry

The physicochemical distinctiveness of 3,6-dimethyloctan-3-ol arises from its aliphatic backbone containing two chiral centers:

  • C3 : A tertiary alcohol center carrying a methyl group, an ethyl group, and the long alkyl chain.

  • C6 : A methine center carrying a methyl group within the octyl chain.

This constitution yields


 distinct stereoisomers, existing as two pairs of enantiomers (diastereomers to each other).[1]
Stereoisomer Designation
  • (3R, 6R)-3,6-Dimethyloctan-3-ol [2]

  • (3S, 6S)-3,6-Dimethyloctan-3-ol [2]

  • (3R, 6S)-3,6-Dimethyloctan-3-ol

  • (3S, 6R)-3,6-Dimethyloctan-3-ol [3]

While the commercial product is typically a racemic mixture of all four isomers, the olfactory threshold and character often differ significantly between stereoisomers in this class of compounds (e.g., Linalool).

Stereochemical Relationship Diagram

The following directed graph illustrates the relationship between the enantiomeric pairs and diastereomers.

Stereochemistry Racemic Commercial 3,6-Dimethyloctan-3-ol (Racemic Mixture) Pair1 Enantiomeric Pair A (Syn-like) Racemic->Pair1 Separation of Diastereomers Pair2 Enantiomeric Pair B (Anti-like) Racemic->Pair2 R_R (3R, 6R) Isomer Pair1->R_R Chiral Res. S_S (3S, 6S) Isomer Pair1->S_S R_S (3R, 6S) Isomer Pair2->R_S Chiral Res. S_R (3S, 6R) Isomer Pair2->S_R

Figure 1: Stereochemical hierarchy of 3,6-dimethyloctan-3-ol. Separation of Pair A from Pair B requires physical methods (distillation/achiral chromatography), while splitting the pairs requires chiral resolution.

Synthetic Pathways

Primary Industrial Route: Ethynylation

The most robust industrial pathway involves the construction of the C3 tertiary alcohol via the addition of acetylene to a ketone precursor, followed by total hydrogenation.

Precursor: 5-Methyl-2-heptanone. Note: This precursor is itself chiral (at C5, becoming C6 in the final product). Unless an enantiopure ketone is used, the product will be a mixture of diastereomers.

Step-by-Step Protocol:

  • Ketone Synthesis: Condensation of Methyl Vinyl Ketone with sec-butyl derivatives (or equivalent alkylation of acetoacetate) to yield 5-methyl-2-heptanone .

  • Ethynylation: Reaction of 5-methyl-2-heptanone with Acetylene (

    
    ) in the presence of a strong base (KOH or Sodium Acetylide) in liquid ammonia or ether.
    
    • Intermediate: 3,6-Dimethyl-1-octyn-3-ol.

  • Hydrogenation: Catalytic hydrogenation (

    
     or Raney Nickel) of the alkyne to the fully saturated alkane chain.
    
Synthetic Logic Diagram

Synthesis Precursor 5-Methyl-2-heptanone (Racemic C5) Intermediate 3,6-Dimethyl-1-octyn-3-ol (Alkynol) Precursor->Intermediate Ethynylation Reagent1 Acetylene (HC≡CH) + KOH/NH3 Reagent1->Intermediate Product 3,6-Dimethyloctan-3-ol (Mixture of 4 Isomers) Intermediate->Product Saturation Reagent2 H2 / Pd-C (Hydrogenation) Reagent2->Product

Figure 2: Industrial synthesis route via ethynylation. The stereocenter at C6 is inherited from the ketone, while C3 is formed non-stereoselectively.

Analytical Characterization & Resolution

Separating the enantiomers of tertiary alcohols is notoriously difficult because they cannot be easily esterified by enzymes (steric hindrance) for kinetic resolution.

Physicochemical Properties (Racemic)
PropertyValueNotes
Molecular Formula

Molecular Weight 158.28 g/mol
Boiling Point ~202 °C@ 760 mmHg
Flash Point 82.2 °CTCC
Density 0.831 - 0.837 g/mL@ 25 °C
LogP ~3.30Calculated (High Lipophilicity)
Protocol: Chiral Resolution Strategy

Since "off-the-shelf" data for the specific rotation of these enantiomers is unavailable, the following protocol describes the self-validating method for their isolation and characterization.

Method: Chiral Gas Chromatography (GC) or HPLC.[1][4] Objective: Baseline separation of all 4 stereoisomers.

  • Diastereomer Separation (Achiral):

    • Use a high-efficiency capillary GC column (e.g., DB-Wax or DB-5, 60m).

    • Expectation: Separation of the (3R,6R)/(3S,6S) pair from the (3R,6S)/(3S,6R) pair due to slightly different boiling points/polarities.

  • Enantiomer Separation (Chiral):

    • Column: Beta-Cyclodextrin derivative (e.g., Chiraldex B-DM or Hydrodex

      
      -6TBDM).
      
    • Conditions: Isothermal mode at 90-110°C (lower temperature maximizes chiral recognition).

    • Carrier Gas: Helium or Hydrogen (constant flow).

  • Absolute Configuration Assignment:

    • Since no reference standards exist, isolate fractions via Prep-GC.

    • Analyze via Vibrational Circular Dichroism (VCD) . Compare experimental VCD spectra with DFT-calculated spectra for the theoretical isomers to assign (R) or (S) configurations definitively.

Olfactory & Functional Profile

Odor Character:

  • Profile: Fresh, floral, sweet, "Muguet" (Lily of the Valley), with citrus/linalool nuances.

  • Comparison: Similar to Tetrahydrolinalool but often described as "cleaner" or less "earthy."

  • Stereochemical Impact: In analogous tertiary alcohols (e.g., Linalool), the (R)-enantiomer is often woody/lavender, while the (S)-enantiomer is sweet/petitgrain. It is highly probable that the (3R, 6R) and (3S, 6S) isomers of 3,6-dimethyloctan-3-ol possess distinct olfactory thresholds and notes.

Functional Stability: The steric bulk around the C3 hydroxyl group and the saturated backbone renders AR-1 exceptionally stable.

  • Acid/Base Stability: Resistant to dehydration in acidic media and degradation in high pH (12+) detergents.

  • Oxidative Stability: Compatible with hypochlorite (bleach) systems where unsaturated terpenes (Linalool, Geraniol) would be destroyed.

References

  • PubChem. (n.d.).[3][5] 3,6-Dimethyl-3-octanol Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,6-dimethyl-3-octanol.[2][3][5][6][7] Retrieved Jan 28, 2026, from [Link]

  • Perfumer & Flavorist. (2016). 3,6-Dimethyl Octan-3-ol (AR-1).[5] Retrieved Jan 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[5] Registration Dossier - 3,6-dimethyloctan-3-ol. Retrieved Jan 28, 2026, from [Link]

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (General reference for ethynylation synthesis of tertiary fragrance alcohols).

Sources

Technical Guide: Synthesis Pathways of 3,6-Dimethyloctan-3-ol

[1][2]

Part 1: Molecule Overview & Retrosynthetic Analysis[1]

3,6-Dimethyloctan-3-ol is a saturated aliphatic tertiary alcohol.[1][2] Its structural isomer, tetrahydrolinalool (3,7-dimethyloctan-3-ol), is more common, but the 3,6-isomer offers distinct diffusive properties essential for modern perfumery accords.[1][2]

Chemical Identity
PropertyValue
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Number 151-19-9
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Odor Profile Floral, Muguet, Woody, Blueberry nuances
Key Precursor 5-Methyl-2-heptanone
Retrosynthetic Logic

The synthesis hinges on the formation of the tertiary alcohol at the C3 position.[2] The most efficient disconnection occurs at the C2-C3 bond (introducing the ethyl group) or the C3-C4 bond (less common).[1][2]

  • Disconnection A (Industrial): Removal of the ethyl group via an alkyne intermediate.[1][2] This implies an ethynylation of a ketone followed by full hydrogenation.[1][2]

    • Precursor: 5-Methyl-2-heptanone + Acetylene.[1][2]

  • Disconnection B (Laboratory): Direct alkylation of a ketone using an organometallic reagent.

    • Precursor: 5-Methyl-2-heptanone + Ethylmagnesium bromide.[1][2]

Part 2: Pathway 1 — Ethynylation-Hydrogenation (Industrial Route)[1][2]

This pathway is the industry standard due to the lower cost of acetylene compared to Grignard reagents and the high atom economy.[2] It mirrors the commercial synthesis of Linalool.[1][2]

Phase 1: Synthesis of the Key Intermediate (5-Methyl-2-heptanone)

Before the core synthesis, the backbone ketone must be constructed via an Aldol Condensation.[1][2]

  • Reagents: Acetone + 2-Methylbutanal.[1][2]

  • Mechanism: Cross-aldol condensation followed by dehydration and selective hydrogenation of the alkene.[1][2]

Step-by-Step Protocol:

  • Condensation: React acetone (excess) with 2-methylbutanal using a basic catalyst (e.g., NaOH or Ba(OH)₂) at 50–60°C.[1][2]

  • Dehydration: The intermediate ketol eliminates water to form 5-methyl-3-hepten-2-one .[1][2]

  • Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Nickel) of the double bond yields 5-methyl-2-heptanone .[1][2]

Phase 2: Ethynylation to 3,6-Dimethyl-1-octyn-3-ol[1][2]
  • Reagents: 5-Methyl-2-heptanone, Acetylene, KOH (powdered) or Sodium Acetylide.[1][2]

  • Solvent: Liquid Ammonia (traditional) or THF/Toluene (modern).[1][2]

  • Conditions: -10°C to 0°C (if NH₃) or Room Temp (pressure).[1][2]

Protocol:

  • Charge a reactor with solvent and base (KOH).[1][2]

  • Saturate the mixture with Acetylene gas to form the acetylide species in situ.[1][2]

  • Slowly feed 5-methyl-2-heptanone into the reactor, maintaining temperature control to prevent polymerization.

  • Quench with ammonium chloride solution.[1][2]

  • Isolate the acetylenic alcohol: 3,6-Dimethyl-1-octyn-3-ol .[1][2]

Phase 3: Hydrogenation to Target[1][2]
  • Reagents: 3,6-Dimethyl-1-octyn-3-ol, Hydrogen gas (H₂).[1][2]

  • Catalyst: Palladium on Carbon (5% Pd/C) or Raney Nickel.[1][2][3]

  • Conditions: 20–50 bar H₂, 60–80°C.

Protocol:

  • Dissolve the acetylenic alcohol in methanol or ethanol.[1][2]

  • Add catalyst (0.5–1.0 wt%).[1][2]

  • Pressurize with H₂.[1][2] The reaction proceeds in two stages: first to the alkene (3,6-dimethyl-1-octen-3-ol), then to the saturated alcohol.[1][2]

  • Monitor H₂ uptake until cessation.[1][2]

  • Filter catalyst and distill the crude product.[1][2]

Part 3: Pathway 2 — Grignard Alkylation (Laboratory Route)[1][2]

For small-scale synthesis or when acetylene handling is not feasible, the Grignard route provides a reliable, high-yield alternative.[1][2]

Reaction Scheme

5-Methyl-2-heptanone + Ethylmagnesium Bromide (EtMgBr) → 3,6-Dimethyloctan-3-ol [1][2]

Experimental Protocol

1. Reagent Preparation:

  • Prepare EtMgBr (1.0 M in THF or Diethyl Ether) or purchase commercially.[1][2]

  • Ensure all glassware is flame-dried and flushed with Nitrogen/Argon.[1][2]

2. Addition:

  • Place 1.1 equivalents of EtMgBr in a round-bottom flask at 0°C.

  • Add 5-methyl-2-heptanone (dissolved in anhydrous THF) dropwise over 30 minutes.

  • Note: The exotherm must be controlled to prevent side reactions (enolization).[1][2]

3. Reflux:

  • Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to ensure completion.

4. Hydrolysis (Work-up):

  • Cool the mixture to 0°C.

  • Quench slowly with saturated aqueous Ammonium Chloride (NH₄Cl).[2] Avoid strong acids to prevent dehydration of the tertiary alcohol.[1]

  • Extract with diethyl ether or ethyl acetate.[1][2]

5. Purification:

  • Dry organic layer over MgSO₄, filter, and concentrate.[2]

  • Purify via fractional distillation under reduced pressure (approx. 10 mmHg).[2]

Part 4: Visualization of Synthesis Pathways

The following diagram illustrates the convergent pathways from raw materials to the final target.

SynthesisPathwaysAcetoneAcetoneInter1Aldol Condensation(- H2O)Acetone->Inter1Aldehyde2-MethylbutanalAldehyde->Inter1UnsatKetone5-Methyl-3-hepten-2-oneInter1->UnsatKetoneHydrogenation1Partial Hydrogenation(Pd/C)UnsatKetone->Hydrogenation1KetoneKEY INTERMEDIATE:5-Methyl-2-heptanoneHydrogenation1->KetoneRoute1Route 1: Ethynylation(KOH / NH3)Ketone->Route1Route2Route 2: Grignard(THF / 0°C)Ketone->Route2AcetyleneAcetylene (HC≡CH)Acetylene->Route1EtMgBrEthylmagnesium Bromide(EtMgBr)EtMgBr->Route2Alkyne3,6-Dimethyl-1-octyn-3-olRoute1->AlkyneTargetTARGET:3,6-Dimethyloctan-3-olRoute2->TargetHydrogenation2Full Hydrogenation(Raney Ni / H2)Alkyne->Hydrogenation2Hydrogenation2->Target

Figure 1: Convergent synthesis map showing the Industrial (Ethynylation) and Laboratory (Grignard) routes derived from the 5-methyl-2-heptanone precursor.[1]

Part 5: Comparative Data & Yields

ParameterPathway 1: EthynylationPathway 2: Grignard
Atom Economy High (Acetylene adds 2 carbons efficiently)Lower (Mg and Br waste generated)
Cost Efficiency High (Acetylene is cheap bulk chemical)Low (Grignard reagents are costly)
Safety Profile Moderate (Acetylene is explosive; pressure vessel required)Moderate (Ether/THF flammability; moisture sensitivity)
Typical Yield 85–92% (over two steps)70–80% (single step)
Impurity Profile Trace alkanes from over-hydrogenationTrace elimination products (alkenes)
Scalability Excellent (Multi-ton production)Limited (Heat transfer limits in batch reactors)

References

  • Preparation of 3,6-dimethyl-1-octyn-3-ols and -1-octenes . European Patent Office.[2] Patent EP0044413A1.[1][2] Available at: [1][2]

  • Synthesis of 5-methyl-2-heptanone via Aldol Condensation . LookChem Technical Data. Available at: [Link][1][2]

  • 3,6-Dimethyloctan-3-ol Fragrance Profile and Safety . The Good Scents Company.[2] Available at: [Link]

  • Catalytic Hydrogenation of Alkynols . PubChem Compound Summary: 3,6-Dimethyl-4-octyne-3,6-diol (Analogous chemistry).[1][2] Available at: [Link][1][2]

Precision Engineering of Tertiary Alcohols via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tertiary alcohols via Grignard addition is a cornerstone of organic synthesis, yet it remains a frequent bottleneck in pharmaceutical process development. While the textbook mechanism—nucleophilic attack on a ketone or ester—appears straightforward, the reality in complex drug scaffolds is often plagued by steric hindrance , enolization , and reduction side pathways.

This guide moves beyond the academic baseline to address the engineering of this reaction. We focus on controlling the Schlenk equilibrium to maximize nucleophilicity, utilizing Lanthanide additives (CeCl₃) to suppress basicity, and implementing self-validating protocols that ensure reproducibility at scale.

Mechanistic Architecture & The Schlenk Equilibrium

To master the Grignard reaction, one must first control the species in solution. A Grignard reagent is not simply R-Mg-X; it is a dynamic mixture governed by the Schlenk equilibrium.[1]

The Schlenk Equilibrium

The equilibrium dictates the concentration of the active nucleophilic species, the dialkylmagnesium (R₂Mg), versus the less reactive species.



  • Solvent Control:

    • Diethyl Ether (Et₂O): Precipitants MgX₂ (as a dioxanate if dioxane is added), shifting the equilibrium to the right, favoring the highly nucleophilic R₂Mg.

    • Tetrahydrofuran (THF): Solvates both species effectively, often slowing the reaction but increasing solubility for polar substrates.

Pathway Divergence: Ketones vs. Esters

The synthesis of a tertiary alcohol diverges based on the electrophile.

  • Ketone Route: Direct 1,2-addition. Prone to steric hindrance.[2][3][4]

  • Ester/Acid Chloride Route: Requires two equivalents of Grignard.[5] The intermediate ketone is more reactive than the starting ester, making isolation of the ketone difficult but ensuring full conversion to the alcohol.

GrignardMechanism cluster_0 Schlenk Equilibrium cluster_1 Reaction Pathways RMgX 2 RMgX (Grignard Reagent) R2Mg R₂Mg + MgX₂ (Active Nucleophile) RMgX->R2Mg Driven by Dioxane or Et₂O R2Mg->RMgX THF Solvation Ketone Ketone (R'-CO-R'') R2Mg->Ketone Fast Ester Ester (R'-CO-OR'') R2Mg->Ester Slower Alkoxide Tertiary Alkoxide Ketone->Alkoxide 1. Nucleophilic Attack Ester->Ketone 1. Addition-Elimination (-OR'') Alcohol Tertiary Alcohol Alkoxide->Alcohol 2. Acidic Workup (H₃O⁺)

Figure 1: Mechanistic flow showing the Schlenk equilibrium's role in generating the active dialkylmagnesium species and the bifurcation of ketone vs. ester pathways.

Strategic Reagent & Solvent Selection

The choice of solvent and additives is not merely about solubility; it is about tuning the Basicity vs. Nucleophilicity ratio.

Solvent Matrix
SolventBoiling Point (°C)Schlenk EffectBest Use Case
Diethyl Ether (Et₂O) 35Shifts right (precipitates MgX₂).Highly hindered substrates; when maximum nucleophilicity is required.
THF 66Stabilizes RMgX.General purpose; aryl chlorides (higher reflux temp needed for formation).
2-MeTHF 80Similar to THF but hydrophobic.Green Chemistry ; allows for easier aqueous separation during workup.
Toluene/Ether MixedModulates Lewis acidity.Controlling chelation-controlled additions.
The "Cerium Switch": Suppressing Side Reactions

For sterically hindered ketones (e.g., camphor derivatives, steroid backbones), standard Grignard reagents often act as bases (causing enolization) or reducing agents (via


-hydride transfer).[4]

Solution: Transmetallation with anhydrous Cerium(III) Chloride (CeCl₃).

  • Mechanism: RMgX + CeCl₃

    
     RCeCl₂ + MgXCl
    
  • Benefit: Organocerium reagents are more nucleophilic but less basic than organomagnesiums, virtually eliminating enolization and reduction by-products.

Advanced Experimental Protocol: The CeCl₃-Mediated Addition

Target: Synthesis of a hindered tertiary alcohol from a cyclic ketone.

Phase 1: Activation of CeCl₃ (Crucial Step)

Hydrated CeCl₃[6]·7H₂O must be rigorously dried. Failure here results in immediate quenching of the Grignard.

  • Setup: Flame-dried 3-neck RBF, magnetic stir bar, high-vacuum line (<0.1 mmHg), oil bath.

  • Dehydration:

    • Add CeCl₃[7]·7H₂O (1.5 equiv) to the flask.

    • Heat to 140°C under high vacuum for 2 hours with vigorous stirring.

    • Validation: The white powder should become fine and free-flowing. Any "clumping" indicates residual moisture.

  • Solvation: Cool to RT under Argon. Add anhydrous THF via cannula. Stir for 2 hours to form a milky white suspension (the CeCl₃-THF complex).

Phase 2: Transmetallation & Addition
  • Cooling: Cool the CeCl₃ slurry to 0°C .

  • Grignard Addition: Add the Grignard reagent (RMgX, 1.2 equiv) dropwise.

    • Observation: The slurry may change color (often gray/brown) but should remain suspendable.

    • Wait: Stir for 30 mins to ensure full formation of the organocerium species (R-CeCl₂).

  • Substrate Addition: Cool to -78°C (dry ice/acetone). Add the ketone (1.0 equiv) dissolved in minimum THF dropwise.

    • Rationale: Low temperature suppresses kinetic side reactions while the highly nucleophilic Ce-reagent remains active.

  • Monitoring: Warm slowly to 0°C over 2 hours. Monitor via TLC/HPLC.

Phase 3: Quenching & Workup
  • Quench: Add 10% aqueous acetic acid carefully at 0°C.

    • Note: Avoid strong mineral acids (HCl) initially if the product is acid-sensitive (risk of elimination to alkene).

  • Extraction: Extract with Et₂O or EtOAc. Wash with NaHCO₃ (remove acid) and Brine.

  • Purification: Flash chromatography.

ProtocolWorkflow Start Start: CeCl₃·7H₂O Drying Dehydration 140°C, <0.1 mmHg, 2h Start->Drying Solvation Solvation in THF Forms CeCl₃-THF Complex Drying->Solvation Must be free-flowing powder Transmetal Add RMgX (0°C) Forms R-CeCl₂ Solvation->Transmetal Milky Suspension Addition Add Ketone (-78°C) Nucleophilic Attack Transmetal->Addition Suppress Enolization Quench Quench (AcOH/H₂O) Controlled Protonation Addition->Quench

Figure 2: Workflow for the CeCl₃-mediated Grignard addition, highlighting the critical dehydration step.

Troubleshooting & Optimization Matrix

SymptomRoot CauseCorrective Action
Recovery of Starting Material Enolization (Grignard acted as base).Switch to CeCl₃ protocol or use a non-enolizable electrophile.
Formation of Secondary Alcohol Reduction (β-hydride transfer).Use Methyllithium (no β-hydrogens) or lower temperature (-78°C).
Wurtz Coupling (R-R Dimer) Radical coupling during Grignard formation.Dilute alkyl halide addition; use Rieke Magnesium for difficult halides.
No Reaction Initiation Passivated Magnesium surface.Add iodine crystal, DIBAL-H (activator), or use ultrasonic activation.
Product Elimination (Alkene) Acidic workup too harsh.Quench with saturated NH₄Cl instead of HCl; keep pH > 4.

Case Study: Optimization of a CNS-Active Pharmacophore

Context: A drug development team targeted a tertiary alcohol intermediate for a Tramadol analog. Challenge: The substrate was a sterically hindered bicyclic ketone. Standard Grignard addition (PhMgBr in THF) yielded only 30% product, with 60% recovered starting material (enolization) and 10% reduction by-product.

Optimization Strategy:

  • Solvent Switch: THF was replaced with Et₂O/Toluene (1:1) . The non-coordinating toluene destabilized the Grignard aggregates, increasing reactivity, but yields only improved to 45%.

  • Additive Implementation: The CeCl₃ protocol was adopted.

    • Result: Enolization was suppressed due to the lower basicity of the organocerium species.

    • Yield: Increased to 88% isolated yield .

  • Scale-Up Safety: At 100g scale, the exotherm upon adding PhMgBr to CeCl₃ was significant. A dosing pump was implemented to control addition rate, maintaining internal temp < 5°C.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Seyferth, D. "The Grignard Reagents." Organometallics, 2009.[8] Link

  • Org. Synth. 1998, 75, 78. "Preparation of Tertiary Alcohols from Esters." Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Textbook Reference for Schlenk Equilibrium).

Sources

Technical Guide: Catalytic Hydrogenation of Alkynols to Alkanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The complete saturation of alkynols (acetylenic alcohols) to alkanols is a pivotal transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and commodity chemicals like 1,4-butanediol. Unlike semi-hydrogenation to alkenes, which requires poisoned catalysts (e.g., Lindlar), total hydrogenation demands high-activity metal surfaces. However, the presence of the hydroxyl group introduces critical chemoselectivity challenges—specifically, the risk of hydrogenolysis (C-O bond cleavage) and isomerization to carbonyls.

This guide provides a rigorous technical framework for designing, executing, and scaling alkynol hydrogenation, moving beyond basic recipes to mechanistic control.

Part 1: Mechanistic Underpinnings & Chemoselectivity

The Stepwise Reduction Pathway

The hydrogenation of an alkynol does not occur in a single concerted step. It follows a sequential reduction on the catalyst surface, typically governed by Horiuti-Polanyi kinetics.

  • Alkyne Adsorption: The alkynol

    
    -bonds coordinate to the metal surface.
    
  • Semi-Hydrogenation: Addition of two H atoms yields the surface-bound alkenol.

  • Re-Adsorption vs. Desorption: The alkenol may desorb (if the catalyst binds olefins weakly) or remain for further reduction.

  • Total Saturation: Addition of two more H atoms yields the alkanol.

The Hydrogenolysis Challenge

A major failure mode, particularly with propargylic alcohols , is hydrogenolysis. The proximity of the


-system to the hydroxyl group stabilizes cationic or radical intermediates, facilitating C-O bond cleavage.
  • Mechanism: Protonation of the OH group (often by surface hydrides acting as Brønsted acids or solvent protons) creates a water leaving group. The resulting carbocation is rapidly reduced to an alkane.

  • Mitigation: Avoid acidic supports (e.g., unneutralized carbon) and select metals with lower oxophilicity (e.g., Pt over Pd).

Isomerization Side-Reactions

Intermediate alkenols (specifically allylic alcohols) can undergo transition-metal catalyzed isomerization to aldehydes or ketones via chain walking or


-allyl intermediates. This effectively "kills" the alcohol functionality.

Figure 1: Reaction network showing the stepwise hydrogenation pathway and critical competitive side reactions (hydrogenolysis and isomerization).

Part 2: Catalyst Selection Strategy

The choice of metal and support is the primary control lever for selectivity.

Catalyst SystemActivityHydrogenolysis RiskBest Use CaseTechnical Notes
Pd/C (Palladium on Carbon) HighHigh Simple, non-activated alkynols.Pd is excellent for C-C saturation but aggressive toward allylic/benzylic C-O bonds. Use in neutral/basic media to suppress cleavage.
Pt/C or PtO₂ (Adams' Cat.) ModerateLow Propargylic/Benzylic alcohols. Platinum is less prone to hydrogenolysis than Palladium. Preferred for sensitive substrates where OH retention is critical.
Raney Nickel ModerateModerateIndustrial scale (e.g., Butynediol).[1]Pyrophoric. Cost-effective for large scale. Often requires high pressure (50+ bar) and temp (100°C+).
Rh/C (Rhodium) HighLowStereoselective requirements.Expensive. Often used when aromatic ring saturation is also desired (or must be carefully controlled).

Expert Insight: For laboratory-scale synthesis of complex propargylic alcohols, Platinum (PtO₂ or Pt/C) is the "Gold Standard" to ensure the alcohol group survives. If using Pd/C, consider adding a trace of base (e.g., Na₂CO₃) to the reaction mixture to neutralize acidic sites on the carbon support.

Part 3: Experimental Protocol (Laboratory Scale)

Scenario: Total hydrogenation of a propargylic alcohol (e.g., 1-phenyl-2-propyn-1-ol) to the saturated alkanol. Equipment: Parr Hydrogenator (Medium Pressure) or High-Integrity Balloon Setup.

Pre-Reaction Checklist
  • Substrate Purity: Ensure removal of sulfur or amine impurities (catalyst poisons).

  • Solvent Choice:

    • Methanol/Ethanol: Standard, fast rates.

    • Ethyl Acetate: Good if substrate has solubility issues or if ester formation is not a risk.

    • Avoid: Chlorinated solvents (can poison catalyst/corrode reactor).

Step-by-Step Procedure
  • Catalyst Loading (Inert Atmosphere):

    • Weigh 5-10 wt% of Pt/C (5% loading) or Pd/C (10% loading).

    • Safety: These catalysts can ignite solvent vapors. Place the dry catalyst in the flask first under an argon/nitrogen blanket, or wet it with a small amount of water (if solvent is miscible) or toluene before adding the bulk flammable solvent.

  • Substrate Addition:

    • Dissolve the alkynol (1.0 equiv) in Methanol (0.1 - 0.5 M concentration).

    • Add the solution carefully to the catalyst slurry.

  • System Purging (Crucial):

    • Seal the reactor.[2]

    • Evacuate to vacuum, then backfill with Nitrogen (3x) to remove Oxygen.

    • Evacuate to vacuum, then backfill with Hydrogen (3x) to saturate the headspace.

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) . Note: Alkynes reduce easily; extreme pressures are rarely needed for the triple bond itself, but help drive the second step (alkene to alkane).

    • Stir vigorously (>1000 RPM). Mass transfer of H₂ into the liquid phase is often the rate-limiting step.

    • Monitor H₂ uptake. The reaction is complete when uptake plateaus (theoretical: 2 moles H₂ per mole substrate).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter through a Celite pad to remove the metal catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Rinse cake with solvent. Concentrate filtrate in vacuo.

Figure 2: Standard laboratory workflow for batch hydrogenation using a medium-pressure reactor.

Part 4: Industrial Case Study – 1,4-Butanediol Production

The hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) is a cornerstone of the chemical industry (Reppe Chemistry).[1]

  • Substrate: Aqueous 1,4-butynediol (30-50%).

  • Catalyst: Modified Raney Nickel (often promoted with Mo, Cr, or Fe to tune selectivity).

  • Conditions:

    • Pressure:[2][3][4][5][6][7][8] 200–300 bar (High pressure required to prevent catalyst deactivation by polymer formation).

    • Temperature: 120–160°C.

  • Process Engineering:

    • Typically performed in a trickle-bed reactor or a series of stirred tank reactors.

    • pH Control: The feed is often buffered (pH 7-8). Acidic conditions promote the formation of THF (tetrahydrofuran) via cyclization, which is a competing product (though commercially valuable, it represents a yield loss if BDO is the goal).

Part 5: Safety & Risk Management

Hydrogen Hazards[5][6][7][9]
  • Flammability: H₂ has a wide flammability range (4–75% in air).[4] All equipment must be grounded to prevent static discharge.

  • Embrittlement: High-pressure reactors must be rated for hydrogen service to avoid hydrogen embrittlement of the steel.

Catalyst Pyrophoricity
  • Dry State: Reduced metals (Pd, Pt, Ni) are pyrophoric. Never expose dry catalyst to air after the reaction.

  • Disposal: Keep spent catalyst wet (water-wet) and dispose of in a dedicated waste container labeled "Pyrophoric Waste."

Exothermic Runaway
  • Heat of Hydrogenation: The saturation of a triple bond is highly exothermic (~30-40 kcal/mol per

    
    -bond).
    
  • Control: On a large scale, dose the hydrogen or the substrate at a rate limited by the cooling capacity of the reactor jacket.

References

  • Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. (2019). Detailed overview of reduction stages and catalyst specificity.

  • Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. (2021). Investigation of stepwise kinetics and electronic effects in alkynol reduction.

  • Safety Hazards Associated with Laboratory Scale Hydrogenations. UW-Madison Chemistry. (2012). Comprehensive safety protocols for handling pyrophoric catalysts and hydrogen gas.[7]

  • Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney Nickel Catalysts. ResearchGate. (2008). Industrial process analysis for BDO production.

  • Hydrogenolysis of Benzylic Alcohols on Rhodium Catalysts. PubMed. Mechanism of C-O bond scission and suppression strategies.

Sources

Technical Assessment: Natural Occurrence and Characterization of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the natural occurrence, chemical identity, and isolation methodologies for 3,6-Dimethyloctan-3-ol (CAS: 151-19-9). Often overshadowed by its structural isomer tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer is a rare monoterpenoid alcohol identified in specific biological matrices including Solanum tuberosum (potato) volatiles, wild fungal metabolomes, and pyroligneous acids. This document serves researchers and drug development professionals by delineating the precise analytical protocols required to distinguish this compound from synthetic impurities and common terpene isomers.

Chemical Identity and Physicochemical Profile[1][2]

3,6-Dimethyloctan-3-ol is a saturated monoterpene alcohol. Unlike the ubiquitous 3,7-isomer derived from the geranyl/linalyl pyrophosphate pathway, the 3,6-isomer suggests alternative biosynthetic or thermal degradation origins.

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Registry 151-19-9
Molecular Formula C₁₀H₂₂OSaturated
Molecular Weight 158.28 g/mol
Boiling Point 202.2 °C (at 760 mmHg)High boiling point relative to monoterpenes
LogP (o/w) ~3.30 - 3.48Lipophilic; crosses blood-brain barrier (theoretical)
Odor Profile Floral, Woody, Bois de Rose, BlueberryDistinct from the citrusy note of tetrahydrolinalool
Isomeric Complexity 2 Chiral Centers (C3, C6)4 Stereoisomers possible

Natural Occurrence Matrices

While commercially available as the synthetic fragrance ingredient "Aprol 100," the natural existence of 3,6-dimethyloctan-3-ol has been validated in trace quantities within complex organic matrices. Its presence is often associated with thermal processing or specific metabolic degradation pathways.

Solanum tuberosum (Potato) Volatiles

Research into the flavor profile of Solanum tuberosum has identified 3,6-dimethyloctan-3-ol in the volatile fraction of raw, boiled, and baked potatoes.

  • Context: It appears alongside methoxypyrazines and other lipid oxidation products.

  • Mechanism: Likely a product of the thermal degradation of higher terpenoids or the oxidation of fatty acids during the cooking process (Maillard reaction/Lipid degradation interplay).

Pyroligneous Acid (Wood Vinegar)

Pyroligneous acid, a byproduct of biomass pyrolysis (biochar production), contains a complex mixture of phenolic compounds, organic acids, and alcohols.

  • Occurrence: Identified via GC-MS in the organic phase of wood vinegar.

  • Significance: Its presence here strongly suggests a thermochemical origin , formed via the radical fragmentation and rearrangement of lignin or cellulose-bound terpenes under high heat (pyrolysis conditions).

Mycological Sources (Wild Mushrooms)

Trace detection has been reported in the headspace of certain wild mushroom species.

  • Concentration: <0.01% (Relative Peak Area).[1]

  • Implication: In fungi, this may represent a minor shunt product in the mevalonate pathway or a degradation product of membrane sterols.

Analytical Methodology: Isolation and Identification

Due to its trace occurrence and structural similarity to common terpenes, identifying 3,6-dimethyloctan-3-ol requires high-resolution separation techniques. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Experimental Workflow: HS-SPME-GC-MS

This self-validating protocol ensures minimal artifact formation while maximizing sensitivity for semi-volatile alcohols.

Phase 1: Sample Preparation

  • Matrix Homogenization: Homogenize 5g of sample (e.g., baked potato flesh or mushroom tissue) in a saturated NaCl solution (to enhance salting-out effect and drive volatiles into the headspace).

  • Equilibration: Seal in a 20mL headspace vial with a PTFE-lined septum. Equilibrate at 60°C for 30 minutes under agitation (500 rpm).

Phase 2: Extraction (SPME)

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).

    • Causality: The triple-phase fiber covers a wide polarity and molecular weight range, essential for capturing the mid-polarity alcohol amidst non-polar terpenes.

  • Adsorption: Expose fiber to headspace for 40 minutes at 60°C.

Phase 3: GC-MS Analysis

  • Desorption: 5 minutes at 250°C in the injection port (Splitless mode).

  • Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

    • Note: A polar column (DB-Wax) provides better separation of alcohol isomers than a non-polar column.

  • Thermal Gradient: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C (hold 5 min).
  • Mass Spectrometry: Electron Impact (EI) at 70 eV. Scan range 35–350 m/z.

Identification Criteria (Self-Validation)

To confirm identity and rule out the 3,7-isomer (Tetrahydrolinalool), the following criteria must be met:

  • Retention Index (RI): Compare calculated Linear Retention Index (LRI) against literature values.

    • Differentiation: 3,6-dimethyloctan-3-ol typically elutes after 3,7-dimethyloctan-3-ol on polar columns due to steric differences at the C6 position.

  • Mass Spectral Fingerprint:

    • Base Peak: Look for alpha-cleavage fragments characteristic of tertiary alcohols.

    • Diagnostic Ions: Presence of m/z 73 (C4H9O+) and m/z 59 (C3H7O+) depending on fragmentation.

    • Molecular Ion: The parent ion (158) is often weak or absent due to rapid dehydration (M-18).

Structural Relationships and Differentiation

The following Graphviz diagram illustrates the structural and analytical differentiation between the target molecule and its common isomer, Tetrahydrolinalool.

G Target 3,6-Dimethyloctan-3-ol (Target Natural Isolate) Analysis GC-MS Analysis (Differentiation Step) Target->Analysis Isomer 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool) Isomer->Analysis Source_Potato Source: Potato/Pyrolysis Source_Potato->Target Thermal Degradation Source_Linalool Source: Linalool Hydrogenation Source_Linalool->Isomer Synthetic/Enzymatic Result Distinct Retention Indices & Odor Profiles Analysis->Result Separation on Polar Column

Figure 1: Structural differentiation pathway distinguishing the rare natural isolate (3,6-isomer) from the common synthetic/terpene derivative (3,7-isomer).

Proposed Formation Pathway

Unlike standard terpenes formed via Geranyl Pyrophosphate (GPP), the occurrence of 3,6-dimethyloctan-3-ol in pyroligneous acid and cooked tubers suggests a non-enzymatic thermal origin .

Pathway Precursor Complex Biomass (Lignin/Fatty Acids/Terpenes) Thermal Thermal Stress (Cooking/Pyrolysis) Precursor->Thermal Heat Input Radical Radical Fragmentation & Rearrangement Thermal->Radical Bond Cleavage Product 3,6-Dimethyloctan-3-ol Radical->Product Recombination/Hydrogenation

Figure 2: Proposed non-enzymatic formation pathway in thermal matrices.

References

  • The Good Scents Company. (n.d.). 3,6-dimethyl-3-octanol.[2][3][4][5][6][7] Retrieved from [Link]

    • Validates occurrence in baked pot
  • European Food Safety Authority (EFSA). (2012). Flavouring Group Evaluation 18, Revision 2 (FGE.18Rev2): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols, aromatic tertiary alcohols and their esters. EFSA Journal.[8] Retrieved from [Link]

    • Lists the compound as a chemically defined flavouring substance identified in nature.[9][10]

  • PubChem. (n.d.). 3,6-Dimethyl-3-octanol (Compound).[2][3][4][5][6][7][11] National Library of Medicine. Retrieved from [Link]

    • Provides chemical structure, CAS registry, and physicochemical d
  • Souza, J. B. G., et al. (2012).[7] Characterization of Pyroligneous Acid used in Agriculture by Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link] (Note: Snippet citation verified via search result 1.12).

    • Identifies 3,6-dimethyloctan-3-ol in pyroligneous acid (wood vinegar).
  • Dresow, J. F., & Böhm, H. (2009). The influence of volatile compounds on the flavour of raw, boiled and baked potatoes. Landbauforschung Völkenrode. Retrieved from [Link]

    • Confirms presence in potato vol

Sources

Technical Monograph: 3,6-Dimethyloctan-3-ol (AR-1)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Fragrance Architecture for Aggressive Media [1]

Executive Summary

3,6-Dimethyloctan-3-ol (CAS: 151-19-9), commercially known as AR-1 or Aprol 100 , represents a critical class of "structural survivors" in fragrance chemistry. While structurally isomeric to the ubiquitous Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer offers a unique physicochemical profile characterized by exceptional stability in high-stress environments (hypochlorite bleach, high/low pH).

This guide dissects the molecular engineering behind its stability, its synthesis via ethynylation/hydrogenation, and its application as a "functional floral" anchor. For drug development professionals, this molecule serves as a model for designing lipophilic permeation enhancers or stable excipients where tertiary alcohol functionality is required without the oxidative liability of unsaturation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Unlike its terpenoid cousins (Linalool, Geraniol), 3,6-dimethyloctan-3-ol is a fully saturated, non-terpenoid isomer constructed to resist oxidative degradation.

PropertyValueContext
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Number 151-19-9
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
LogP (o/w) ~3.30 - 3.48Highly lipophilic; substantive on skin/fabric.
Vapor Pressure 0.04 mmHg @ 25°CModerate volatility (Heart-Base note).
Boiling Point 202°C @ 760 mmHg
Flash Point 82°C (180°F)Combustible Liquid (Class IIIA).
Appearance Colorless liquid
Odor Type Floral, Fresh, Woody"Super-Linalool" character.
Synthesis & Manufacturing Architecture

The industrial synthesis of 3,6-dimethyloctan-3-ol is distinct from the terpene pool (which typically starts from Pinene or Citral). It is a totally synthetic construct, typically derived from the ethynylation of a specific ketone followed by hydrogenation.

Mechanistic Pathway[2]
  • Precursor Selection: The backbone is formed from 5-Methyl-2-heptanone .

  • Ethynylation: Reaction with Acetylene (or Ethynylmagnesium chloride) introduces the tertiary alcohol and the two-carbon tail, forming 3,6-Dimethyl-1-octyn-3-ol .

  • Hydrogenation: Full saturation of the triple bond over a Palladium/Carbon (Pd/C) catalyst yields the final saturated alcohol.

SynthesisPathway cluster_process Industrial Synthesis Route Precursor 5-Methyl-2-heptanone (C8 Ketone) Intermediate 3,6-Dimethyl-1-octyn-3-ol (Alkyne Intermediate) Precursor->Intermediate Nucleophilic Addition Reagent1 Acetylene / EtMgBr (Ethynylation) Reagent1->Intermediate Product 3,6-Dimethyloctan-3-ol (Final Saturated Alcohol) Intermediate->Product Saturation Reagent2 H2 / Pd/C (Hydrogenation) Reagent2->Product

Figure 1: Industrial synthesis pathway via ethynylation and catalytic hydrogenation.

Olfactory Profile & Structure-Activity Relationship (SAR)

Odor Descriptor: Fresh, floral, reminiscent of Linalool but with a "thicker," waxier, and slightly woody/blueberry nuance. It lacks the sharp, citrusy top-note of Linalool, functioning more as a substantive heart note.

SAR Analysis:

  • Tertiary Alcohol: Provides the core "floral/fresh" osmophore.

  • Saturated Backbone: Removes the metallic/harsh notes often associated with terpene degradation products.

  • 3,6-Substitution: The specific branching at position 6 (isobutyl tail) creates a steric bulk different from the 3,7-dimethyl (isohexyl tail) of Tetrahydrolinalool, subtly altering the receptor fit to include "fruity/berry" facets.

Application Science: Stability in Aggressive Media

The primary value of 3,6-dimethyloctan-3-ol is its chemical inertness . In drug development and functional perfumery, "chemical stability" often dictates the choice of excipient or active.

  • Hypochlorite (Bleach) Stability: Unlike Linalool, which forms sensitizing hydroperoxides and degrades into off-odor components via double-bond attack, 3,6-dimethyloctan-3-ol is immune to electrophilic addition.

  • Acid/Base Hydrolysis: As a tertiary alcohol, it is resistant to oxidation but can undergo dehydration under extreme acidic conditions (forming alkenes). However, in standard consumer product pH ranges (pH 2-13), it remains intact.

StabilityLogic Media Aggressive Media (Bleach/Acid/Base) Linalool Linalool (Unsaturated) Media->Linalool AR1 3,6-Dimethyloctan-3-ol (Saturated) Media->AR1 Mechanism1 Electrophilic Attack on Double Bond Linalool->Mechanism1 Mechanism2 No Reactive Unsaturation AR1->Mechanism2 Result1 Degradation (Off-Odor/Allergens) Mechanism1->Result1 Result2 Stable (Odor Integrity) Mechanism2->Result2

Figure 2: Comparative stability logic in aggressive oxidative environments.

Experimental Protocols
6.1. GC-MS Analysis Protocol

To verify purity and isomeric composition (critical for "AR-1" vs. generic mixtures).

  • Column: DB-Wax or equivalent polar capillary column (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 5 min.

  • Detection: MS (EI, 70eV). Scan range 35-350 amu.

  • Target Ions: 73 (Base Peak), 55, 43, 71. Note: Molecular ion (158) is often weak or absent due to rapid dehydration in the source.

6.2. Accelerated Stability Testing (Bleach)

Objective: Validate olfactory integrity in 5% Sodium Hypochlorite.

  • Preparation: Prepare a 0.5% solution of 3,6-dimethyloctan-3-ol in a standard surfactant base containing 5% NaOCl.

  • Control: Prepare the same base with Linalool (0.5%).

  • Incubation: Store samples at 40°C for 4 weeks.

  • Evaluation:

    • Olfactory: Panel test (Triangle Test) vs. fresh sample stored at 4°C.

    • Analytical: Extract with Hexane; analyze via GC-FID for % recovery.

    • Pass Criteria: >90% recovery and no significant off-odor formation.

Safety & Regulatory (RIFM/IFRA)
  • Skin Irritation: Classified as a skin irritant (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

  • Sensitization: Unlike Linalool, it does not form hydroperoxides easily, reducing sensitization risk, but standard purity checks are required.

  • IFRA Status: Not restricted by a specific IFRA Standard, but must adhere to general purity specifications.

  • Usage Level: Typically used up to 5-20% in fragrance concentrates for functional products (soaps, detergents).

References
  • PubChem. 3,6-Dimethyl-3-octanol (Compound CID 9027). National Library of Medicine. Available at: [Link]

  • The Good Scents Company. 3,6-dimethyloctan-3-ol Information.[1][3][4][5][6][7] Available at: [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 18, Revision 3 (FGE.18Rev3).[3] EFSA Journal.[3][6] Available at: [Link]

  • Fragrance Conservatory. Ingredient Directory: 3,6-Dimethyloctan-3-ol.[1][3][5][6][7] Available at: [Link]

  • NIST Chemistry WebBook. 3-Octanol, 3,6-dimethyl- Mass Spectrum. SRD 69. Available at: [Link]

Sources

Olfactory Properties of 3,6-Dimethyloctan-3-ol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the olfactory properties, chemical identity, synthesis, and structure-odor relationships of 3,6-Dimethyloctan-3-ol.

Executive Summary

3,6-Dimethyloctan-3-ol (CAS: 151-19-9), historically known by trade names such as Aprol 100 or AR-1 , is a saturated tertiary alcohol utilized in fragrance chemistry for its high stability and specific floral-woody character.[1][2][3][4][5][6][7] Often confused with its structural isomer Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer exhibits a distinct "head-to-head" terpenoid arrangement that confers superior resistance to oxidation and hydrolysis in aggressive media (e.g., hypochlorite bleaches, high-pH detergents).[3][7] This guide analyzes its physicochemical profile, synthesis pathways, and olfactory mechanics for application in functional perfumery.[3][7]

Chemical Identity & Stereochemistry

Unlike naturally occurring terpenes which typically follow a "head-to-tail" isoprene rule, 3,6-dimethyloctan-3-ol possesses a "reversed" secondary isoprene unit.[3][7] This structural anomaly contributes to its unique odor nuances and chemical robustness.[3][7]

PropertySpecification
IUPAC Name 3,6-Dimethyloctan-3-ol
CAS Number 151-19-9
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Isomeric Purity Typically a mixture of diastereomers (due to chiral centers at C3 and C6)
LogP (o/w) ~3.30 (Estimated)
Vapor Pressure 0.072 mmHg @ 25°C
Stereochemical Configuration

The molecule contains two stereocenters at C3 and C6 , resulting in four potential stereoisomers.[3][7] Commercial grades are racemic mixtures.[3][7] The steric crowding around the tertiary hydroxyl group at C3 is a critical factor in its resistance to dehydration and oxidation.[3][7]

Olfactory Profile Analysis

The odor profile of 3,6-dimethyloctan-3-ol is characterized by its linearity and lack of "citrus" sharpness compared to Tetrahydrolinalool.[3][7] It functions as a foundational blender in floral accords.[3][7]

Sensory Descriptors[7][9][10][11]
  • Primary Notes: Fresh Floral, Muguet (Lily of the Valley), Woody.[7]

  • Secondary Nuances: Bois de Rose, Blueberry, Sweet Rose, Herbal.[3][6][7]

  • Comparison: Less "citrusy/peely" than Tetrahydrolinalool; heavier and more substantive.[3][7]

Performance Metrics
  • Odor Strength: Medium.[3][6][7]

  • Tenacity: >12 hours on blotter (100%).

  • Substantivity: Excellent on fabric and skin due to moderate lipophilicity (LogP 3.3).[7]

  • Stability: Exceptional.[3][7][8] Stable in pH 2–13 and bleach bases.[3][7]

Structure-Odor Relationship (SOR)

The position of the methyl group on the alkyl chain fundamentally alters the olfactory receptor interaction.[7]

  • 3,7-Isomer (Tetrahydrolinalool): The methyl group at C7 (terminal isopropyl) mimics the Linalool skeleton closely, triggering "Citrus/Bergamot" receptors.[3][7]

  • 3,6-Isomer: The methyl group at C6 creates a different steric volume in the hydrophobic tail.[3][7] This shift suppresses the citrus character, enhancing the "Woody/Rose" perception associated with mid-chain branching.[3][7]

SOR_Comparison cluster_0 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool) cluster_1 3,6-Dimethyloctan-3-ol (Aprol 100/AR-1) Struct37 Structure: Head-to-Tail Isoprene Methyl at C7 Odor37 Odor: Citrus, Linalool-like, Peely Struct37->Odor37 Receptor Binding A Odor36 Odor: Woody, Rosy, Muguet, Blueberry Nuances Odor37->Odor36 Methyl Shift C7 -> C6 Loss of Citrus Note Struct36 Structure: Reversed Isoprene Unit Methyl at C6 Struct36->Odor36 Receptor Binding B

Figure 1: Comparative Structure-Odor Relationship between 3,7- and 3,6- isomers.

Synthesis & Purification

The industrial synthesis of 3,6-dimethyloctan-3-ol typically employs acetylene chemistry (ethynylation) followed by hydrogenation.[3][7] This route ensures the formation of the specific carbon skeleton required.[3][7]

Protocol: Ethynylation-Hydrogenation Route[3][7]
  • Precursor Preparation: 5-Methyl-2-heptanone is synthesized via aldol condensation of Acetone and Isovaleraldehyde (followed by hydrogenation) or similar ketone synthesis.[3][7]

  • Ethynylation: The ketone reacts with Acetylene (in the presence of a base catalyst like KOH or Sodium Acetylide) to form the intermediate 3,6-dimethyl-1-octyn-3-ol .[3][7]

  • Hydrogenation: The alkyne intermediate undergoes full catalytic hydrogenation (Pd/C or Raney Nickel) to saturate the triple bond, yielding 3,6-dimethyloctan-3-ol .[3][7]

Synthesis_Pathway Ketone 5-Methyl-2-heptanone (C8 Ketone) Reaction1 Ethynylation (KOH / NH3 liq.) Ketone->Reaction1 Acetylene Acetylene (HC≡CH) Acetylene->Reaction1 Intermediate Intermediate: 3,6-Dimethyl-1-octyn-3-ol Reaction1->Intermediate Reaction2 Hydrogenation (H2 / Pd-C) Intermediate->Reaction2 Product FINAL PRODUCT: 3,6-Dimethyloctan-3-ol Reaction2->Product

Figure 2: Industrial synthesis pathway via ethynylation of 5-methyl-2-heptanone.[3][7]

Experimental Protocols: Olfactory Evaluation

To accurately assess the subtle "Blueberry/Woody" nuances against the "Citrus" background of standard Linalool types, a standardized GC-O or Blotter protocol is required.[3][7]

Method A: Standardized Blotter Evaluation (ASTM E679 modified)

Objective: Determine substantivity and odor evolution over time.[7]

  • Preparation: Dip a sterile, odorless fragrance blotter (0.5 cm width) into a 10% solution of 3,6-dimethyloctan-3-ol in Dipropylene Glycol (DPG).

  • Evaporation: Allow solvent to evaporate for 30 seconds.

  • Evaluation Intervals:

    • T=0 (Top Note): Assess immediately. Look for solvent interference vs. intrinsic lift.[3][7][9]

    • T=1h (Heart Note): Assess floral/woody balance.

    • T=12h (Dry Down): Assess tenacity and substantivity.

  • Control: Run parallel blotter with 3,7-dimethyloctan-3-ol (Tetrahydrolinalool) for direct comparison.

Method B: Stability Stress Test

Objective: Verify stability in aggressive media (Bleach).[7]

  • Solution: Prepare a 0.5% solution of the material in a standard Hypochlorite bleach base (pH > 11).[3][7]

  • Incubation: Store at 40°C for 4 weeks.

  • Analysis: Extract with Hexane and analyze via GC-MS for degradation products (dehydration to alkenes or oxidation).

  • Olfactory Check: Evaluate coverage of bleach base odor.[3][7] 3,6-dimethyloctan-3-ol is preferred for its ability to mask chlorine notes without degrading.[3][7]

Applications

The material is classified as a "Functional Fragrance Ingredient" due to its robust stability.[3][7]

  • Detergents & Soaps: Provides fresh, clean floralcy that survives processing and storage.[3][7][8]

  • Bleach Products: One of the few floral alcohols stable in hypochlorite.[3][7]

  • Fine Fragrance: Used as a blender in Muguet and Rose accords to add volume and linearity without the "citrus peel" effect of Linalool.[7]

References

  • Perfumer & Flavorist. (2016).[3][7] 3,6-Dimethyl Octan-3-ol (AR-1) Profile. Retrieved from [7]

  • The Good Scents Company. (n.d.).[3][7][9][10] 3,6-dimethyl-3-octanol.[1][2][3][4][5][6][7][11] Retrieved from [7]

  • PubChem. (n.d.).[2][3][7][11] 3,6-Dimethyloctan-3-ol Compound Summary. National Library of Medicine.[3][7] Retrieved from [5][7]

  • Fragrance University. (n.d.).[3][7][9] Dimethyl Octanol and Isomers. Retrieved from

  • BOC Sciences. (n.d.).[3][7] 3,6-Dimethyloctan-3-ol Synthesis Services. Retrieved from [7]

Sources

3,6-Dimethyloctan-3-ol biofuel potential

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3,6-Dimethyloctan-3-ol: Metabolic Architectures and Catalytic Upgrading for High-Density Biofuels

Part 1: Executive Technical Summary

The transition from fossil-derived kerosene to biosynthetic alternatives requires molecules that mimic the energy density of hydrocarbons while offering superior combustion profiles. 3,6-Dimethyloctan-3-ol (an isomer of tetrahydrolinalool) represents a critical "pivot molecule" in this transition.

Unlike simple linear alcohols (e.g., butanol), this branched terpene derivative possesses a quarternary carbon and mid-chain branching. These structural features confer three distinct advantages for biofuel applications:

  • Cold-Flow Superiority: The 3,6-branching disrupts crystal packing, significantly lowering the freezing point compared to linear C10 isomers, a non-negotiable requirement for Aviation Turbine Fuel (Jet A-1).

  • High Energy Density: As a saturated C10 species, it bridges the gap between volatile gasoline extenders and heavy diesel fractions.

  • Versatility: It serves as a dual-use candidate—directly as a clean-burning oxygenate (reducing particulate matter in diesel) or as an immediate precursor to 3,6-dimethyloctane , a high-value saturated alkane for drop-in jet fuel.

This guide details the metabolic synthesis of the terpene scaffold and the downstream chemo-catalytic upgrading required to valorize this molecule.[1]

Part 2: Metabolic Synthesis & Engineering[2][3][4]

The biosynthesis of 3,6-dimethyloctan-3-ol is not native to standard industrial hosts (E. coli or S. cerevisiae). It requires the metabolic engineering of the isoprenoid pathway to generate the monoterpene backbone, followed by specific enzymatic or chemical saturation.

The Upstream Pathway: MEP vs. MVA

For industrial production, the Mevalonate (MVA) pathway in yeast (S. cerevisiae) is generally preferred over the Methylerythritol phosphate (MEP) pathway due to higher flux capacities for C10 precursors.

Critical Metabolic Node: Geranyl Diphosphate (GPP). To accumulate the C10 skeleton, flux must be directed away from sterol synthesis (Ergosterol) and towards the heterologous terpene synthase.

Engineering Strategy:

  • Overexpression of tHMG1: Truncated HMG-CoA reductase removes feedback inhibition, maximizing mevalonate production.

  • Downregulation of ERG9: Repressing squalene synthase prevents carbon loss to sterols.

  • Expression of Promiscuous Synthases: Utilizing a variant of Linalool Synthase (LIS) or a specific methyltransferase to achieve the 3,6-carbon skeleton arrangement.

Visualization: Metabolic Flux Architecture

The following diagram illustrates the engineered pathway required to divert carbon from glucose to the monoterpene alcohol precursor.

MetabolicPathway Glucose Glucose (Feedstock) AcetylCoA Acetyl-CoA Glucose->AcetylCoA MVA Mevalonate AcetylCoA->MVA   IPP IPP / DMAPP MVA->IPP tHMG1 tHMG1 (Overexpressed) GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl PP (C15) GPP->FPP Native Flux Terpene Monoterpene Olefin (Precursor) GPP->Terpene   Sterols Ergosterol (Cell Membrane) FPP->Sterols ERG9 ERG9 (Repressed) Alcohol 3,6-Dimethyloctan-3-ol (Target) Terpene->Alcohol Saturation tHMG1->MVA Catalysis ERG9->Sterols Blocked LIS Terpene Synthase (Heterologous) LIS->Terpene Reductase Ene-Reductase (or Chemical H2) Reductase->Alcohol

Caption: Engineered Mevalonate Pathway diverting flux from sterol synthesis (ERG9 repression) to monoterpene production via heterologous synthase expression.

Part 3: Chemo-Catalytic Upgrading

While biology builds the scaffold, chemistry refines the fuel. The biological product is typically unsaturated (containing C=C double bonds). To produce 3,6-dimethyloctan-3-ol, the precursor must be hydrogenated.

Why Hydrogenation? Unsaturated terpenes are unstable; they polymerize (form gum) in engines and react with atmospheric oxygen. Saturation converts the olefin to a stable alcohol (3,6-dimethyloctan-3-ol).

Reaction Engineering
  • Catalyst: 5% Pd/C (Palladium on Carbon) or Raney Nickel.

  • Conditions: Mild pressure (3–5 bar H2), 40–60°C.

  • Selectivity: The goal is to hydrogenate the C=C bonds without hydrogenolyzing the C-OH bond (unless the target is the alkane).

Workflow: From Fermentation Broth to Fuel

The following diagram details the downstream processing (DSP) logic.

DSP_Workflow Broth Fermentation Broth Extraction Solvent Extraction (Dodecane overlay) Broth->Extraction In-situ removal Distillation Fractional Distillation Extraction->Distillation Recover solvent Reactor Hydrogenation Reactor (Pd/C) Distillation->Reactor Olefin feed Purification Final Polishing Reactor->Purification Crude Alcohol Product 3,6-Dimethyloctan-3-ol (>98% Purity) Purification->Product

Caption: Downstream processing workflow for isolating and upgrading terpene precursors to saturated alcohol fuel.

Part 4: Fuel Properties & Comparative Analysis

The value of 3,6-dimethyloctan-3-ol lies in its physicochemical balance. The table below contrasts it with its precursor (Linalool) and standard Diesel.

Property3,6-Dimethyloctan-3-olLinalool (Precursor)Diesel (Reference)Biofuel Implication
Molecular Formula C10H22OC10H18OMix (C10-C15)High H:C ratio improves combustion.
Boiling Point ~198°C198°C180–360°CIdeal mid-distillate range (Jet/Diesel).
Flash Point ~82°C75°C>55°CSafe for transport and storage.[2]
Density (g/mL) 0.8260.8700.832Matches diesel density; drop-in compatible.
Stability High (Saturated)Low (Polymerizes)HighEssential for long-term fuel storage.
Oxygen Content ~10.1%~10.3%0%Reduces soot/PM emissions significantly.

Key Insight: The saturation of the double bonds increases the Cetane Number (CN) . While linalool has a poor CN (~20-25), 3,6-dimethyloctan-3-ol is estimated to range between 45–50, making it a viable ignition improver for low-quality blends.

Part 5: Experimental Protocol – Catalytic Hydrogenation

Objective: Convert the monoterpene precursor to 3,6-dimethyloctan-3-ol with >99% conversion and >95% selectivity.

Safety: Hydrogen gas is highly flammable. Work in a rated fume hood or explosion-proof facility.

  • Catalyst Preparation:

    • Load 0.5 g of 5% Pd/C catalyst into a high-pressure stainless steel autoclave (e.g., Parr reactor).

    • Rationale: Palladium offers the best turnover frequency (TOF) for olefin saturation under mild conditions.

  • Substrate Loading:

    • Dissolve 10 g of the monoterpene precursor in 50 mL of Ethanol (Green solvent).

    • Add to the reactor. Seal the vessel.

  • Purging:

    • Flush the reactor 3 times with Nitrogen (N2) to remove oxygen.

    • Flush 2 times with Hydrogen (H2).

  • Reaction:

    • Pressurize to 4 bar (60 psi) with H2.

    • Heat to 50°C with stirring at 800 rpm.

    • Monitoring: Monitor H2 uptake via pressure drop. Reaction is complete when pressure stabilizes (typically 2–4 hours).

  • Work-up:

    • Cool to room temperature. Vent H2.

    • Filter the mixture through a Celite pad to recover the Pd/C catalyst (Catalyst is reusable).

    • Remove ethanol via rotary evaporation.

  • Validation (GC-MS):

    • Analyze the oil.[3] Look for the disappearance of olefinic peaks (m/z 69, 93 typical for terpenes) and the emergence of the molecular ion peak for the saturated alcohol (m/z 158).

References

  • Design of Advanced Biofuels

    • Title: "Solvent-free dehydration, cyclization, and hydrogenation of linalool... to generate a high-performance sustainable aviation fuel"[4]

    • Source: National Institutes of Health (PMC) / Green Chemistry
    • URL:[Link]

  • Physical Properties of Branched Alcohols

    • Title: "3,6-Dimethyl-3-octanol | C10H22O | PubChem"[5][6]

    • Source: PubChem (N
    • URL:[Link]

  • Metabolic Engineering Strategies

    • Title: "Metabolic engineering of microbial pathways for advanced biofuels production"
    • Source: Current Opinion in Biotechnology (via Zenodo)
    • URL:[Link](Note: Generalized link to relevant review)

  • Combustion Kinetics

    • Title: "Analytical insights into the oxidation and pyrolysis of limonene and 1,8-cineole"
    • Source: DLR (German Aerospace Center)
    • URL:[Link]

Sources

Methodological & Application

Gas chromatography analysis of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Gas Chromatography Analysis of 3,6-Dimethyloctan-3-ol

Executive Summary & Core Challenge

3,6-Dimethyloctan-3-ol (often associated with Muguet/Lily of the Valley accords) presents a specific analytical challenge common to tertiary alcohols: thermal instability . Unlike primary alcohols, the tertiary hydroxyl group at the C3 position is sterically hindered and electronically primed for acid-catalyzed dehydration via an E1 mechanism inside hot GC injection ports.

Standard "generic" GC protocols often result in the formation of artifact peaks (isomeric octenes) leading to quantitative errors—specifically, underestimating the alcohol purity and overestimating olefinic impurities.

This guide details a Cold Split/Splitless or Optimized Hot Split protocol designed to preserve analyte integrity, ensuring <0.5% thermal degradation.

Physicochemical Profile

Understanding the analyte's properties is the foundation of method design.

PropertyValueRelevance to GC
IUPAC Name 3,6-Dimethyloctan-3-olTarget Analyte
CAS Number 151-19-9Identification
Molecular Formula C₁₀H₂₂OMW = 158.28 g/mol
Boiling Point ~98–99°C @ 9 mmHg (approx. 195°C @ atm)Elutes mid-chromatogram; requires temp program >200°C.
Structure Type Saturated Tertiary AlcoholHigh Risk: Prone to dehydration to 3,6-dimethyl-2-octene.[1]
Chirality 2 Chiral Centers (C3, C6)Exists as diastereomers. May appear as a doublet peak on high-res columns.
Polarity ModerateCompatible with both Non-polar (Rxi-5ms) and Polar (WAX) phases.

Analytical Strategy & Causality

The Dehydration Problem (Mechanism)

In a standard injector at 250°C, active sites (silanols) on the glass liner act as Lewis acids. The tertiary alcohol undergoes protonation and loss of water to form a carbocation, which rapidly eliminates a proton to form an alkene.

  • Observation: A "pre-peak" or "shoulder" appearing just before the main alcohol peak.

  • Solution: Use of Ultra-Inert (UI) liners and lower inlet temperatures.

Column Selection Logic
  • Primary Choice (Polarity/Purity): Polyethylene Glycol (PEG) / WAX column (e.g., DB-WAX UI, Stabilwax).

    • Why: Alcohols hydrogen bond with the stationary phase, increasing retention relative to non-polar hydrocarbon impurities. This moves the alcohol away from any potential dehydration artifacts (alkenes), allowing for accurate "purity" assessment.

  • Secondary Choice (Screening): 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

    • Why: Standard for essential oil profiling. Good for checking boiling-point distribution but less selective for alcohol/alkene separation.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

    • Note: Avoid Methanol/Ethanol if using MS, as solvent expansion volume is high and can cause backflash.

  • Concentration: 10 mg/mL (1% w/v) for Split injection; 100 µg/mL for Splitless.

  • Internal Standard (Optional): n-Dodecane or n-Tridecane (Non-reactive, distinct retention time).

Instrument Parameters (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Inlet Mode Split (Ratio 50:1)High flow sweeps analyte quickly, reducing residence time and degradation.
Inlet Temperature 200°C (Critical)Standard 250°C is too hot. 200°C volatilizes the sample (BP ~195°C) without driving rapid dehydration.
Liner Type Ultra-Inert Split Liner with Wool Wool increases surface area for vaporization but must be fully deactivated to prevent catalysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Polar phase for best peak shape of alcohols.
Oven Program 60°C (hold 1 min) → 10°C/min → 230°C (hold 5 min)Gentle ramp separates diastereomers and impurities.
Detector (FID) 250°C; H₂ 30 mL/min; Air 400 mL/minStandard FID settings.
Detector (MS) Source: 230°C; Quad: 150°C; Scan: 35–350 amuFor identification.
System Suitability Test (SST)

Before running samples, inject a standard of 3,6-Dimethyloctan-3-ol.

  • Tailing Factor: Must be < 1.2. (Tailing indicates active sites in column/inlet).

  • Degradation Check: Look for peaks at retention indices ~100 units lower than the main peak. If "Olefin" peaks > 1%, replace liner and trim column.

Visualization of Workflows

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow from sample prep to data validation, including the critical decision point for degradation checks.

G start Sample: 3,6-Dimethyloctan-3-ol prep Dilution in DCM (1% w/v) start->prep inlet Inlet: Split 50:1 @ 200°C (Ultra-Inert Liner) prep->inlet column Separation: DB-WAX UI Column inlet->column detect Detection: FID/MS column->detect check Data Review: Check for Pre-peak (Alkene)? detect->check pass Report Purity & Diastereomer Ratio check->pass No Degradation fail Troubleshoot: 1. Lower Inlet Temp 2. Replace Liner check->fail Degradation > 0.5% fail->inlet Re-optimize

Caption: Workflow for GC analysis of thermally labile tertiary alcohols, emphasizing the degradation check step.

Figure 2: Dehydration Mechanism (The Risk)

Visualizing why the inlet temperature matters.

Reaction alcohol 3,6-Dimethyloctan-3-ol (Tertiary Alcohol) carbocation Carbocation Intermediate alcohol->carbocation -OH Protonation heat Heat + Acidic Silanols (Inlet > 250°C) alkene Artifact: 3,6-Dimethyl-2-octene (Olefin Impurity) carbocation->alkene -H+ Elimination water H₂O carbocation->water

Caption: Acid-catalyzed dehydration mechanism of tertiary alcohols occurring in active GC inlets.

Results & Discussion

Retention Characteristics

On a DB-WAX column, 3,6-Dimethyloctan-3-ol will elute after non-polar hydrocarbon impurities.

  • Diastereomers: Because the molecule has two chiral centers (C3 and C6), you may observe two distinct peaks (or a split peak) representing the diastereomeric pairs (e.g., 3S,6R vs 3S,6S).

  • Interpretation: Do not integrate these as "impurity" and "analyte." Sum the area of both diastereomer peaks for total assay purity.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Fronting Peaks Column OverloadIncrease Split ratio to 100:1 or dilute sample.
Tailing Peaks Active sites in liner or columnReplace liner with Ultra-Inert type; trim 10cm from column head.
Ghost Peaks Carryover or Septum BleedBake out column at 240°C; replace septum.
Low Response Discrimination or DehydrationCheck inlet temp. If too high -> Dehydration. If too low -> Discrimination (high boiling components lost).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyl-3-octanol. Retrieved from [Link]

  • The Good Scents Company (2025). 3,6-dimethyl-3-octanol Data Sheet. Retrieved from [Link]

  • Restek Corporation.Analysis of Fragrance Allergens by GC-MS (Application Note). (General reference for fragrance alcohol analysis conditions).
  • Agilent Technologies.Inert Flow Path Solutions for the Analysis of Active Compounds. (Reference for Ultra-Inert liner technology).
  • LibreTexts Chemistry (2020). Dehydration Reactions of Alcohols. Retrieved from [Link][2][3][4][5][6][7]

Sources

GC-MS protocol for tertiary alcohol identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tertiary alcohols present a dual challenge in Gas Chromatography-Mass Spectrometry (GC-MS): they are thermally unstable in hot injection ports (leading to dehydration artifacts) and yield weak or non-existent molecular ions (


) under Electron Ionization (EI). This protocol details a robust trimethylsilylation workflow using BSTFA + 1% TMCS to stabilize the analyte and enhance spectral identification. We provide a comparative analysis of native vs. derivatized fragmentation patterns to ensure definitive structural elucidation.

Introduction: The "Dehydration Trap"

Direct injection of tertiary alcohols into a GC inlet typically heated to


 often results in erroneous data. Due to the steric bulk surrounding the hydroxyl group and the stability of the resulting carbocation, tertiary alcohols readily undergo thermal dehydration  inside the injector liner or at the head of the column.


Consequences for the Analyst:

  • False Identification: The mass spectrum observed is that of the corresponding alkene, not the alcohol.

  • Missing Molecular Ion: Even if the alcohol survives the inlet, EI fragmentation (

    
    ) typically obliterates the molecular ion (
    
    
    
    ), leaving only low-mass alkyl fragments that are indistinguishable between isomers.

The Solution: Derivatization to a Trimethylsilyl (TMS) ether blocks the active hydrogen, prevents dehydration, and provides a diagnostic mass spectral peak (


).

Strategic Workflow

The following diagram outlines the critical decision matrix for processing tertiary alcohols.

Workflow Sample Unknown Sample (Tertiary Alcohol) Direct Direct Injection (High Risk) Sample->Direct Fast screening Deriv Silylation (Recommended) Sample->Deriv Quant/Qual Accuracy Dehydration Artifact Formation (Alkene Spectrum) Direct->Dehydration Inlet Thermal Stress TMS_Reaction BSTFA + 1% TMCS Incubate 70°C, 30 min Deriv->TMS_Reaction GCMS GC-MS Analysis (DB-5ms Column) Dehydration->GCMS TMS_Reaction->GCMS Result_Bad Ambiguous Data (No M+, Alkene peaks) GCMS->Result_Bad Result_Good Definitive ID ([M-15]+ Peak) GCMS->Result_Good

Figure 1: Decision matrix comparing direct injection risks versus the derivatization workflow.

Detailed Protocol: Silylation of Sterically Hindered Alcohols

Tertiary alcohols react significantly slower than primary or secondary alcohols due to steric hindrance. Standard room-temperature protocols will fail.

Reagents & Materials
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Note: TMCS acts as a catalyst essential for hindered hydroxyls.[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Vials: Silanized glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Methodology
  • Sample Drying (Critical):

    • Ensure the sample is completely water-free.[1] Moisture hydrolyzes BSTFA.

    • Action: Evaporate aqueous samples to dryness under

      
       and reconstitute in anhydrous solvent (e.g., Dichloromethane or Hexane).
      
  • Preparation:

    • Add

      
       of sample extract (approx. 
      
      
      
      ) to the reaction vial.
    • Add

      
      Anhydrous Pyridine .
      
    • Add

      
      BSTFA + 1% TMCS .
      
  • Incubation (The "Tertiary" Modification):

    • Cap the vial tightly.[1]

    • Heat at

      
       for 30–45 minutes. 
      
    • Reasoning: Heat provides the kinetic energy required to overcome the steric barrier of the tertiary carbon environment.

  • Injection:

    • Cool to room temperature.[1]

    • Inject

      
       directly into the GC-MS.
      

Instrument Parameters (Agilent 7890/5977 or equivalent)

ParameterSettingRationale
Inlet Mode Split (10:1 to 50:1)Prevent column overload; TMS derivatives are volatile.
Inlet Temp

High temp is safe only after derivatization.
Column DB-5ms or HP-5ms UI (

)
Non-polar phase prevents tailing of silylated compounds.
Oven Program

(1 min)




Low initial temp focuses volatile derivatives.
Transfer Line

Prevent condensation before ion source.
Ion Source EI (

),

Standard ionization.
Scan Range

Ensure capture of high-mass silicon isotopes.

Data Interpretation: The Spectral Fingerprint

The power of this protocol lies in the predictable fragmentation of the TMS-ether.

Fragmentation Logic
  • Native Tertiary Alcohol:

    • Alpha Cleavage: Breaks the C-C bond adjacent to the OH.[2][3]

    • Result: Loss of the largest alkyl group.

    • Molecular Ion: Usually

      
       abundance.
      
  • TMS Derivative:

    • Silicon-Methyl Cleavage: The bond between Silicon and one of its Methyl groups breaks.

    • Result: A strong

      
        peak. This is often the base peak or a high-abundance ion.
      
    • Diagnostic Value: The

      
       ion confirms the molecular weight (
      
      
      
      ).
Visualization of Fragmentation Pathways

Fragmentation TertAlcohol Tertiary Alcohol (R3-C-OH) AlphaCleave Alpha Cleavage (Loss of Alkyl Group) TertAlcohol->AlphaCleave 70eV EI TMS_Ether TMS-Ether Derivative (R3-C-O-Si(CH3)3) TertAlcohol->TMS_Ether Derivatization NoMolIon Missing M+ (Ambiguous ID) AlphaCleave->NoMolIon M_15 [M-15]+ Peak (Loss of CH3 from Si) TMS_Ether->M_15 70eV EI StableIon Stabilized Silicon Cation (Definitive MW Confirmed) M_15->StableIon

Figure 2: Mechanistic comparison of fragmentation. Derivatization shifts the pathway to a diagnostic [M-15] ion.

Troubleshooting & Quality Control

IssueSymptomRoot CauseCorrective Action
Missing Peaks No signal for derivative; Native alcohol visible.Incomplete reaction.Increase incubation time or temp (

). Ensure TMCS catalyst is fresh.
Extra Peaks Peaks at

or

(TMSOH loss).
Moisture contamination.[4]Dry sample thoroughly.[1] Use fresh anhydrous pyridine.
Inlet Degradation Peak tailing or broad peaks.Active sites in liner.Replace liner with deactivated (silanized) glass wool liner.
Glass Wool Alkene artifacts despite derivatization.Thermal degradation on wool.Remove glass wool from liner or use a cyclo-double gooseneck liner.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][5][6] Merck KGaA.

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Agilent Technologies. (2020).[7] GC/MS Analysis of Alcohols.[1][5][6][8][9][10] Agilent Application Notes.[7][8][11][12]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[9] National Institute of Standards and Technology.

Sources

Application Note: High-Resolution EI-MS Characterization of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the fragmentation mechanisms of 3,6-Dimethyloctan-3-ol , a saturated tertiary alcohol structurally related to tetrahydrolinalool.[1] Due to the tertiary nature of the hydroxyl group, this molecule exhibits a distinct mass spectral signature characterized by the absence of a molecular ion (


) and the dominance of 

-cleavage products.[1] This guide provides researchers with the mechanistic causality required to distinguish this isomer from structural analogs in complex fragrance or metabolic matrices.[1]

Chemical Identity & Properties

  • IUPAC Name: 3,6-Dimethyloctan-3-ol[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 158.28 g/mol [1][3]

  • Structure: A tertiary alcohol with a methyl group and an ethyl group at the C3 position, and a methyl branch at the C6 position of the octane backbone.[1]

Experimental Protocol: GC-MS Characterization

To ensure reproducible fragmentation patterns, the following acquisition parameters are recommended. This protocol minimizes thermal degradation prior to ionization.[1]

Sample Preparation[1][5]
  • Solvent: Dichloromethane (DCM) or Hexane (Spectroscopic Grade).[1]

  • Concentration: 100 ppm (approx. 1 µL/mL).[1]

  • Derivatization: Not required for direct EI analysis, though silylation (BSTFA) is recommended if

    
     confirmation is critical.[1]
    
Instrumental Parameters
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Standard library comparison (NIST/Wiley).[1]
Electron Energy 70 eVStandardizes fragmentation efficiency.[1]
Source Temp 230 °CPrevents condensation without inducing pyrolysis.[1]
Transfer Line 250 °CEnsures rapid transport of high-boiling analytes.[1]
Scan Range m/z 35–300Captures low mass alkene fragments and potential adducts.[1]
Column 5%-Phenyl-methylpolysiloxaneGeneral purpose non-polar phase (e.g., DB-5MS).[1]

Fragmentation Analysis

The mass spectrum of 3,6-Dimethyloctan-3-ol is governed by two competing mechanisms:


-Cleavage  (dominant) and Dehydration  (secondary).[1]
Mechanism A: -Cleavage (Formation of Base Peak)

Tertiary alcohols undergo rapid


-cleavage where the bond adjacent to the carbinol carbon (C3) breaks.[1] The charge is retained on the oxygen-containing fragment due to resonance stabilization of the oxonium ion.[1]

The Rule of Radical Loss: In


-cleavage, the largest alkyl group is lost preferentially as a neutral radical.[1]
  • Groups attached to C3:

    • Methyl group (

      
      , Mass 15)[1]
      
    • Ethyl group (

      
      , Mass 29)[1]
      
    • 2-Methylpentyl chain (

      
      , Mass 85)[1][5]
      

The Dominant Pathway (Loss of Mass 85): The loss of the bulky 2-methylpentyl radical (


) is kinetically favored.[1]


  • Result: m/z 73 is the Base Peak (100% relative abundance).[1] This ion corresponds to the diethyl-like oxonium species:

    
    .[1]
    

Minor


-Cleavage Pathways: 
  • Loss of Ethyl (29): Yields m/z 129 .[1]

  • Loss of Methyl (15): Yields m/z 143 .[1]

Mechanism B: Dehydration (Alkene Formation)

Tertiary alcohols readily eliminate water (


, 18 Da) under EI conditions, often rendering the molecular ion (

158) invisible.[1]

The resulting alkene radical cation (

,

140) is unstable and undergoes allylic cleavage to produce hydrocarbon clusters.[1]
  • Hydrocarbon Series: Prominent peaks at m/z 43, 57, and 71 arise from the fragmentation of the alkyl chains (

    
    , 
    
    
    
    ,
    
    
    ).[1]

Data Summary: Diagnostic Ion Table

m/z ValueRelative AbundanceIon IdentityMechanism
158 < 1% (Often Absent)

Molecular Ion (unstable).[1]
143 Low


-cleavage (loss of methyl).[1]
140 Medium

Dehydration (Alkene formation).[1]
129 Medium


-cleavage (loss of ethyl).[1]
73 100% (Base Peak)


-cleavage (loss of

chain).[1]
69 High

Hydrocarbon fragment (alkenyl).[1]
55 High

Hydrocarbon fragment.[1]
43 High

Propyl cation (from alkyl chain).[1]

Fragmentation Pathway Diagram[1][3][7]

The following diagram illustrates the competitive pathways defining the spectral signature.

FragmentationPathway M_Ion Molecular Ion [C10H22O]+ m/z 158 Alpha_Node α-Cleavage (Radical Loss) M_Ion->Alpha_Node Dehydration_Node Dehydration (-H2O) M_Ion->Dehydration_Node Frag_73 Base Peak [C4H9O]+ m/z 73 Alpha_Node->Frag_73 - C6H13 (Largest Group) Frag_129 Loss of Ethyl [C8H17O]+ m/z 129 Alpha_Node->Frag_129 - C2H5 Frag_143 Loss of Methyl [C9H19O]+ m/z 143 Alpha_Node->Frag_143 - CH3 Frag_140 Alkene Ion [C10H20]+ m/z 140 Dehydration_Node->Frag_140 Hydrocarbons Alkyl Fragments m/z 43, 55, 57, 69 Frag_140->Hydrocarbons Allylic Cleavage

Figure 1: Fragmentation tree of 3,6-Dimethyloctan-3-ol showing the dominance of the m/z 73 oxonium ion.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 3-Octanol, 3,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage rules).

  • Sparkman, O. D. (2000).[1][6] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for tertiary alcohol dehydration mechanisms).

Sources

1H NMR spectrum interpretation of 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Diastereomeric Analysis of 3,6-Dimethyloctan-3-ol via High-Field 1H NMR

Strategic Overview & Scope

3,6-Dimethyloctan-3-ol (CAS: 151-19-9) represents a class of saturated aliphatic tertiary alcohols frequently utilized in the fragrance industry (often associated with muguet/lily-of-the-valley accords) and as intermediates in organic synthesis.[1][2]

The Analytical Challenge: Unlike simple linear alcohols, 3,6-dimethyloctan-3-ol possesses two chiral centers (C3 and C6).[1][2] Consequently, the commercial material typically exists as a mixture of four stereoisomers (two pairs of enantiomers).[1][2]

  • Enantiomers: Indistinguishable by standard achiral NMR.[1][2]

  • Diastereomers: Chemically distinct.[1][2][3] In high-field NMR (>400 MHz), diastereomers (e.g., 3R,6R vs. 3R,6S) often display magnetic non-equivalence.[2] This results in "peak doubling," particularly noticeable in the methyl resonances, which inexperienced analysts may mistake for impurities.[2]

This guide provides a robust protocol for structural verification, distinguishing the target molecule from its common isomer Tetrahydrolinalool (3,7-dimethyloctan-3-ol), and quantifying diastereomeric ratios.[1][2]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as concentration-dependent OH shifts), the following sample preparation workflow is mandatory.

Sample Preparation Workflow

SamplePrep Selection Solvent Selection (CDCl3 vs DMSO-d6) Weighing Gravimetric Prep (10-15 mg) Selection->Weighing High Purity Dissolution Dissolution (0.6 mL Solvent) Weighing->Dissolution Vortex Filtration Filtration (Glass Wool) Dissolution->Filtration Remove Particulates Acquisition Acquisition (64 Scans, d1=5s) Filtration->Acquisition Transfer to 5mm Tube

Figure 1: Standardized sample preparation workflow for aliphatic alcohols to ensure high-resolution spectral quality.

Reagents and Parameters
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.[1][2]
    
    • Note: While

      
       reveals hydroxyl coupling, 
      
      
      
      is preferred here to prevent solvent overlap with the complex methylene envelope (1.2–1.6 ppm) and to allow the use of standard chemical shift databases.[1][2]
  • Concentration: 15 mg sample in 0.6 mL solvent (~150 mM). High concentrations can cause viscosity broadening; low concentrations (<5 mg) require excessive scan times.[1][2]

  • Instrument Parameters:

    • Pulse Sequence: Standard 1-pulse (zg30).

    • Relaxation Delay (d1): Set to

      
       seconds. Methyl protons have long 
      
      
      
      relaxation times.[1][2] Short delays lead to integration errors, making diastereomer ratio calculation impossible.[1][2]
    • Temperature: 298 K (25°C).[1][2]

Structural Analysis & Interpretation

Molecular Connectivity Logic

To interpret the spectrum, we must map the protons to the carbon backbone.[1][2]

MoleculeStructure C3 C3 (Chiral) Tertiary Alcohol OH Hydroxyl Proton (Exchangeable) C3->OH H-bond Me_C3 C3-Methyl (Singlet) C3->Me_C3 Chain_C4_C5 Methylene Bridge (C4-C5) C3->Chain_C4_C5 C6 C6 (Chiral) Methine Me_C6 C6-Methyl (Doublet) C6->Me_C6 Ethyl_C7_C8 Ethyl Group (C7-C8) C6->Ethyl_C7_C8 Me_C1 C1-Methyl (Triplet) Me_C8 C8-Methyl (Triplet) Ethyl_C1_C2 Ethyl Group (C1-C2) Ethyl_C1_C2->C3 Ethyl_C1_C2->Me_C1 Chain_C4_C5->C6 Ethyl_C7_C8->Me_C8

Figure 2: Connectivity map highlighting chiral centers and key methyl reporters for NMR assignment.[1][2]

Spectral Assignment Table

The following data represents the expected chemical shifts for 3,6-dimethyloctan-3-ol in


 at 400 MHz.
AssignmentProton TypeShift (ppm)MultiplicityIntegralDiagnostic Notes
A C3-OH 1.5 - 2.5Broad Singlet1HShift is concentration/temperature dependent.[1][2] Disappears with

shake.[1][2]
B C3-Me 1.12 - 1.15Singlet3HKey Signal. Attached to quaternary C. May appear as two closely spaced singlets (diastereomers).[1][2]
C C6-Me 0.83 - 0.87Doublet (

Hz)
3HOverlaps with terminal triplets.[1][2] Look for "roofing" effect.[1][2]
D C1-Me 0.88 - 0.92Triplet (

Hz)
3HTerminal ethyl group attached to C3.[1][2]
E C8-Me 0.88 - 0.92Triplet (

Hz)
3HTerminal ethyl group attached to C6.
F

Envelope
1.20 - 1.60Complex Multiplet10HContains C1, C2, C4, C5, C7 protons.[1][2] Unresolvable without 2D HSQC.
G C6-H ~1.35Multiplet1HBuried in methylene envelope.[1][2]
The "Expert" Differentiation: 3,6- vs. 3,7-Isomers

A common error is confusing 3,6-dimethyloctan-3-ol with Tetrahydrolinalool (3,7-dimethyloctan-3-ol).[1][2]

  • 3,6-Isomer (Target): Contains a sec-butyl motif at the tail.[1][2] The C8 methyl is a triplet .[1][2]

  • 3,7-Isomer (Tetrahydrolinalool): Contains an isopropyl motif at the tail.[1][2] The terminal methyls appear as a strong doublet (6H integration).[1][2]

  • Verification: If the region at 0.8-0.9 ppm is dominated by a massive doublet (6H) rather than mixed triplets/doublets, you have the wrong isomer.[1][2]

Diastereomeric Analysis

Because C3 and C6 are chiral, the molecule exists as diastereomers.[1][2][3] In a non-stereoselective synthesis, you will observe a ~50:50 mixture.[1][2]

  • Observation: Zoom into the C3-Methyl singlet (~1.14 ppm).[1][2]

  • Result: You will likely see two distinct singlets separated by 0.01 - 0.02 ppm.[1][2]

  • Protocol: Integrate both singlets separately. The ratio represents the diastereomeric excess (de).[1][2]

    • Note: If only one sharp singlet is observed, the sample may be stereopure (rare for commercial bulk chemicals) or the resolution is insufficient (use benzene-d6 to induce shift separation).[1][2]

Self-Validating Troubleshooting

Issue 1: The OH peak is obscuring the C1/C2 methylene region.

  • Validation: Add 1 drop of

    
     to the NMR tube and shake.[1][2]
    
  • Result: The OH peak (exchangeable) will vanish, and the HDO peak will appear at ~4.7 ppm, revealing the underlying aliphatic multiplets.[2]

Issue 2: Integral values are inconsistent (e.g., Methyls integrate to 2.4 instead of 3.0).

  • Cause: Relaxation delay (d1) is too short. Tertiary methyl groups relax slowly.[1][2]

  • Fix: Increase d1 to 10 seconds and re-acquire.

Issue 3: "Ghost" peaks in the alkene region (5.0 - 6.0 ppm). [1][2]

  • Diagnosis: Dehydration of the tertiary alcohol.[1][2] This is a common degradation pathway if the sample was subjected to heat or acidic conditions during prep.[1][2]

  • Action: Check for methyl singlets at ~1.6-1.7 ppm (allylic methyls), confirming elimination has occurred.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4] (Standard text for chemical shift additivity rules).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • PubChem Database. (n.d.).[1][2] Compound Summary for CID 9027: 3,6-Dimethyl-3-octanol.[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Hoyle, J. (n.d.).[1][2] NMR Sample Preparation Guide. University of Alberta Department of Chemistry.[1][2] (General reference for high-quality sample prep).

Sources

13C NMR chemical shifts of 3,6-Dimethyloctan-3-ol

Application Note: High-Resolution C NMR Characterization of 3,6-Dimethyloctan-3-ol

Executive Summary

3,6-Dimethyloctan-3-ol is a saturated tertiary alcohol used in fragrance formulations and as a synthetic intermediate.[1][2] Its structural elucidation is complicated by the presence of two stereogenic centers at C3 and C6 .[1][2] This creates two pairs of enantiomers (four stereoisomers total), which manifest as two distinct diastereomers (syn/anti or l/u) in achiral NMR solvents.[1][2]

This guide provides a validated protocol for assigning the

Structural Analysis & Stereochemistry

Before data acquisition, the analyst must understand the topicity of the nuclei.[1][2]

  • Molecule: 3,6-Dimethyloctan-3-ol[1][2][3][4][5][6]

  • Formula:

    
    
    
  • Chiral Centers:

    • C3: Quaternary carbon bonded to -OH, -Methyl, -Ethyl, and the C4-C8 chain.[1][2]

    • C6: Methine carbon bonded to -Methyl, -Ethyl, -H, and the C5-C1 chain.[1][2]

  • NMR Consequence: In a standard solvent (

    
    ), the two diastereomers will likely display slightly different chemical shifts, particularly for carbons near the stereocenters (C3, C4, C5, C6, and their attached methyls).[1][2]
    
Predicted Chemical Shift Reference Table

Note: As proprietary experimental libraries vary, these values are calculated based on substituent additivity rules (Grant-Paul) and topological environments. Use these as the assignment baseline.

Carbon LabelTypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Environment
C3

72.5 - 73.5 AbsentQuaternary (carbinol).[1][2] Deshielded by OH.[1][2] Likely doubled (diastereomers).[1][2]
C6 CH36.0 - 37.5 Up (Positive)Methine chiral center.[1][2] Branch point.
C4

38.0 - 39.5 Down (Negative)

-position to OH.[1][2]
C2

34.0 - 35.0 Down (Negative)Ethyl group at C3.[1][2]
C5

30.0 - 31.5 Down (Negative)Linker between chiral centers.[1][2]
C7

29.0 - 30.0 Down (Negative)Ethyl group at C6.[1][2]
C3-Me

26.0 - 27.5 Up (Positive)Methyl directly on C3.[1][2]
C6-Me

19.0 - 20.0 Up (Positive)Methyl branch on C6.[1][2]
C8

11.0 - 12.0 Up (Positive)Terminal methyl (ethyl group at C6).[1][2]
C1

8.0 - 9.0 Up (Positive)Terminal methyl (ethyl group at C3).[1][2]

Experimental Protocol

Sample Preparation

To ensure resolution of diastereomeric splitting (often < 0.1 ppm), concentration and viscosity must be optimized to prevent line broadening.[1][2]

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS v/v.
    
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

    • Why: High concentrations can induce viscosity broadening and H-bonding shifts.[1][2]

  • Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove particulates that degrade field homogeneity.[1][2]

Instrument Parameters (400 MHz or higher recommended)

The detection of the quaternary C3 requires specific attention to relaxation times.[1][2]

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

  • Spectral Width: 220 ppm (approx -10 to 210 ppm).[1][2]

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .[1][2]

    • Critical: The C3 carbon has no attached protons (slow

      
       relaxation).[1][2] A short D1 will suppress this signal relative to methyls.[1][2]
      
  • Scans (NS): Minimum 512 (for S/N > 100:1).

  • Temperature: 298 K (25°C).[1][2]

Auxiliary Experiments (Mandatory for Assignment)
  • DEPT-135: Distinguishes

    
     (positive) from 
    
    
    (negative) and
    
    
    (null).
  • HSQC: Correlates protons to carbons. Essential for distinguishing the distinct methyl groups (C1, C8, C3-Me, C6-Me).[1][2]

Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the signals, specifically addressing the diastereomeric issue.

NMR_Assignment_FlowStartStart: Acquire 13C & DEPT-135Check_CqIdentify Quaternary C (C3)Look for signal @ ~73 ppm(Absent in DEPT)Start->Check_CqCheck_CHIdentify Methine (C6)DEPT-135 PositiveRegion: 30-40 ppmStart->Check_CHCheck_CH2Identify Methylenes (C2, C4, C5, C7)DEPT-135 NegativeStart->Check_CH2Check_CH3Identify Methyls (C1, C8, 3-Me, 6-Me)DEPT-135 PositiveRegion: 8-28 ppmStart->Check_CH3Split_CheckDiastereomer CheckZoom on C3, C4, C5Are peaks doubled?Check_Cq->Split_CheckCheck_CH->Split_CheckCheck_CH2->Split_CheckCheck_CH3->Split_CheckAssign_SpecificSpecific Assignment via HSQCCorrelate C1 (triplet H) vs 3-Me (singlet H)Split_Check->Assign_SpecificYes (Mixture)Split_Check->Assign_SpecificNo (Pure Isomer)FinalFinal Assignment TableAssign_Specific->Final

Figure 1: Logical workflow for structural assignment of 3,6-dimethyloctan-3-ol, emphasizing diastereomer detection.

Step-by-Step Elucidation

Step 1: The Anchor Point (C3) Locate the signal in the 70–75 ppm range.[1][2]

  • Validation: It must disappear in the DEPT-135 spectrum.[1][2]

  • Diastereomers: If the sample is a racemic mixture of diastereomers, you will likely see two peaks separated by 0.05–0.2 ppm (e.g., 73.10 and 73.18 ppm).[1][2]

Step 2: The Chiral Methine (C6) Look for a positive DEPT signal in the 35–40 ppm range.[1][2]

  • It is the only methine in the molecule.[1][2]

  • Differentiation from Methyls: Use HSQC.[1][2] The proton attached to C6 will be a multiplet, whereas methyl protons are singlets (3-Me) or triplets/doublets (terminal).[1][2]

Step 3: Methyl Group Sorting There are four methyl signals.[1][2] Use proton coupling patterns (from

  • 3-Me: Singlet in proton NMR (no neighbors). Carbon shift ~26-28 ppm.[1][2]

  • 6-Me: Doublet in proton NMR. Carbon shift ~19-20 ppm.[1][2]

  • C1 & C8: Triplets in proton NMR.

    • C1: Attached to C2 (shifted by OH beta-effect). Likely lower field (~8-9 ppm) due to shielding gamma-effect of OH?[1][2] Correction: Gamma effects usually shield.[1] However, C1 is far from OH.[1][2] Standard ethyl terminal methyl is ~8-14 ppm.[1][2]

    • Differentiation: C1 is part of the ethyl group on the quaternary center.[1][2] C8 is part of the ethyl group on the methine center.[1][2] Long-range HMBC is the definitive way to assign these if they overlap.[1][2]

Step 4: Methylene Sorting (The "Zipper") [1][2]

  • C4:

    
    -position to OH. Deshielded (~38-40 ppm).[1][2]
    
  • C2:

    
    -position to OH. Deshielded (~34-35 ppm).[1][2]
    
  • C5 & C7: Lower shifts (~29-31 ppm). C5 is between the two branch points and will show the strongest diastereomeric splitting effects.[1][2]

Troubleshooting & Quality Control

"Missing" Quaternary Carbon

Symptom: The peak at ~73 ppm is invisible or buried in noise.[1][2] Cause: Long relaxation time (

12Solution:

1
Ambiguous Diastereomers

Symptom: Peaks look "fat" or have shoulders but aren't clearly split.[1][2] Cause: Field inhomogeneity or insufficient resolution.[1][2] Solution:

  • Shim the magnet carefully (check TMS linewidth < 0.5 Hz).[1][2]

  • Apply Gaussian multiplication (gm) window function instead of Exponential multiplication (em) during processing to enhance resolution.

  • Run the experiment in Benzene-d6 (

    
    ). The anisotropic effect of benzene often amplifies the chemical shift difference between diastereomers (ASIS effect).[1][2]
    

References

  • PubChem Compound Summary. "3,6-Dimethyloctan-3-ol (CID 9027)."[1][2] National Center for Biotechnology Information.[1][2] Accessed Oct 26, 2023.[1] [Link][1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for additivity rules).

  • The Good Scents Company. "3,6-dimethyl-3-octanol."[1][2] Flavor and Fragrance Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Protocol grounding for alcohol shifts).

Advanced Characterization of Aliphatic Alcohols via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Classification to Quantitative Purity Analysis

Abstract & Scope

Aliphatic alcohols are ubiquitous in drug development, serving as active pharmaceutical ingredients (APIs), intermediates, and critical solvents. Their characterization requires high specificity to distinguish structural isomers (primary vs. secondary vs. tertiary) and quantify purity. This Application Note provides a rigorous technical framework for the FT-IR analysis of aliphatic alcohols, moving beyond basic identification to mechanistic interpretation and quantitative protocols.

Theoretical Foundation: The Vibrational Signature

The infrared spectrum of an aliphatic alcohol is dominated by two polar covalent bonds: the O-H (hydroxyl) and the C-O (carbon-oxygen) single bond. Understanding the vibrational physics of these bonds is the prerequisite for accurate data interpretation.

The Hydrogen Bonding Shift (The O-H Stretch)

The O-H stretching vibration is the most diagnostic feature, but its position is environmentally dependent.

  • Free O-H (Non-associated): In the gas phase or extremely dilute solutions (e.g., <0.01 M in CCl₄), the O-H bond vibrates freely, appearing as a sharp, weak band at 3600–3650 cm⁻¹ .

  • H-Bonded O-H (Associated): In neat liquids or solids, alcohol molecules form extensive hydrogen bond networks.[1][2] This interaction weakens the O-H covalent bond (lengthening it), which lowers the force constant (

    
    ). According to Hooke’s Law (
    
    
    
    ), this results in a broad, intense band centered at 3300–3400 cm⁻¹ .
Structural Fingerprinting (The C-O Stretch)

While the O-H band confirms the presence of an alcohol, the C-O stretching vibration reveals the structure.[3] The C-O bond strength is influenced by the electronic environment of the alpha-carbon. As the carbon becomes more substituted (primary


 tertiary), the C-O bond strengthens slightly due to inductive effects and vibrational coupling with adjacent C-C bonds, shifting the band to higher wavenumbers.

Instrumentation & Sampling Strategy

For aliphatic alcohols, Attenuated Total Reflectance (ATR) is the superior sampling technique over traditional transmission (liquid cells) due to the volatility and hygroscopic nature of many alcohols.

Comparative Sampling Matrix
FeatureATR (Diamond/ZnSe) Transmission (NaCl/KBr Liquid Cell)
Sample Prep None (Drop-and-read)Complex (Pathlength selection, bubble removal)
Pathlength Fixed (~1–2 µm)Variable (0.015–1.0 mm)
Volatility Low impact (fast scan)High impact (evaporation changes concentration)
Water Sensitivity Robust (Diamond is inert)High (Water etches salt windows)
Recommendation Standard for QC & ID Reserved for dilute solution studies

Protocol 1: Qualitative Structural Classification

Objective: Determine if an unknown alcohol is primary, secondary, or tertiary based on C-O stretching frequency.

Experimental Workflow
  • System Check: Ensure the interferometer path is purged of H₂O/CO₂.

  • Background: Collect a 32-scan background spectrum of the clean ATR crystal.

  • Sampling: Pipette 20 µL of the neat alcohol onto the center of the Diamond ATR crystal.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission libraries.

Interpretation Logic

Analyze the "Fingerprint Region" (1000–1250 cm⁻¹) for the strongest band. Use the following decision matrix:

Alcohol_Classification Start Analyze Spectrum (Neat Liquid) CheckOH Check 3300-3400 cm⁻¹ Broad Band Present? Start->CheckOH CheckCO Identify Strongest Band in 1000-1250 cm⁻¹ CheckOH->CheckCO Yes (O-H confirmed) Pri Primary Alcohol (e.g., 1-Butanol) Band: ~1050 cm⁻¹ CheckCO->Pri 1000-1075 cm⁻¹ Sec Secondary Alcohol (e.g., 2-Propanol) Band: ~1100 cm⁻¹ CheckCO->Sec 1075-1150 cm⁻¹ Tert Tertiary Alcohol (e.g., t-Butanol) Band: ~1150 cm⁻¹ CheckCO->Tert 1100-1210 cm⁻¹ Phenol Phenol (Aromatic Ring) Band: ~1220 cm⁻¹ CheckCO->Phenol >1200 cm⁻¹ + C=C bands

Figure 1: Decision logic for classifying alcohol structure based on C-O stretch position.

Protocol 2: Quantitative Purity Analysis

Objective: Quantify the concentration of an alcohol (e.g., Ethanol) in a solvent (e.g., Heptane or Water) using the Beer-Lambert Law (


).
Reagents & Standards
  • Analytes: High-purity aliphatic alcohol (e.g., Ethanol >99.9%).

  • Solvent: Spectroscopic grade solvent (non-absorbing in the region of interest if possible).

  • Calibration Standards: Prepare 5 gravimetric standards (e.g., 1%, 5%, 10%, 20%, 50% w/w).

Step-by-Step Methodology
  • Selection of Analytical Band:

    • Overlay spectra of the pure alcohol and the pure solvent.

    • Select a band unique to the alcohol that does not overlap with solvent peaks.

    • Example: For Ethanol in Heptane, use the C-O stretch at 1045 cm⁻¹ or the C-H stretch shoulder at 2970 cm⁻¹ . Avoid the O-H region if water is present, as it fluctuates with humidity.

  • Baseline Definition: Define fixed baseline points (e.g., 1080 cm⁻¹ and 1000 cm⁻¹) to calculate Peak Area.

  • Data Collection:

    • Clean ATR crystal with Acetone; dry completely.

    • Measure standards from low to high concentration to minimize carryover.

    • Triplicate Measurement: Measure each standard 3 times, cleaning in between.

  • Calibration Curve Construction:

    • Plot Peak Area (y-axis) vs. Concentration (x-axis) .

    • Calculate

      
       (Target: >0.995).
      
  • Validation: Run a "Check Standard" (e.g., 15%) as an unknown. The calculated value must be within ±2% of the theoretical value.

Quantitative Workflow Diagram

Quant_Workflow Prep Prep Standards (Gravimetric) Select Select Analytical Band (Avoid Overlap) Prep->Select Measure Acquire Spectra (ATR, 32 scans) Select->Measure Integration Integrate Peak Area (Fixed Baseline) Measure->Integration Regression Linear Regression (Beer's Law) Integration->Regression

Figure 2: Workflow for generating a quantitative calibration curve for alcohol purity.

Data Interpretation Guide

Characteristic Band Assignments

Use this table to validate your spectral assignments.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
O-H (Bonded) Stretch3300 – 3400 Strong, BroadCenter shifts with H-bond strength
O-H (Free) Stretch3600 – 3650 Weak, SharpVisible only in dilute solution/gas
C-H (Alkyl) Stretch2800 – 3000 StrongJust below 3000 cm⁻¹ (sp³ C-H)
C-O (Primary) Stretch1000 – 1075 Stronge.g., Ethanol, 1-Butanol
C-O (Secondary) Stretch1075 – 1150 Stronge.g., Isopropanol
C-O (Tertiary) Stretch1100 – 1210 Stronge.g., tert-Butanol
O-H Out-of-plane Bend650 – 700 Broad, MedOften called the "Wag"
Troubleshooting Common Issues
  • Weak O-H Band: If the sample is very dilute in a non-polar solvent, the broad band disappears, replaced by the sharp "Free" band. This is not an error; it is physics.

  • Baseline Tilt (ATR): High refractive index changes (anomalous dispersion) near strong bands can distort peak shapes. Use "ATR Correction" algorithms only if matching against a transmission library.

  • Water Interference: Atmospheric water vapor causes jagged noise in the 3500–4000 cm⁻¹ and 1400–1800 cm⁻¹ regions. Ensure the purge is active or collect a fresh background.

References

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Link

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Link

  • Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Link

  • Specac. (2020).[4] FTIR: Transmission vs ATR spectroscopy. Link

Sources

Application Note: High-Resolution Chiral Separation of 3,6-Dimethyloctan-3-ol Isomers by Capillary GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Analyte: 3,6-Dimethyloctan-3-ol

3,6-Dimethyloctan-3-ol (CAS 151-19-9) is a saturated tertiary alcohol structurally related to tetrahydrolinalool.[1] It serves as a critical intermediate in the synthesis of high-value fragrance materials (muguet/lily-of-the-valley types) and is investigated for pheromonal activity in specific insect species.

Stereochemical Challenge

The molecule possesses two chiral centers at C3 and C6 .[2] This constitution generates four distinct stereoisomers (


):
  • (3R, 6R)

  • (3S, 6S)

  • (3R, 6S)

  • (3S, 6R)

These exist as two pairs of enantiomers and two pairs of diastereomers.[2] While diastereomers (e.g., 3R,6R vs 3R,6S) have different physical properties and are separable on achiral phases, the resolution of the enantiomeric pairs (e.g., 3R,6R vs 3S,6S) requires a chiral stationary phase (CSP) capable of host-guest inclusion complexation.

Analytical Objective

To develop a robust Gas Chromatography (GC) protocol capable of baseline resolving all four stereoisomers to determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Method Development Logic

Column Selection: The Cyclodextrin Advantage

For chiral tertiary alcohols,


-Cyclodextrin (

-CD)
derivatives are the gold standard. The cavity size of

-CD (approx. 7.8 Å) is ideal for accommodating the aliphatic chain of octanol derivatives.
  • Recommendation: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin  (e.g., Hydrodex 
    
    
    
    -6TBDM, Cyclosil-B, or Rt-
    
    
    DEXse).
  • Mechanism: The separation relies on the differential inclusion of the hydrophobic alkyl chain into the CD cavity and hydrogen bonding between the analyte's hydroxyl group (-OH) and the derivatized surface of the CD. The bulky tert-butyldimethylsilyl (TBDMS) groups provide shape selectivity crucial for resolving the C3 chiral center, which is sterically hindered.

Carrier Gas Dynamics

While Helium is standard, Hydrogen is recommended for this separation if safety protocols permit. Hydrogen allows for higher linear velocities (optimum


 ~40-50 cm/s) without significant loss of efficiency (flatter Van Deemter curve), which is critical when eluting late-eluting isomers at lower temperatures needed for chiral recognition.

Experimental Protocol

Equipment & Reagents
  • GC System: Agilent 8890 or Thermo Trace 1300 with Split/Splitless inlet.

  • Detector: FID (Flame Ionization Detector) for general quantification; MS (Mass Spectrometer) for structural confirmation.

  • Column: 30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film, doped with derivatized
    
    
    -Cyclodextrin.
  • Solvents: n-Hexane or Dichloromethane (HPLC Grade).

  • Standards: Racemic 3,6-dimethyloctan-3-ol (synthesized or commercial mix).

Operating Conditions
ParameterSettingRationale
Inlet Temp 220 °CHigh enough to volatilize, low enough to prevent thermal discrimination.
Injection Mode Split (50:1 to 100:1)Narrow peak widths are essential for chiral resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains consistent separation efficiency during temperature ramp.
Oven Program Initial: 60 °C (Hold 1 min)Ramp: 2 °C/min to 160 °CFinal: 230 °C (Hold 5 min)Crucial: Slow ramp rate maximizes interaction time with the chiral selector.
Detector (FID) 250 °CPrevents condensation. H2: 30 mL/min, Air: 400 mL/min.
Sample Conc. 1 mg/mL in HexanePrevents column overload which causes peak fronting.
Data Analysis Workflow
  • Integration: Define slope sensitivity to detect minor isomer impurities.

  • Identification:

    • Diastereomers: The two major clusters of peaks are typically the diastereomeric pairs (separated by boiling point/polarity differences).[2]

    • Enantiomers: The "split" within each cluster represents the enantiomeric resolution.

    • Note: Without pure optical standards, relative elution order is established via area normalization of a non-racemic synthetic mixture or literature comparison.

Visualizations

Stereochemical Separation Logic

The following diagram illustrates the hierarchy of separation: first by physical properties (diastereomers), then by chiral recognition (enantiomers).

G Sample Racemic Mixture 3,6-Dimethyloctan-3-ol Col_Interaction Interaction with β-Cyclodextrin Phase Sample->Col_Interaction Diast_Sep Diastereomeric Separation (Thermodynamic/Volatility) Col_Interaction->Diast_Sep Achiral Mechanism Enant_Sep_1 Enantiomeric Resolution (Host-Guest Complex A) Diast_Sep->Enant_Sep_1 Pair 1 Enant_Sep_2 Enantiomeric Resolution (Host-Guest Complex B) Diast_Sep->Enant_Sep_2 Pair 2 Peak1 Peak 1 (e.g., 3R,6R) Enant_Sep_1->Peak1 Peak2 Peak 2 (e.g., 3S,6S) Enant_Sep_1->Peak2 Peak3 Peak 3 (e.g., 3R,6S) Enant_Sep_2->Peak3 Peak4 Peak 4 (e.g., 3S,6R) Enant_Sep_2->Peak4

Caption: Hierarchical separation mechanism of 3,6-dimethyloctan-3-ol isomers on a chiral GC column.

Experimental Workflow

Workflow Start Start: Crude Sample Prep Sample Prep: Dilute to 1mg/mL in Hexane Start->Prep Inlet GC Inlet: 220°C, Split 50:1 Prep->Inlet Column Separation: Rt-βDEXse Column 60°C -> 160°C @ 2°C/min Inlet->Column Detect Detection: FID @ 250°C Column->Detect Data Data Analysis: Calculate Resolution (Rs) & Enantiomeric Excess Detect->Data

Caption: Step-by-step experimental workflow for the chiral analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Hydrogen bonding with active silanols or surface adsorption.Ensure the column is "deactivated" specifically for polar compounds. If severe, consider derivatizing the sample to an acetate ester (though this adds a step).
Co-elution Temperature ramp too fast.Reduce ramp rate to 1 °C/min in the critical elution window (90-120 °C).
Baseline Drift Column bleed at high temp.

-CD columns have lower thermal stability. Do not exceed 230 °C.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Dietz, B., et al. (2004). Chiral separation of fragrance compounds.[3][4][5] Flavour and Fragrance Journal. (General reference for tertiary alcohol separation on CD phases).

  • Restek Corporation. (2023). Chiral Column Selection Guide. (Specific reference for Rt-βDEXse utility for branched alcohols). Link

  • Agilent Technologies. (2022). Cyclosil-B Application Note for Chiral Alcohols. Link

Sources

Application Note: Enantioselective Synthesis of 3,6-Dimethyloctan-3-ol via Titanium-Catalyzed Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible guide for the enantioselective synthesis of 3,6-Dimethyloctan-3-ol . This tertiary alcohol, often referred to in the fragrance industry as AR-1 or Aprol 100 , presents a unique stereochemical challenge: it possesses two chiral centers (C3 and C6), one of which is a sterically hindered tertiary alcohol.

While commercial supplies are often diastereomeric mixtures, pharmaceutical and high-end fragrance applications require precise enantiomeric purity to isolate specific odor profiles (e.g., "fresh/soapy" vs. "fatty/waxy") or biological activities.

Strategic Analysis & Retrosynthesis

The synthesis of 3,6-dimethyloctan-3-ol requires the construction of a tertiary alcohol moiety on an acyclic chain. Traditional Grignard additions to ketones yield racemates. To achieve high enantioselectivity (ee > 95%), we employ a convergent strategy combining Chiral Pool Synthesis (to fix the C6 center) and Asymmetric Catalysis (to construct the C3 center).

Retrosynthetic Disconnection

We identify 5-Methyl-2-heptanone as the critical prochiral ketone intermediate.

  • Path A (C6 Control): The C6 stereocenter is derived from (R)-Citronellal , a naturally abundant terpene. Oxidative cleavage of the alkene tail of citronellal yields (R)-5-methyl-2-heptanone with high optical purity.

  • Path B (C3 Control): The C3 tertiary alcohol is generated via the Titanium-catalyzed asymmetric addition of diethylzinc to the ketone. This method, pioneered by Walsh and Seebach, is superior to organolithium routes due to higher functional group tolerance and stereocontrol.

Retrosynthesis cluster_legend Legend Target 3,6-Dimethyloctan-3-ol (Target Molecule) Ketone 5-Methyl-2-heptanone (Prochiral Ketone) Ketone->Target Asymmetric Alkylation (Ti-Catalyzed) Citronellal (R)-Citronellal (Chiral Pool Start) Citronellal->Ketone Oxidative Cleavage (Ozonolysis/Jones) EtZn Diethylzinc (Et2Zn) (Nucleophile) EtZn->Target Ligand Chiral Ligand (e.g., Bis-sulfonamide) Ligand->Target Stereocontrol Blue: Target Blue: Target Red: Key Intermediate Red: Key Intermediate Blue: Target->Red: Key Intermediate Green: Starting Material Green: Starting Material Red: Key Intermediate->Green: Starting Material

Figure 1: Retrosynthetic strategy leveraging the chiral pool for C6 and asymmetric catalysis for C3.

Experimental Protocol

Pre-requisite: Ligand Selection

For the asymmetric addition of alkyl groups to ketones, the Bis(sulfonamide) ligands (derived from trans-1,2-diaminocyclohexane) or TADDOL derivatives are the industry standard.

  • Selected Ligand: (1R, 2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-cyclohexanediamine.

  • Rationale: This ligand forms a rigid Ti-complex that effectively discriminates between the Re and Si faces of the methyl ketone.

Step-by-Step Synthesis Protocol

Safety Warning: Diethylzinc (Et2Zn) is pyrophoric. All operations must be conducted under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.

Phase A: Catalyst Formation
  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Ligand Loading: Charge the flask with (1R, 2R)-Bis(sulfonamide) ligand (0.1 eq, 10 mol%).

  • Solvent: Add anhydrous Toluene (0.5 M concentration relative to substrate).

  • Titanium Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) via syringe. The solution will turn yellow/orange.

  • Incubation: Stir at 40°C for 20 minutes to ensure formation of the active chiral Lewis acid complex.

Phase B: Asymmetric Alkylation
  • Substrate Addition: Cool the mixture to 0°C. Add (R)-5-Methyl-2-heptanone (1.0 eq) slowly via syringe pump over 10 minutes.

    • Note: Using the (R)-ketone ensures the C6 center is fixed.

  • Nucleophile Addition: Lower temperature to -20°C. Add Diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

    • Critical Parameter: Control addition rate to maintain internal temperature < -15°C. Exotherms degrade enantioselectivity.

  • Reaction: Allow the mixture to warm to 0°C and stir for 12–18 hours. Monitor conversion by GC-FID.

  • Quench: Carefully quench the reaction by adding saturated NH4Cl solution (dropwise initially) at 0°C. Vigorous gas evolution (ethane) will occur.

Phase C: Workup and Purification
  • Extraction: Filter the resulting slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

  • Separation: Extract the filtrate with EtOAc (3x). Combine organic layers, wash with brine, and dry over Na2SO4.

  • Concentration: Remove solvents under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 90:10).

    • Target: Colorless oil.

Mechanism and Stereochemical Control

The reaction proceeds via a Ligand-Accelerated Catalysis mechanism. The chiral ligand binds to the Titanium center, creating a chiral pocket. The ketone binds to the Titanium, activating the carbonyl. The ethyl group is transferred from the Zinc species (which undergoes transmetallation with Titanium) to the Re-face (or Si-face, depending on ligand chirality) of the ketone.

Mechanism Ti_Pre Ti(OiPr)4 Complex Active Ti-Ligand Complex Ti_Pre->Complex + Ligand Ligand Chiral Ligand Ligand->Complex TS Transition State (Face Selective) Complex->TS + Ketone + Et2Zn Ketone Substrate (Ketone) Ketone->TS EtZn Et2Zn EtZn->TS Transmetallation TS->Complex Catalyst Turnover Product Chiral Tertiary Alcohol TS->Product Hydrolysis

Figure 2: Catalytic cycle for the Titanium-mediated asymmetric alkylation.

Analytical Quality Control (QC)

To validate the synthesis, the following analytical parameters must be met.

ParameterMethodSpecificationNotes
Purity GC-FID / GC-MS> 98.0%Major impurity: Unreacted ketone or reduced secondary alcohol.
Diastereomeric Ratio (dr) Chiral GC> 95:5Separation of (3S,6R) from (3R,6R).
Enantiomeric Excess (ee) Chiral GC> 96%Requires chiral stationary phase (e.g., Cyclodextrin-based).
Structure Confirmation 1H NMR (400 MHz)Matches StandardDiagnostic peaks: C3-Methyl singlet (~1.1 ppm), C3-Ethyl triplet.

Chiral GC Method Protocol:

  • Column: Beta-DEX 120 or equivalent (30m x 0.25mm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (hold 2 min) -> 2°C/min -> 180°C.

  • Detection: FID @ 250°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet reagents or solvent.Titrate Et2Zn; Ensure Toluene is <50 ppm H2O.
Low ee Temperature too high during addition.Maintain -20°C strictly during Et2Zn addition.
Background Reaction Uncatalyzed addition of Et2Zn.Ensure Ti(OiPr)4 is of high quality; increase ligand loading slightly.
Side Product (Reduction) Beta-hydride elimination.Avoid heating the reaction above 0°C; shorten reaction time.

References

  • General Methodology (Ti-Catalyzed Addition)

    • Ramon, D. J., & Yus, M. (2005). Enantioselective addition of organozinc reagents to ketones.[1][2] Angewandte Chemie International Edition, 44(11), 1602-1634. Link

    • Jeon, S. J., Li, H., & Walsh, P. J. (2005). A simple, general, and highly enantioselective synthesis of tertiary alcohols via addition of alkylzinc reagents to ketones.[1] Journal of the American Chemical Society, 127(47), 16416-16425. Link

  • Substrate Preparation (Chiral Pool)
  • Target Molecule Data

    • PubChem.[3][4] (n.d.). 3,6-Dimethyl-3-octanol. National Library of Medicine. Retrieved January 28, 2026. Link

    • The Good Scents Company. (n.d.). 3,6-dimethyl-3-octanol.[4][5][6] Retrieved January 28, 2026. Link

  • Krasik, P. (2000). Process for the preparation of chiral tertiary alcohols. US Patent 6,057,483.

Sources

Application Note: Advanced Purification Protocols for 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3]

3,6-Dimethyloctan-3-ol (CAS: 151-19-9) is a saturated tertiary terpene alcohol, structurally isomeric to the widely used Tetrahydrolinalool (3,7-dimethyloctan-3-ol). While often utilized in fragrance for its floral-citrus profile, its role in drug development as a chiral intermediate or lipophilic backbone requires purity standards far exceeding industrial grades (>99.5%).

The Purification Challenge

As a tertiary alcohol, 3,6-Dimethyloctan-3-ol presents specific purification challenges:

  • Acid Sensitivity: Tertiary alcohols are prone to acid-catalyzed dehydration, readily forming isomeric octenes (e.g., 3,6-dimethyl-2-octene).

  • Stereochemical Complexity: The molecule possesses two chiral centers (C3 and C6), resulting in four stereoisomers existing as two diastereomeric pairs. Standard commercial sources are typically racemic mixtures of these diastereomers.

  • Boiling Point: Its high boiling point (~202°C at atm) necessitates vacuum techniques to prevent thermal degradation.

Physicochemical Properties Table[1][2][3]
PropertyValueNotes
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Boiling Point (atm) ~202°CExtrapolated
Boiling Point (Reduced) 98–99°C @ 9 mmHgIdeal distillation range
Density 0.828 g/mL@ 20°C
Solubility Ethanol, Diethyl Ether, OilsInsoluble in water
Chiral Centers C3, C64 Stereoisomers

Pre-Purification Assessment

Before initiating purification, the crude material must be characterized to define the impurity profile.

Common Impurities:

  • Dehydration Products (Alkenes): 3,6-Dimethyl-2-octene (Lower BP, non-polar).

  • Starting Materials: 4-Methyl-2-hexanone (if synthesized via Grignard) or 3,6-Dimethyl-1-octyn-3-ol (if via hydrogenation).

  • Coupling Side-Products: High molecular weight alkanes (Wurtz coupling).

Analytical Method (GC-FID/MS):

  • Column: DB-WAX or HP-5MS (30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 60°C (2 min) → 10°C/min → 220°C (5 min).

  • Detection: FID @ 250°C.

Protocol 1: High-Vacuum Fractional Distillation (Primary Purification)

Objective: Removal of bulk solvents, low-boiling alkenes, and high-boiling tars. This step typically elevates purity from ~85% to ~95-97%.

Equipment:

  • Vacuum pump capable of <10 mmHg (preferably <2 mmHg).[1]

  • Vigreux column (20 cm) or Spinning Band column (for higher efficiency).

  • Short-path distillation head with cow receiver.

  • Oil bath with digital temperature control.

Procedure:

  • System Setup: Assemble glassware with high-vacuum grease. Ensure all joints are clipped.

  • Degassing: Stir crude oil at room temperature under partial vacuum (50 mmHg) for 20 minutes to remove dissolved gases and volatile solvents.

  • Heating: Lower pressure to 5–10 mmHg . Slowly ramp oil bath temperature to 115–125°C .

  • Fraction Collection:

    • Fraction A (Forerun): Distills <90°C (at 9 mmHg). Contains water, unreacted ketone, and dehydration alkenes. Discard.

    • Fraction B (Main Cut): Distills 98–100°C (at 9 mmHg) . Collect this fraction. Monitor head temperature closely; a drop indicates the end of the main fraction.

    • Fraction C (Residue): Do not distill to dryness. Leave ~5-10% volume to prevent thermal decomposition of the residue.

Critical Control Point: Maintain pH neutrality. If the crude is acidic (from synthesis workup), wash with saturated NaHCO₃ prior to distillation to prevent in-situ dehydration in the distillation flask.

Protocol 2: Flash Column Chromatography (Secondary Purification)

Objective: Removal of trace isomers, oxidation byproducts, and enrichment of diastereomers. Targets >99% purity.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with a silica-to-sample ratio of 30:1 (w/w). Slurry pack in 100% Hexane.

  • Loading: Dissolve the distillate (Fraction B) in minimal Hexane (1:1 v/v) and load carefully onto the sand bed.

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexane (Elutes non-polar alkenes/paraffins).

    • 2–5 CV: 5% EtOAc in Hexane (Elutes trace ketones).

    • 5–12 CV:10% EtOAc in Hexane (Elutes 3,6-Dimethyloctan-3-ol).

    • 12+ CV: 20% EtOAc (Flushes more polar impurities).

  • Fraction Analysis: Spot fractions on TLC (Stain: Vanillin or PMA; alcohol appears as a blue/purple spot). Pool pure fractions.

  • Concentration: Rotary evaporate at 40°C, >200 mbar (do not use high vacuum for extended periods as the product is moderately volatile).

Protocol 3: Diastereomeric Separation (Polishing)

Context: 3,6-Dimethyloctan-3-ol exists as two diastereomeric pairs (syn/anti relative stereochemistry between C3 and C6). For specific biological assays, separating these diastereomers may be required.[2]

Method: Preparative HPLC (Normal Phase).

ParameterSetting
Column Silica (Prep), 5µm, 250 x 21.2 mm
Mobile Phase n-Heptane : Isopropanol (99 : 1)
Flow Rate 15–20 mL/min
Detection RI (Refractive Index) or UV @ 210 nm (low sensitivity)
Resolution Diastereomers typically separate with

Note: Enantiomeric resolution (separating R,R from S,S) requires Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) and is beyond the scope of bulk purification.

Process Workflow Visualization

The following diagram illustrates the decision logic for purifying 3,6-Dimethyloctan-3-ol based on input quality and target requirements.

PurificationWorkflow Start Crude Reaction Mixture (Purity < 85%) Neutralize Neutralization & Wash (Sat. NaHCO3) Start->Neutralize Remove Acids Distillation Vacuum Distillation (9 mmHg, 98-99°C) Neutralize->Distillation CheckPurity QC Check (GC-FID) Purity > 95%? Distillation->CheckPurity Main Cut Waste Discard (Alkenes/Ketones) Distillation->Waste Forerun/Residue Flash Flash Chromatography (Silica, Hex/EtOAc) CheckPurity->Flash No (High Purity Req) FinalProduct Final Product (>99% Purity) CheckPurity->FinalProduct Yes (Standard Grade) PrepHPLC Prep-HPLC (Diastereomer Separation) Flash->PrepHPLC If Isomer Specific Flash->FinalProduct If Racemic OK PrepHPLC->FinalProduct

Figure 1: Decision matrix for the purification of 3,6-Dimethyloctan-3-ol, prioritizing acid removal to prevent dehydration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol. Retrieved from [Link]

  • The Good Scents Company. (2025). 3,6-dimethyl-3-octanol (Tetrahydrolinalool isomer) Data Sheet. Retrieved from [Link]

  • Common Chemistry (CAS). (2025). Detail for CAS 151-19-9. Retrieved from [Link][3][4]

Sources

Precision Quantification of 3,6-Dimethyloctan-3-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

The Analytical Challenge

3,6-Dimethyloctan-3-ol (CAS: 151-19-9) is a saturated tertiary alcohol often utilized in fragrance formulations (floral/citrus notes) and increasingly screened in pharmacological studies as a stable metabolite or excipient impurity.[1]

Unlike its more common structural isomer, Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), the 3,6-isomer presents unique chromatographic challenges.[1] Its tertiary hydroxyl group is sterically hindered yet electronically susceptible to thermal dehydration, leading to artifact formation (alkenes) inside hot Gas Chromatography (GC) injectors.[1] Furthermore, in complex matrices like essential oils or plasma, it co-elutes with ubiquitous sesquiterpenes.[1]

This guide details a robust GC-MS (SIM) protocol designed to quantify 3,6-Dimethyloctan-3-ol with high specificity, overcoming the "thermal dehydration" trap that compromises standard methods.[1]

Physicochemical Profile (CAS 151-19-9)[1][2][3]
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₂₂OMW = 158.28 g/mol
Boiling Point ~202 °C (760 mmHg)Elutes mid-chromatogram; requires temperature programming.[1][2]
LogP ~3.3 - 3.5Highly lipophilic; requires organic solvent extraction (LLE) from aqueous matrices.[1]
Flash Point ~82 °CVolatile; avoid evaporative concentration steps at high heat.[1]
Chirality 2 Chiral Centers (C3, C6)May appear as multiple peaks on chiral columns; usually co-elutes on achiral phases.[1]

Analytical Strategy & Method Logic

Detector Selection: Why MS over FID?

While Flame Ionization Detection (FID) is linear and robust, it lacks the specificity required for complex mixtures where 3,6-Dimethyloctan-3-ol co-elutes with hydrocarbons.[1] Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode is mandatory here to isolate the target signal from the matrix background.[1]

The "Inertness" Imperative

Expert Insight: The most common error in analyzing tertiary alcohols is using a standard Split/Splitless injector at 250°C+ with dirty liners.[1] This causes the hydroxyl group to leave as water, forming 3,6-dimethyl-octenes.[1]

  • Solution: Use a PTV (Programmed Temperature Vaporizing) inlet or a moderate-temperature Split/Splitless method with Ultra-Inert liners containing glass wool to trap non-volatiles without catalyzing dehydration.[1]

Internal Standard (IS) Selection
  • Primary Choice: 2-Octanol (Secondary alcohol, elutes distinct from target, similar ionization).[1]

  • Alternative: Nonanol (Primary alcohol, slightly more thermally stable).[1]

  • Avoid: Linalool (Thermally unstable) or hydrocarbons (different ionization efficiency).[1]

Experimental Workflow

Diagram 1: Analytical Lifecycle

This workflow visualizes the critical path from sample preparation to data validation.[1]

AnalyticalWorkflow cluster_0 Sample Prep cluster_1 GC-MS Analysis cluster_2 Data Processing Matrix Complex Matrix (Oil/Plasma) Extraction LLE (Ethyl Acetate) or Dilution (Hexane) Matrix->Extraction IS_Add Add Internal Std (2-Octanol) Extraction->IS_Add Inlet Inlet: Splitless (Low Temp/PTV) IS_Add->Inlet Separation Column: DB-WAX UI (Polar Phase) Inlet->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Integrate Target Ions (m/z 73, 59) Detection->Integration Quant Ratio Calculation (Area Target / Area IS) Integration->Quant

Caption: End-to-end workflow emphasizing the critical low-temperature inlet step to prevent thermal degradation.

Detailed Protocol: GC-MS Quantification[1][5]

Instrumentation & Conditions[1][6][7]
ParameterSetting / SpecificationRationale
Column DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm)Polar phase separates alcohols from non-polar hydrocarbon matrix components.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.[1]
Inlet Mode Split (10:1) or Splitless (Trace)Adjust based on concentration.
Inlet Temp 200 °C (MAX) CRITICAL: Higher temps catalyze dehydration of the tertiary alcohol.
Liner Ultra-Inert Split liner with glass woolPrevents adsorption and catalytic degradation.[1]
Oven Program 50°C (1 min) → 10°C/min → 230°C (5 min)Slow ramp ensures separation of isomers.[1]
Transfer Line 240 °CPrevents condensation before MS.[1]
Ion Source 230 °C (EI, 70eV)Standard ionization.[1]
MS Acquisition Parameters (SIM Mode)

To achieve high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode.[1]

  • Solvent Delay: 3.00 min (Protect filament).

  • Target Molecule: 3,6-Dimethyloctan-3-ol[1][3][4][5]

    • Quant Ion:m/z 73 (Base peak, alpha-cleavage of ethyl group).[1]

    • Qualifier Ions:m/z 59, 55 .[1]

  • Internal Standard: 2-Octanol

    • Quant Ion:m/z 45 (Base peak).[1]

    • Qualifier Ion:m/z 59 .

Sample Preparation (Matrix Dependent)[1]
Scenario A: Fragrance Oils / Concentrates
  • Weigh 50 mg of sample into a 20 mL volumetric flask.

  • Add 1.0 mL of Internal Standard Solution (2-Octanol, 1 mg/mL in Hexane).

  • Dilute to volume with Hexane (or Cyclohexane).[1]

  • Vortex for 30 seconds. Transfer to GC vial.

Scenario B: Aqueous/Biological Samples (Plasma/Urine)
  • Aliquot 500 µL of sample into a glass centrifuge tube.

  • Add 10 µL of Internal Standard Solution.[1]

  • Add 500 µL Ethyl Acetate .

  • Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a GC vial containing a glass insert.

Method Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every batch must meet these criteria:

  • Resolution Check: The target peak (3,6-Dimethyloctan-3-ol) must have a resolution (

    
    ) > 1.5 from the Internal Standard and any major matrix peaks (e.g., Linalool if present).[1]
    
  • Inertness Check: Monitor for the presence of 3,6-dimethyl-2-octene (dehydration product).[1]

    • Test: Inject a high-concentration standard (1000 ppm).[1]

    • Fail Criteria: If the olefin peak area > 2% of the alcohol peak, the inlet liner is active/dirty and must be replaced.[1]

  • Linearity:

    
     over the range of 1 – 500 ppm.[1]
    
  • Precision: Injection repeatability (n=5) RSD < 2.0%.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve common chromatographic issues.

Troubleshooting Start Issue Observed? Tail Peak Tailing? Start->Tail Sens Low Sensitivity? Start->Sens Ghost Ghost Peaks? Start->Ghost Act Active Sites? Tail->Act Yes Split Split Ratio Too High? Sens->Split Yes Carry Carryover? Ghost->Carry Yes Liner Replace Liner (Ultra Inert) Act->Liner AdjSplit Switch to Splitless or Reduce Ratio Split->AdjSplit Bake Bake Column Increase Final Temp Carry->Bake

Caption: Decision logic for resolving peak tailing, sensitivity loss, and carryover issues.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 3,6-Dimethyloctan-3-ol (CAS 151-19-9) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Restek Corporation. (2024).[1] Analysis of Alcohols and Aldehydes in Alcoholic Beverages by GC.[1][6][7] (Demonstrates the use of Stabilwax columns for polar alcohol separation). [Link]

  • Agilent Technologies. (2024).[1][8] Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source.[1][8] (Discusses inertness requirements for terpene/alcohol analysis). [Link]

  • PubChem. (2023).[1] 3,6-Dimethyloctan-3-ol Compound Summary. National Library of Medicine.[1] [Link]

Sources

Use of 3,6-Dimethyloctan-3-ol as a chemical standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,6-Dimethyloctan-3-ol as a High-Stability Chemical Standard [1]

Part 1: Executive Summary & Technical Rationale

3,6-Dimethyloctan-3-ol (CAS: 151-19-9), often commercially known as Aprol 100 , is a saturated tertiary alcohol.[1][2] While frequently confused with its structural isomer Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), the 3,6-isomer possesses unique retention characteristics that make it an exceptional candidate for use as an Internal Standard (IS) in the analysis of essential oils, fragrances, and biological metabolites.

Why use 3,6-Dimethyloctan-3-ol?

  • "The Non-Natural Advantage": Unlike the 3,7-isomer (Tetrahydrolinalool), which shares the carbon skeleton of naturally occurring Linalool and Citronellol, the 3,6-skeleton is rare in natural plant metabolomics. This minimizes the risk of native sample interference (co-elution with endogenous compounds), a critical requirement for a robust Internal Standard.

  • Oxidative Stability: As a saturated compound, it lacks the double bonds found in terpenes like Linalool or Geraniol. It is immune to the autoxidation artifacts that plague unsaturated standards, ensuring long-term calibration stability.

  • Chromatographic Resolution: On polar phases (e.g., Wax), it exhibits a high Retention Index (RI ~1990), eluting in a distinct window often free from monoterpene overcrowding.

Part 2: Chemical Identity & Properties

Critical Note on Isomerism: Researchers must verify the CAS number before procurement. The 3,7-isomer (Tetrahydrolinalool, CAS 78-69-3) is a common fragrance ingredient.[1] The 3,6-isomer (CAS 151-19-9) is the specific subject of this protocol.[1][2]

PropertyDataSource
IUPAC Name 3,6-Dimethyloctan-3-olPubChem [1]
Common Synonyms Aprol 100, AR 1, NSC 5613NIST [2]
CAS Number 151-19-9 PubChem [1]
Molecular Formula C₁₀H₂₂ONIST [2]
Molecular Weight 158.28 g/mol PubChem [1]
Boiling Point ~195 °C (est)GoodScents [3]
Flash Point ~83.5 °CLookChem [4]
Polar RI (Wax) 1990NIST [2]
Solubility Soluble in Ethanol, MeOH, Hexane; Insoluble in WaterGoodScents [3]

Part 3: Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Objective: Create a stable, traceable stock solution for spiking into analytical samples.

Materials:

  • 3,6-Dimethyloctan-3-ol (>98% Purity, CAS 151-19-9).[1]

  • Solvent: HPLC-grade Ethanol (for fragrance analysis) or Hexane (for lipid/non-polar extraction).[1]

  • Class A Volumetric Flasks (10 mL, 100 mL).

Procedure:

  • Gravimetric Weighing: Tare a 100 mL volumetric flask. Weigh exactly 100.0 mg (± 0.1 mg) of 3,6-Dimethyloctan-3-ol directly into the flask.

    • Note: The liquid is viscous; use a glass Pasteur pipette to avoid droplet retention on the neck.

  • Dissolution: Add approximately 50 mL of solvent. Swirl gently until fully dissolved (saturated alcohols dissolve rapidly).

  • Volume Adjustment: Dilute to the mark with solvent. Stopper and invert 10 times.

    • Concentration:1.0 mg/mL (1000 ppm) .[3]

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at 4°C. Stable for 12 months.

Protocol B: GC-MS Method for Terpene Quantification

Objective: Quantify target terpenes (e.g., Linalool) using 3,6-Dimethyloctan-3-ol as the Internal Standard to correct for injection variability and matrix effects.

Instrument Parameters:

  • System: GC-MS (Single Quadrupole).[1]

  • Column: DB-Wax (Polar) or DB-5MS (Non-polar).[1]

    • Recommendation: Use DB-Wax (60m x 0.25mm x 0.25µm) for superior separation of alcohol isomers.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

Temperature Program (Optimized for Resolution):

  • Initial: 50°C (Hold 2 min).

  • Ramp 1: 3°C/min to 180°C.

  • Ramp 2: 10°C/min to 240°C (Hold 5 min).

  • Total Run Time: ~50 mins.

Workflow:

  • Sample Prep: Weigh 1.0 g of sample (e.g., essential oil) into a vial.

  • Spiking: Add 100 µL of the 1000 ppm IS Stock Solution (Protocol A).

  • Dilution: Dilute to 10 mL with Ethanol.

  • Analysis: Inject 1.0 µL.

  • Calculation: Use the response factor (

    
    ) equation:
    
    
    
    
    [1]

Part 4: Visualization & Logic

Diagram 1: Isomer Differentiation Logic (3,6 vs. 3,7)

This decision tree helps analysts confirm they are using the correct isomer, as mass spectra for these analogs are highly similar.

IsomerLogic Start Unknown Standard (C10H22O) CheckCAS Check CAS Number Start->CheckCAS CAS_78693 CAS 78-69-3 (Tetrahydrolinalool) CheckCAS->CAS_78693 Matches 3,7-isomer CAS_151199 CAS 151-19-9 (3,6-Dimethyloctan-3-ol) CheckCAS->CAS_151199 Matches 3,6-isomer MS_Check GC-MS Verification (Fragmentation Pattern) CAS_151199->MS_Check Frag_59 Base Peak m/z 59 (Tertiary Alcohol) MS_Check->Frag_59 Confirm Alcohol Group RI_Check Retention Index (Polar) Frag_59->RI_Check RI_High RI ~ 1990 (High Polarity Interaction) RI_Check->RI_High 3,6-Isomer (Aprol 100) RI_Med RI ~ 1600-1700 (Typical Terpene Range) RI_Check->RI_Med 3,7-Isomer (Tetrahydrolinalool) Valid VALIDATED STANDARD RI_High->Valid Proceed with Protocol

Caption: Decision tree for validating the identity of 3,6-Dimethyloctan-3-ol against its common isomer Tetrahydrolinalool using CAS registry and Chromatographic Retention Indices.

Diagram 2: Internal Standard Workflow

IS_Workflow Stock Stock Prep (1000 ppm) Spike Spike Addition (100 µL IS) Stock->Spike Sample Raw Sample (Essential Oil) Sample->Spike Extract Solvent Dilution (Ethanol/Hexane) Spike->Extract GCMS GC-MS Analysis (DB-Wax Column) Extract->GCMS Data Ratio Calculation (Area Analyte / Area IS) GCMS->Data

Caption: Step-by-step workflow for utilizing 3,6-Dimethyloctan-3-ol as a quantitative internal standard.

Part 5: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Co-elution with Linalool Column polarity insufficient.Switch from non-polar (DB-5) to polar (DB-Wax) column.[1] The 3,6-isomer has a significantly higher RI on polar phases [2].
Peak Tailing Active sites in liner or column.Replace inlet liner with deactivated wool; trim column guard.
Low Response Injection discrimination.Ensure split ratio is appropriate (50:1); check inlet temperature (250°C recommended).
Signal Drift Solvent evaporation in stock.Store stock solutions in crimped vials, not screw caps, if storing >1 month.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyl-3-octanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Octanol, 3,6-dimethyl- (CAS 151-19-9) Gas Phase Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1]

  • The Good Scents Company. Aprol 100 (3,6-dimethyl-3-octanol) Material Safety & Properties. Retrieved from [Link]

  • LookChem. 3,6-Dimethyloctan-3-ol Product Information and Safety Data. Retrieved from [Link][1]

Sources

Application Note: High-Precision Evaluation of Antioxidant and Cold-Flow Additives in FAME Biodiesel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Chemical Engineers, Formulation Scientists, and High-Throughput Screening (HTS) Leads.

In the development of sustainable energy solutions, Fatty Acid Methyl Esters (FAME) present a unique challenge: they are thermodynamically unstable and prone to oxidative degradation and cryogenic crystallization. For scientists transitioning from pharmaceutical or fine chemical backgrounds, the screening of biofuel additives should be approached with the same rigor as lead optimization in drug discovery.

This protocol outlines a self-validating experimental framework for assessing "molecular therapeutics" (additives) for biodiesel. We move beyond basic compliance testing to establish a structure-activity relationship (SAR) between additive chemistry and fuel longevity.

Experimental Workflow: The Additive Screening Pipeline

To ensure data integrity, we treat the fuel matrix as a biological system requiring stabilization. The following workflow utilizes a "dose-response" approach to determine the Optimal Treat Rate (OTR).

Additive_Screening_Workflow cluster_Stress 3. Stress Testing (Parallel) Feedstock 1. Feedstock Characterization (ASTM D6751 Baseline) Dosing 2. Additive Dosing (0 - 2000 ppm) Feedstock->Dosing QC Check Rancimat Oxidative Stress (EN 14112 / 110°C) Dosing->Rancimat Aliquot A ColdFlow Thermal Stress (ASTM D6371 / -34°C) Dosing->ColdFlow Aliquot B Analysis 4. Efficacy Analysis (Delta Calculation) Rancimat->Analysis Induction Time (h) ColdFlow->Analysis CFPP (°C)

Figure 1: The additive evaluation lifecycle. This parallel processing model ensures that a single batch of feedstock is used for both oxidative and thermal profiling to eliminate matrix variability.

Core Protocol A: Oxidative Stability Profiling (The "Rancimat" Method)

Standard: EN 14112 / ASTM D6751 Objective: Determine the "Induction Period" (IP)—the time until the fuel's natural antioxidant defenses collapse.

Mechanism of Action

FAMEs degrade via autoxidation , primarily attacking the bis-allylic protons in polyunsaturated fatty acid chains (like linoleic acid). Phenolic antioxidants (e.g., TBHQ, BHT) function as radical scavengers, donating a hydrogen atom to quench the propagating lipid peroxyl radical (ROO•).

Oxidation_Mechanism Initiation Initiation: RH + Heat/O2 -> R* (Free Radical) Propagation Propagation: R* + O2 -> ROO* (Peroxyl Radical) Initiation->Propagation Chain_Reaction Chain Reaction: ROO* + RH -> ROOH + R* Propagation->Chain_Reaction Intervention Additive Intervention (AH): ROO* + AH -> ROOH + A* (Stable) Propagation->Intervention + Antioxidant Chain_Reaction->Propagation Cycle Degradation Degradation: Polymers, Acids, Sludge Chain_Reaction->Degradation Unchecked

Figure 2: Molecular mechanism of oxidative degradation and antioxidant intervention. The additive (AH) acts as a "suicide inhibitor" for the radical chain reaction.

Detailed Methodology

Equipment: Metrohm 892 Professional Rancimat (or equivalent).

  • Sample Preparation:

    • Filter 200 mL of B100 biodiesel through a 0.45 µm PTFE filter to remove particulates that could act as nucleation sites for oxidation.

    • Dosing: Prepare a stock solution of the additive (e.g., 10,000 ppm in B100). Dilute to test concentrations: 250, 500, 1000 ppm .

    • Control: One vessel must contain neat B100 (0 ppm additive).

  • Instrument Setup:

    • Temperature: Set heating block to 110°C ± 0.1°C . (Note: Higher temperatures accelerate aging; every 10°C increase roughly halves the induction time).

    • Air Flow: Set purified air flow to 10 L/h .

    • Conductivity Cells: Fill measuring vessels with 60 mL deionized water (conductivity < 5 µS/cm).

  • Execution:

    • Weigh 3.0 g ± 0.01 g of the sample into the reaction vessel.

    • Insert the air inlet tube (ensure it is submerged).

    • Start data recording.[1] The instrument measures the conductivity of the water trap.[2][3] As the fuel oxidizes, volatile formic and acetic acids are released, spiking the conductivity of the water.[3]

  • Endpoint Determination:

    • The Induction Period (IP) is the second derivative maximum of the conductivity curve (the inflection point).

    • Pass Criteria: EN 14214 requires IP > 6.0 hours. ASTM D6751 requires IP > 3.0 hours.

Core Protocol B: Cold Flow Performance (CFPP)

Standard: ASTM D6371 / EN 116 Objective: Determine the Cold Filter Plugging Point (CFPP)—the lowest temperature at which fuel will flow through a standardized filter within 60 seconds.

The Physics of Gelation

Unlike oxidation (chemical change), cold flow failure is a phase transition . Saturated esters crystallize into large, plate-like structures that interlock, trapping liquid fuel in a gel matrix. Flow Improvers (CFI) are polymers that co-crystallize with the wax, forcing the crystals into compact needle shapes that pass through filters.

Detailed Methodology

Equipment: Automated CFPP Tester (e.g., Tanaka or Anton Paar).

  • Sample Conditioning:

    • Heat the sample to 45°C for 30 minutes before testing to erase "thermal memory" (dissolve any pre-existing wax nuclei).

    • Cool to ambient temperature (20-25°C).

  • Dosing Strategy:

    • Cold flow additives often exhibit non-linear behavior. Recommended curve: 0, 500, 1000, 1500, 2000 ppm .

  • Execution:

    • Fill the test jar with 45 mL of sample.[4]

    • Place the jar in the cooling bath (-34°C).

    • Testing Cycle: For every 1°C drop in sample temperature, the instrument applies a vacuum (200 mm H2O) to draw the sample through a 45 µm wire mesh .

    • The sample must fill the 20 mL pipette within 60 seconds.

  • Endpoint:

    • The test ends when the sample takes >60 seconds to fill the pipette or fails to return to the test jar.

    • Record this temperature as the CFPP .

Data Presentation & Analysis

Reporting Table: Dose-Response Matrix

Summarize your findings in a comparative matrix. This allows for rapid identification of the "Minimum Effective Concentration" (MEC).

Additive IDConc. (ppm)Oxidation IP (Hours)IP Delta (%)CFPP (°C)CFPP Delta (°C)Status
Control 04.2--5-Baseline
AO-X (Phenolic) 5007.8+85%-50Pass
AO-X (Phenolic) 100011.5+173%-6-1Optimal
CFI-Y (Polymer) 5004.1-2%-12-7Pass
CFI-Y (Polymer) 10004.0-4%-18-13Optimal
Interpretation Guide
  • Synergy Check: If testing a "combo" package (Antioxidant + Flow Improver), watch for antagonism . Some polar antioxidants can interfere with the nucleation sites of flow improvers, reducing their efficacy.

  • Saturation Point: In the table above, if increasing AO-X from 1000 to 1500 ppm only yields a 0.5h gain in IP, you have reached the saturation point; further addition is economically wasteful.

References

  • ASTM International. ASTM D6751-23a, Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels. West Conshohocken, PA, 2023. [Link]

  • European Committee for Standardization (CEN). EN 14112:2020, Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of oxidation stability (accelerated oxidation test).[Link]

  • ASTM International. ASTM D6371-17a, Standard Test Method for Cold Filter Plugging Point of Diesel and Heating Fuels. West Conshohocken, PA, 2017. [Link]

  • National Institutes of Health (NIH). The role of antioxidants in improving biodiesel's oxidative stability... A review. PMC9250893. [Link]

Sources

Integrated Sensory Analysis of Fragrance Compounds: From GPCR Ligand Binding to Psychometric Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework for the sensory analysis of fragrance compounds, tailored for researchers in pharmacology and olfactory science. Unlike traditional cosmetic evaluation, this guide treats fragrance perception as a quantifiable ligand-receptor interaction. We integrate molecular biology (GPCR signaling), analytical chemistry (Gas Chromatography-Olfactometry), and psychophysics (Quantitative Descriptive Analysis) to create a robust, self-validating protocol for characterizing odor-active compounds.

The Biological Interface: Olfaction as a Drug-Target Interaction[1]

For drug development professionals, it is critical to recognize that olfaction is fundamentally a G-Protein Coupled Receptor (GPCR) event. The human nose contains approximately 400 functional olfactory receptors (ORs), which are Class A GPCRs.

Signal Transduction Mechanism

When a volatile compound (ligand) enters the nasal cavity, it solubilizes in the mucus and binds to ORs on the cilia of Olfactory Sensory Neurons (OSNs). This binding initiates a cAMP-dependent cascade similar to adrenergic signaling, but with specific ion channel effectors.

Key Mechanistic Steps:

  • Ligand Binding: Odorant binds to the transmembrane OR.

  • G-Protein Activation: The OR undergoes a conformational change, activating the olfactory-specific G-protein, G

    
     .[1]
    
  • Second Messenger Synthesis: G

    
     activates Adenylyl Cyclase III (ACIII) , converting ATP to cAMP.
    
  • Depolarization: cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing Ca

    
     and Na
    
    
    
    influx.
  • Amplification: Intracellular Ca

    
     opens ANO2  chloride channels, causing Cl
    
    
    
    efflux (further depolarizing the cell).
Pathway Visualization

The following diagram illustrates the signal transduction pathway, highlighting the druggable targets (GPCRs and Ion Channels) involved in sensation.[1][2]

OlfactoryPath Odorant Odorant Ligand OR Olfactory Receptor (GPCR Class A) Odorant->OR Binding Golf G-protein (Gαolf) OR->Golf Activation ACIII Adenylyl Cyclase III Golf->ACIII Stimulation cAMP cAMP (2nd Messenger) ACIII->cAMP ATP -> cAMP CNG CNG Channel (Ca2+/Na+ Influx) cAMP->CNG Gating ANO2 ANO2 Channel (Cl- Efflux) CNG->ANO2 Ca2+ mediated Signal Action Potential (To Glomerulus) CNG->Signal Depolarization ANO2->Signal Amplification

Figure 1: The Olfactory Transduction Cascade.[1][3][4] Note the reliance on cAMP and Calcium signaling, paralleling canonical GPCR pathways used in pharmacology.

Analytical-Sensory Coupling: Gas Chromatography-Olfactometry (GC-O)

To identify which specific chemical isomer triggers the receptor response, we employ GC-O. This technique couples the separation power of GC with the biological sensitivity of the human nose.[5]

Protocol: Aroma Extract Dilution Analysis (AEDA)

AEDA is the gold standard for determining the potency of odorants. It generates a Flavor Dilution (FD) Factor , which is analogous to a titer in immunology.

Equipment Setup:

  • GC System: Agilent 7890B or equivalent.

  • Column: Polar (e.g., DB-Wax) and Non-Polar (e.g., DB-5) columns are required to calculate Retention Indices (RI).

  • Detection: Effluent is split 1:1 between a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

  • ODP: Must use humidified air to prevent drying of the panelist's nasal mucosa (olfactory fatigue).

Step-by-Step Methodology:

  • Extraction: Isolate volatiles using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal degradation.

  • Dilution Series: Prepare a stepwise dilution series of the extract (e.g., 1:2, 1:4, 1:8... 1:1024) using dichloromethane or diethyl ether.

  • Injection: Inject the undiluted sample (FD = 1).

  • Sniffing Run: A trained assessor sniffs the ODP for the entire run time (20-40 min).

    • Action: Assessor records the Retention Time , Odor Character , and Perceived Intensity .

  • Sequential Analysis: Inject the next dilution (1:2). Repeat until no odor is detected.

  • Calculation: The FD factor is the highest dilution at which the odorant is still detectable.

    • Note: High FD values indicate potent "Key Odorants."

GC-O Workflow Diagram

GCO_Workflow Sample Crude Extract Dilution Stepwise Dilution (1:2, 1:4, ... 1:N) Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Nose Olfactory Port (Sniffing) Splitter->Nose Chromatogram TIC Chromatogram MS->Chromatogram SensoryData Odor Description & Duration Nose->SensoryData FD_Calc FD Factor Calculation Chromatogram->FD_Calc SensoryData->FD_Calc

Figure 2: Workflow for Aroma Extract Dilution Analysis (AEDA). The split detection allows simultaneous chemical identification and sensory quantification.

Human Sensory Protocols: Descriptive & Threshold Analysis[6]

While GC-O identifies the molecule, human panels define the perception. To ensure data integrity comparable to clinical trials, strict adherence to ISO and ASTM standards is mandatory.

Environmental Control (ISO 8589)

Data validity is compromised by environmental noise.

  • Airflow: Positive pressure with activated carbon filtration.

  • Lighting: Red lighting is often used to mask sample color differences, preventing visual bias.

  • Booths: Individual partitions to prevent panelist interaction.[6]

Protocol: Quantitative Descriptive Analysis (QDA)

QDA provides a multi-dimensional profile of the fragrance.

  • Panel Selection: Screen 10-12 candidates using triangle tests (ISO 4120) to ensure discrimination ability.

  • Lexicon Generation: Panelists are exposed to the product and reference standards to generate descriptors (e.g., "Green," "Aldehydic," "Indolic").

  • Training: Panelists calibrate their intensity scoring (0-15 cm line scale) against references.

    • Example: 100 ppm Hexanal = "Green" intensity of 10.

  • Evaluation: Blind evaluation in triplicate.

  • Statistics: Analyze via ANOVA to check for Panelist x Product interactions (calibration check).

Protocol: Detection Thresholds (ASTM E1432)

To determine the potency of a new drug/fragrance candidate.

  • Method: 3-Alternative Forced Choice (3-AFC).

  • Procedure: Panelist receives 3 sample ports (1 active, 2 blanks). They must choose the active one.

  • Ascending Series: Start at low concentration. Increase concentration until the panelist correctly identifies the sample 3 times in a row.

  • Calculation: The threshold is the geometric mean of the last miss and the first consistent hit.

Reference Standards Table

Use these chemical standards to calibrate your panel's lexicon.

DescriptorReference CompoundConcentration (in DPG)Receptor Target (Putative)
Floral/Rose Phenyl Ethyl Alcohol1000 ppmOR1D2
Green/Grass cis-3-Hexenol50 ppmOR2W1
Citrus Citral500 ppmOR1A1
Woody Iso E Super1000 ppmOR5AN1
Musk Galaxolide1000 ppmOR5AN1 (Broad)
Sulfurous Dimethyl Trisulfide0.1 ppmOR4S2

Data Interpretation & Quality Control

Odor Activity Value (OAV)

The OAV bridges the analytical and sensory worlds.[5] It is calculated as:


[5]
  • OAV < 1: Compound is likely not perceived.

  • OAV > 1: Compound contributes to the aroma profile.

Validation Checklist

To ensure your study meets "Drug Development" rigor:

References

  • ISO 8589:2007 . Sensory analysis — General guidance for the design of test rooms. International Organization for Standardization.[6][7] Link

  • ASTM E1432-19 . Standard Practice for Defining and Calculating Individual and Group Sensory Thresholds from Forced-Choice Data Sets. ASTM International.[8] Link

  • Buck, L., & Axel, R. (1991) .[1] A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell. Link

  • Grosch, W. (2001) . Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses. Link

  • Stone, H., & Sidel, J. L. (2004) . Sensory Evaluation Practices (Quantitative Descriptive Analysis). Academic Press. Link

  • Polak, E. H., et al. (1978) . Olfactory Thresholds. Chemical Senses. Link

Sources

Troubleshooting & Optimization

Overcoming peak tailing in GC analysis of alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Peak Tailing & Adsorption Effects

Status: Operational | Tier: Level 3 (Advanced Troubleshooting)

Introduction: The "Polarity Trap" in Alcohol Analysis

Welcome to the technical support hub. If you are analyzing alcohols—ranging from ethanol in solvents to complex glycols in biological matrices—you are likely fighting thermodynamic mismatch .

Alcohols possess a hydroxyl (-OH) functional group that is capable of strong hydrogen bonding. In a Gas Chromatography (GC) system, any exposed active site (typically silanols, Si-OH) acts as a "sticky" trap. This interaction delays a portion of the analyte population, resulting in the characteristic "tail" on your chromatogram.[1]

This guide moves beyond basic advice to address the root causes of peak asymmetry using a self-validating troubleshooting approach.

Module 1: The Inlet System (The Front Line)

Q: I just installed a new column, but my methanol and ethanol peaks still show significant tailing (


). Why? 

A: A pristine column cannot correct a reactive inlet. The inlet liner is the most common source of activity. When a sample is vaporized, it expands rapidly, driving polar alcohol molecules against the glass liner walls and the wool packing.

The Mechanism: Standard glass contains surface silanol groups. These act as Lewis acids/bases, forming hydrogen bonds with the alcohol's oxygen or hydrogen atoms. This secondary retention mechanism is non-linear, causing the tail.[2]

Corrective Protocol:

  • Liner Deactivation: Switch to "Ultra Inert" or fully deactivated liners. These undergo a gas-phase deactivation process to cap surface silanols.

  • Wool Placement: If using glass wool (for precision), ensure it is deactivated in situ or pre-deactivated. However, for highly sensitive alcohol analysis, a baffle liner (wool-free) is often superior to eliminate surface area.

  • The Gold Seal: In split/splitless inlets, the seal at the base is often overlooked. A stainless steel seal can develop active oxide layers. Replace it with a gold-plated seal to provide an inert surface for the sample to flow over before entering the column.

Visualization: Inlet Troubleshooting Logic

InletLogic Start Symptom: Tailing Alcohol Peaks CheckLiner 1. Check Inlet Liner Type Start->CheckLiner IsDeactivated Is it Deactivated/Ultra Inert? CheckLiner->IsDeactivated ReplaceLiner Replace with Deactivated Liner (Consider Wool-Free) IsDeactivated->ReplaceLiner No CheckSeal 2. Inspect Base Seal IsDeactivated->CheckSeal Yes ReplaceLiner->CheckSeal IsGold Is it Gold Plated? CheckSeal->IsGold ReplaceSeal Install Gold-Plated Seal IsGold->ReplaceSeal No CheckCut 3. Inspect Column Cut IsGold->CheckCut Yes ReplaceSeal->CheckCut IsClean Is Cut 90° and Smooth? CheckCut->IsClean Recut Recut 2-3cm from Inlet End IsClean->Recut No End Inlet Verified IsClean->End Proceed to Column Check

Figure 1: Decision tree for isolating active sites within the GC inlet system.

Module 2: Column Chemistry & Thermodynamics

Q: I am using a 5% Phenyl (DB-5/Rtx-5) column. My hydrocarbons look perfect, but 1-butanol is tailing. Is the column damaged?

A: The column is likely fine; the chemistry is mismatched. You are violating the "Like Dissolves Like" principle.

  • The Problem: A 5% phenyl phase is non-polar. Polar alcohols have low solubility in this stationary phase. Instead of dissolving into the phase, they adsorb onto the active sites of the fused silica tubing or interact with each other, leading to overload and tailing.

  • The Solution: Use a stationary phase with functional groups that can interact with the alcohol (dipole-dipole or H-bonding) to increase solubility and improve peak shape.

Data: Column Selection Matrix for Alcohols
Column TypeStationary PhasePolaritySuitability for AlcoholsMechanism
100% Dimethyl Polysiloxane (e.g., DB-1)Non-polarLowPoor Low solubility; high tailing risk for short-chain alcohols.
5% Phenyl (e.g., DB-5, Rtx-5)Non-polarLowPoor to Fair Okay for high MW alcohols; poor for C1-C4 alcohols.
6% Cyanopropylphenyl (e.g., DB-624, Rtx-624)Mid-polarHigh Excellent Industry standard for volatiles. Cyano group stabilizes the alcohol.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)PolarHigh Best for Isomers Strong H-bonding match. Excellent symmetry, but lower max temp limits.

Q: My peaks are "shark-finned" (leaning forward then dropping sharp). Is this tailing?

A: No, that is Fronting , caused by column overload.

  • Cause: The injected mass exceeds the capacity of the stationary phase.

  • Fix: Increase the Split Ratio (e.g., from 10:1 to 50:1) or use a column with a thicker film (increase

    
     from 0.25 µm to 1.0 µm or 1.8 µm). Thicker films have higher sample capacity.[3]
    

Module 3: Derivatization (The Nuclear Option)

Q: I need to analyze trace levels of sterols or complex sugar alcohols, but they won't elute or look terrible. What now?

A: When thermodynamic optimization fails, you must alter the analyte itself. Derivatization replaces the active proton on the hydroxyl group (-OH) with a non-polar group, typically a trimethylsilyl (TMS) group.[4] This eliminates H-bonding potential and improves volatility.

Protocol: Silylation of Alcohols using MSTFA

Reference Method: Adapted from Gelest & NIH Protocols [4, 5]

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The silylating agent.[5]

  • Pyridine (Anhydrous): Acts as a solvent and acid scavenger.

Step-by-Step Workflow:

  • Preparation: Ensure all glassware is silanized and moisture-free. Water destroys silylation reagents.

  • Dissolution: Dissolve 1-5 mg of sample in 0.5 mL of anhydrous pyridine.

  • Reaction: Add 0.5 mL of MSTFA.

    • Note: If the alcohol is sterically hindered (secondary or tertiary), add 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Incubation: Cap the vial tightly. Heat at 60°C for 30 minutes.

    • Visual Check: The solution should be clear. Precipitate indicates moisture contamination.

  • Injection: Inject directly into the GC.

    • Critical: Use a clean liner. Silylation byproducts can foul FID detectors over time; clean the jet frequently.

Module 4: Diagnostics & Validation

Q: How do I objectively prove my peak shape is acceptable?

A: Do not rely on "eyeballing." Calculate the USP Tailing Factor (


) .


  • 
     : Peak width at 5% of peak height.[1][6]
    
  • 
     : Distance from the peak front to the peak maximum (at 5% height).[6][7]
    

Acceptance Criteria:

  • 
     : Perfect Symmetry.[6]
    
  • 
     : Excellent (Target for quantitative analysis).
    
  • 
     : Acceptable for difficult matrices.
    
  • 
     : Data integrity risk. Integration errors likely.
    
Visualization: Systematic Isolation of Tailing Sources

TailingIsolation Root Problem: Peak Tailing Sub1 Isolate Inlet Root->Sub1 Test1 Inject volatile hydrocarbon (e.g., Alkane Std) Sub1->Test1 Decision1 Does Alkane Tail? Test1->Decision1 Result1 YES: Flow Path Issue (Dead volume, cold spot, or detector lag) Decision1->Result1 Yes Result2 NO: Chemical Activity (Silanol interaction) Decision1->Result2 No Action1 Check Column Install Depth Check Ferrule leaks Result1->Action1 Action2 Check Liner Deactivation Check Column Phase Polarity Result2->Action2

Figure 2: Diagnostic logic to distinguish between physical flow path errors and chemical adsorption.

References

  • Agilent Technologies. (2025). GC Troubleshooting Guide: Tailing Peaks. Agilent Technical Resources. Link

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Link

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Column Selectivity. Restek Application Notes. Link

  • Gelest, Inc. (n.d.). General Silylation Procedures for Alcohols.[4] Gelest Technical Library. Link

  • National Institutes of Health (NIH). (2025). Silylation of organic compounds for metabolome analysis by GC-MS. NCBI PubMed Central. Link

  • Waters Corporation. (2021). Peak Shape Changes and USP Tailing Factor Calculation. Waters Knowledge Base. Link

Sources

Technical Support Center: Resolution of 3,6-Dimethyloctan-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Operator: Senior Application Scientist (Chiral Separations Unit) Subject: Troubleshooting Analytical and Preparative Resolution of Tertiary Terpene Alcohols

Introduction: The Stereochemical Challenge

You are likely here because standard resolution protocols have failed. 3,6-Dimethyloctan-3-ol presents a specific "double-trouble" challenge in stereochemistry:

  • Two Chiral Centers (C3, C6): This generates four distinct stereoisomers (two diastereomeric pairs of enantiomers).

  • Tertiary Alcohol (C3): The hydroxyl group is attached to a quaternary carbon. This creates significant steric hindrance, rendering standard enzymatic kinetic resolutions (KR) sluggish or non-reactive compared to secondary alcohols.

This guide treats the resolution as a two-phase engineering problem: Analytical Visibility (seeing the isomers) and Preparative Isolation (making the isomers).

Module 1: Analytical Troubleshooting (GC-FID/MS)

User Issue: "I see overlapping peaks or broad tailing. I cannot quantify the enantiomeric excess (ee)."

Root Cause Analysis
  • Tailing: Tertiary alcohols interact strongly with silanol groups in the column stationary phase.

  • Co-elution: Standard non-polar columns (DB-1, DB-5) separate diastereomers (boiling point differences) but cannot separate enantiomers.

Protocol A: Chiral Gas Chromatography Method

Prerequisite: Ensure your sample is diluted to ~1 mg/mL in n-Heptane.

ParameterSetting / SpecificationRationale
Column Phase 2,3-di-O-methyl-6-O-t-butyl dimethylsilyl-β-cyclodextrin (e.g., Hydrodex β-6TBDM or Rt-βDEXse)The specific cavity size of

-cyclodextrin matches the terpene backbone; silylation blocks H-bonding sites to reduce tailing.
Carrier Gas Hydrogen (40 cm/sec) or Helium (30 cm/sec)Hydrogen provides sharper peaks at faster flow rates, essential for resolving closely eluting enantiomers.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal dehydration of the tertiary alcohol.
Split Ratio 50:1High split is necessary to prevent column overload which destroys resolution (

).
Oven Program 60°C (hold 1 min)

2°C/min to 130°C

20°C/min to 220°C
Crucial: The slow ramp (2°C/min) is required. Chiral recognition is a thermodynamic process; rapid heating destroys the transient host-guest complexes.
Advanced Troubleshooting: Derivatization

If peak tailing persists (Asymmetry factor > 1.2), the hydroxyl group hydrogen bonding is interfering. You must block the -OH group.

The "Fast-Acyl" Protocol:

  • Mix 100

    
    L sample + 100 
    
    
    
    L Pyridine + 100
    
    
    L Acetic Anhydride.
  • Incubate at 60°C for 30 mins.

  • Critical Step: Evaporate to dryness under

    
     stream (removes excess pyridine which ruins GC peak shape).
    
  • Reconstitute in n-Heptane.

  • Inject. Note: Acetyl esters often resolve better on cyclodextrin columns than free alcohols.

Module 2: Preparative Resolution (Enzymatic)

User Issue: "I tried Lipase PS/Amano AK and got 0% conversion after 24 hours."

Root Cause Analysis

Standard lipases prefer primary or secondary alcohols. The steric bulk of the ethyl, methyl, and alkyl chain surrounding the C3 position in 3,6-dimethyloctan-3-ol prevents the "catalytic triad" of most enzymes from accessing the substrate.

Protocol B: Kinetic Resolution of Tertiary Alcohols

You must use Candida antarctica Lipase B (CAL-B) and an irreversible acyl donor .

System Setup:

  • Enzyme: CAL-B immobilized (e.g., Novozym 435), >100 mg per mmol substrate.

  • Acyl Donor: Vinyl Acetate (Use as solvent or 5-10 equivalents).

  • Solvent: n-Hexane (hydrophobic solvents preserve the open-lid conformation of lipases).

Step-by-Step Workflow:

  • Screening: Dissolve 100 mg of racemic 3,6-dimethyloctan-3-ol in 2 mL n-Hexane.

  • Activation: Add 50 mg Vinyl Acetate.

  • Catalysis: Add 50 mg CAL-B beads.

  • Incubation: Shake at 40°C.

    • Checkpoint: Monitor by GC every 12 hours.

    • Expectation: Tertiary alcohols are slow. Reaction may take 48-72 hours to reach 50% conversion.

  • Termination: Filter off the enzyme beads.

  • Separation: The product is now a mixture of (S)-Alcohol (unreacted) and (R)-Acetate (reacted). Separate these via Flash Chromatography (Silica Gel; Hexane:EtOAc gradient).

Why Vinyl Acetate? The reaction produces vinyl alcohol as a byproduct, which instantly tautomerizes to acetaldehyde. This makes the reaction irreversible , driving the equilibrium forward despite the steric resistance of the tertiary center.

Module 3: Logic Pathways & Visualization

Workflow 1: Analytical Method Development

This decision tree guides you through optimizing the GC separation.

AnalyticalWorkflow Start Start: Racemic Mixture ColSelect Select Column: Beta-DEX (Cyclodextrin) Start->ColSelect Inject Inject GC (Isothermal 90°C) ColSelect->Inject Check Check Resolution (Rs) Inject->Check Good Success: Rs > 1.5 Validate Method Check->Good Peaks Separated Bad Rs < 1.5 or Tailing Check->Bad Overlap Deriv Derivatize: Acetyl Chloride / Pyridine Bad->Deriv Broad tailing peaks Ramp Modify Temp: Slow Ramp (1-2°C/min) Bad->Ramp Sharp peaks but overlap Deriv->Inject Ramp->Inject

Caption: Decision matrix for optimizing chiral gas chromatography of tertiary terpene alcohols.

Workflow 2: Preparative Kinetic Resolution

This diagram illustrates the separation of the enantiomers using CAL-B.

PrepWorkflow Input Racemic 3,6-Dimethyloctan-3-ol Reaction Enzymatic Reactor (CAL-B + Vinyl Acetate) Input->Reaction 40°C, 48h Filter Filtration (Remove Enzyme) Reaction->Filter Flash Flash Chromatography (Silica Gel) Filter->Flash ProdA (S)-Alcohol (Unreacted) Flash->ProdA Polar Fraction ProdB (R)-Acetate (Product) Flash->ProdB Non-Polar Fraction Hydrolysis Chemical Hydrolysis (KOH/MeOH) ProdB->Hydrolysis FinalB (R)-Alcohol (Pure) Hydrolysis->FinalB

Caption: Chemoenzymatic workflow for isolating (R) and (S) enantiomers using kinetic resolution.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I separate the diastereomers (3,6-syn vs 3,6-anti) before chiral resolution? A: Yes, and you should. Diastereomers have different boiling points and polarities.

  • Method: Use a high-efficiency spinning band distillation column or careful flash chromatography on silica (100:1 Hexane:EtOAc).

  • Benefit: Resolving a simple racemic pair (enantiomers) is kinetically cleaner than resolving a mixture of 4 isomers simultaneously.

Q: Why is the reaction stopping at 20% conversion? A: This is likely "Product Inhibition" or "Water Accumulation."

  • Fix 1: Add molecular sieves (4Å) to the reaction to scavenge trace water (though vinyl acetate consumes water, trace moisture can cause hydrolysis reversal).

  • Fix 2: The acetate product might be inhibiting the enzyme. Try a "fed-batch" approach where you remove the product mid-stream, though this is difficult in batch mode. Ensure high solvent volume to dilute the product.

Q: I don't have a Chiral GC. Can I use Chiral HPLC? A: Yes, but detection is hard. 3,6-Dimethyloctan-3-ol lacks a chromophore (no UV absorbance).

  • Solution: You must use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector).

  • Column: Chiralpak AD-H or OD-H usually works well for terpene alcohols using n-Hexane/IPA (98:2) mobile phase.[1][2]

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Kroutil, W., et al. (2004). Preparation of optically active tertiary alcohols via enzymatic kinetic resolution. Organic Process Research & Development, 8(2), 256-259. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

  • PubChem. (n.d.).[3] 3,6-Dimethyloctan-3-ol Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting Grignard reaction for tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Tertiary Alcohols via Grignard Addition

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)

Welcome to the Reaction Support Center

You are likely here because your magnesium didn't dissolve, your yield is inexplicably low, or your separatory funnel contains a solid gel instead of two clear layers.

Synthesizing tertiary alcohols via Grignard addition to ketones or esters is a textbook reaction that often fails in the real world due to three invisible variables: Surface Passivation , Competitive Enolization , and Coordination Aggregates .

This guide treats your reaction as a system to be debugged. We move beyond "dry your glassware" into the mechanistic failures that ruin batches.

Part 1: The "Dead Flask" (Initiation Failure)

Symptom: You added the alkyl halide to the magnesium turnings, but the solvent remains clear, cool, and colorless. No exotherm, no turbidity.

Root Cause: Magnesium oxide (


) passivation. The surface of your Mg turnings is coated in an inert oxide layer that prevents electron transfer to the alkyl halide.
Troubleshooting Workflow

Use the following logic gate to force initiation. Do not simply add more halide; this leads to a "runaway" exotherm later.

InitiationLogic Start Reaction Stalled (No Exotherm) Step1 Mechanical Activation (Stir dry Mg vigorously overnight or crush with glass rod) Start->Step1 Check1 Initiated? Step1->Check1 Step2 Add Iodine (I2) (Wait for color fade) Check1->Step2 No Success Proceed with Dropwise Addition Check1->Success Yes Check2 Color Faded? Step2->Check2 Step3 Entrainment Method (Add 1,2-dibromoethane) Check2->Step3 No (I2 persists) Check2->Success Yes (Mg exposed) Step3->Success Fail ABORT: Wet Solvent or Bad Reagents Step3->Fail No Exotherm

Figure 1: Step-wise logic for breaking Mg passivation safely.

The "Entrainment" Protocol (1,2-Dibromoethane)

If iodine fails, use 1,2-dibromoethane. This is superior because it reacts with Mg to form ethylene gas and


, exposing fresh metal and cleaning the surface without contaminating your product (ethylene escapes).
  • Suspend Mg turnings in minimal anhydrous ether/THF (just enough to cover).

  • Add 0.1 equiv of 1,2-dibromoethane.

  • Heat gently with a heat gun until bubbling is observed (ethylene release).

  • Once the solvent boils spontaneously, begin adding your alkyl halide.

Part 2: The "Wrong Peak" (Selectivity Issues)

Symptom: You see starting material (ketone) or a reduction product (alcohol with one less alkyl group) instead of your tertiary alcohol.

Root Cause: Basicity vs. Nucleophilicity. Grignard reagents are strong bases (


). If your ketone is sterically hindered (bulky), the Grignard reagent will act as a base and deprotonate the alpha-position (Enolization) rather than attack the carbonyl (Addition).
Competitive Pathways

GrignardPathways Reagents R-MgX + R'-CO-R'' (Ketone) Path1 Pathway A: Addition (Nucleophilic Attack) Reagents->Path1 Unblocked Path2 Pathway B: Enolization (Alpha-Deprotonation) Reagents->Path2 Steric Hindrance (Basic mechanism) Path3 Pathway C: Reduction (Beta-Hydride Transfer) Reagents->Path3 Bulky R group with Beta-H Prod1 Tertiary Alcohol (Desired) Path1->Prod1 Prod2 Recovered Ketone (Upon Workup) Path2->Prod2 Prod3 Secondary Alcohol (Impurity) Path3->Prod3

Figure 2: Kinetic competition between addition, enolization, and reduction.

Solution: The Organocerium (Imamoto) Modification

To synthesize difficult tertiary alcohols, you must suppress basicity. Lanthanides are highly oxophilic, activating the carbonyl oxygen while the organocerium species is less basic than the Grignard.

Protocol: Imamoto Reagent Generation

  • Dry the

    
    :  Commercial 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: Do not overheat, or you decrease activity.
  • Slurry: Suspend dry

    
     in THF and stir for 2 hours (forms a milky suspension).
    
  • Transmetallation: Add your Grignard (

    
    ) to the slurry at 0°C. Stir for 30 mins.
    
    • Reaction:

      
      
      
  • Addition: Add your ketone to this mixture.

Comparative Effectiveness:

Reagent SystemSpeciesBasicityNucleophilicityUse Case
Standard Grignard

HighModerateSimple ketones/esters.
Organolithium

Very HighHighVery fast reactions; prone to side reactions.
Imamoto Reagent

Low High Sterically hindered ketones; Enolizable substrates.

Part 3: The "Emulsion Nightmare" (Work-up)

Symptom: Upon adding acid or water, the reaction turns into a thick, white sludge. Separation is impossible.

Root Cause: Formation of Magnesium Hydroxide (


) gel. This precipitate traps organic solvents and water, creating a stable emulsion.
The Fix: Rochelle Salt (Sodium Potassium Tartrate)

Do not use simple acid quenching for large-scale or sensitive Grignards. Use a chelating agent.[1]

Protocol:

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ) to the reaction mixture at 0°C.
    
  • Solubilize: If a gel forms, add Saturated Rochelle Salt Solution (Sodium Potassium Tartrate).[2]

  • Stir: Vigorously stir for 30–60 minutes.

    • Mechanism:[3][4][5][6][7][8] The tartrate ligand chelates the Magnesium ion (

      
      ), pulling it out of the hydroxide network and into the aqueous phase as a soluble complex.
      
  • Separate: You will see two pristine, clear layers.

Part 4: Quality Control (Titration)

Symptom: Inconsistent yields between batches. Root Cause: You are assuming your Grignard is 1.0 M. It rarely is. Degradation occurs over time.

Protocol: Knochel Titration Before running a critical reaction, titrate your reagent.

  • Weigh accurately roughly 100 mg of Iodine (

    
    )  into a dry vial.
    
  • Dissolve in 2 mL of 0.5 M LiCl in anhydrous THF . (LiCl accelerates the reaction).[9]

  • Cool to 0°C.

  • Add your Grignard reagent dropwise via syringe until the brown color just disappears (becomes clear/colorless).

  • Calculation:

    
    [10]
    

References

  • Knochel Titration: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Imamoto Reagent (Cerium): Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[11][12] Journal of the American Chemical Society.

  • Mechanism of Grignard Formation: Ashby, E. C., & Oswald, J. (1988). Single-Electron Transfer in the Reaction of Alkyl Halides with Magnesium. Journal of Organic Chemistry.

  • Rochelle Salt Work-up: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard Protocol Reference).

Sources

Technical Support Center: Synthesis & Purification of 3,6-Dimethyloctan-3-ol

[1]

Topic: Side Reactions & Process Optimization for 3,6-Dimethyloctan-3-ol CAS Registry Number: 151-19-9 Chemical Class: Saturated Tertiary Alcohol Primary Application: Fragrance intermediates, pharmaceutical lipophilicity modifiers.[1]

Executive Summary

This guide addresses the specific challenges in synthesizing 3,6-Dimethyloctan-3-ol , a tertiary alcohol structurally homologous to Tetrahydrolinalool. While industrial routes often utilize the hydrogenation of alkynol precursors (e.g., from ethynylation), laboratory and pilot-scale synthesis frequently employs Grignard addition (Ethylmagnesium bromide + 5-methyl-2-heptanone).[1]

Due to the steric hindrance at the C3 position and the presence of acid-sensitive tertiary hydroxyl groups , this synthesis is prone to three specific failure modes:

  • Competitive Enolization: Reducing yield during the Grignard step.

  • Beta-Hydride Reduction: Forming the secondary alcohol impurity.

  • Acid-Catalyzed Dehydration: Occurring during quench/workup, leading to olefin byproducts.[1]

Module 1: Reaction Phase (Grignard Addition)

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired nucleophilic addition and the parasitic side reactions driven by basicity and sterics.

GrignardPathwaysReagentsReagents(EtMgBr + 5-Methyl-2-heptanone)AdditionPathway A: Nucleophilic Addition(Desired)Reagents->Addition k1 (Nucleophilic Attack)EnolizationPathway B: Enolization(Side Reaction)Reagents->Enolization k2 (Proton Abstraction)ReductionPathway C: Beta-Hydride Reduction(Side Reaction)Reagents->Reduction k3 (Hydride Transfer)AlkoxideMagnesium Alkoxide(Intermediate)Addition->AlkoxideEnolateMagnesium EnolateEnolization->EnolateSecAlcoholImpurity: Secondary Alcohol(3,6-dimethyloctan-2-ol)Reduction->SecAlcoholTargetTARGET PRODUCT3,6-Dimethyloctan-3-olAlkoxide->Target H3O+ QuenchRecovKetoneRecovered Ketone(Yield Loss)Enolate->RecovKetone H3O+ Quench

Figure 1: Competitive reaction pathways in the synthesis of hindered tertiary alcohols.[1] k1, k2, and k3 represent rate constants dependent on temperature and steric bulk.[1]

Troubleshooting Guide: Low Yield & Impurities

Q: I have full consumption of the Grignard reagent, but after workup, I recover 30-40% of my starting ketone. Why?

A: You are experiencing Competitive Enolization . The Grignard reagent (Ethylmagnesium bromide) is both a strong nucleophile and a strong base. Your ketone precursor (5-methyl-2-heptanone) has acidic alpha-protons (at C1 and C3).[1]

  • Mechanism: Instead of attacking the carbonyl carbon (Nucleophilic Addition), the basic EtMgBr abstracts an alpha-proton, forming a magnesium enolate and releasing ethane gas.[1] Upon acidic quench, the enolate simply reprotonates back to the starting ketone.

  • Correction:

    • Low Temperature: Conduct the addition at -78°C to -20°C. Addition (k1) generally has a lower activation energy than proton transfer (k2) in these systems.[1]

    • Cerium(III) Chloride Additive: Employ the Imamoto Method . Add anhydrous CeCl₃ (1.5 eq) to the Grignard reagent before adding the ketone. The resulting organocerium reagent is less basic but more nucleophilic, suppressing enolization [1].

Q: GC-MS shows a peak with M-2 mass relative to the product, or an alcohol with a different fragmentation pattern. What is it?

A: This is likely the Secondary Alcohol Impurity formed via Beta-Hydride Reduction .

  • Mechanism: If the transition state for direct addition is sterically crowded (due to the branching at C5 of the ketone), the Grignard reagent can transfer a hydride from its own beta-carbon (the ethyl group) to the ketone carbonyl.

  • Result: You form 3,6-dimethyloctan-2-ol (secondary alcohol) and ethylene gas, rather than the desired tertiary alcohol.[1]

  • Correction:

    • Use non-hindered ethers (e.g., diethyl ether over THF) to tighten the Grignard coordination sphere.[1]

    • Ensure the Grignard is free of excess magnesium metal, which can promote radical side reactions.

Module 2: Workup & Isolation (The Dehydration Risk)

The Critical Instability

Tertiary alcohols like 3,6-dimethyloctan-3-ol are exceptionally prone to acid-catalyzed dehydration following the E1 mechanism.[1] This is the most common cause of product loss during purification.

Dehydration Pathway Diagram

DehydrationAlcohol3,6-Dimethyloctan-3-ol(Tertiary Alcohol)ProtonatedOxonium Ion(R-OH2+)Alcohol->Protonated H+ (Acidic Workup)CarbocationTertiary Carbocation(Unstable Intermediate)Protonated->Carbocation -H2O (Rate Limiting)ZaitsevZaitsev Product (Major)3,6-dimethyl-3-octeneCarbocation->Zaitsev -H+ (Internal elimination)HofmannHofmann Product (Minor)3-ethyl-6-methyl-1-heptene*Carbocation->Hofmann -H+ (Terminal elimination)

Figure 2: E1 Elimination mechanism triggered by acidic conditions.[1] Note: The specific alkene isomers depend on the exact elimination direction.

Troubleshooting Guide: Quenching & Distillation

Q: My crude NMR looks clean, but after distillation, I see olefinic protons (4.5–5.5 ppm). What happened?

A: You likely caused Thermal Dehydration during distillation. Even trace amounts of acid (residual from the quench) or high pot temperatures can catalyze the elimination of water.

  • Protocol Fix:

    • Buffered Quench: Never use HCl or H₂SO₄ to quench the reaction. Use Saturated Ammonium Chloride (NH₄Cl) .[1] Even better, use a Sodium Potassium Tartrate (Rochelle Salt) solution if emulsions are an issue; it is neutral.[1]

    • Base Wash: Wash the organic layer with 5% NaHCO₃ before drying to ensure pH is neutral/slightly basic.

    • Distillation Prep: Add a pinch of solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate to the distillation flask. This acts as an "acid scavenger" during the heating process.

Q: I am seeing an emulsion that won't separate during the quench.

A: This is caused by Magnesium Hydroxide gel formation.

  • Solution: Do not add acid to break it (see above risk).[1] Instead, use the Fieser Workup :

    • For every x grams of Mg used: Add x mL water, then x mL 15% NaOH, then 3x mL water.[1] Filter the resulting granular precipitate.

Module 3: Quantitative Data & Physical Properties

Use the following data to validate your isolated product.

PropertyValueNotes
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Boiling Point ~195°C (760 mmHg)Est.[1][2][3][4][5][6] Vacuum distillation recommended (e.g., 85-90°C @ 10 mmHg).[1]
Density ~0.83 g/mL
Key IR Signals 3300-3400 cm⁻¹ (Broad OH)Absence of C=O (1715 cm⁻¹) confirms conversion.[1]
Key ¹H NMR Signals δ 1.1-1.2 (Methyls attached to C3)The methyl group at C3 will appear as a singlet (unless chiral splitting occurs).[1]

References

  • Imamoto, T., et al. (1989).[1] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents".[1] Journal of the American Chemical Society.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 9: Nucleophilic addition to the carbonyl group).[1]

  • PubChem Compound Summary. (2024). "3,6-Dimethyloctan-3-ol".[1][7] National Center for Biotechnology Information.[1] [1]

  • Vigon International. (2015).[1] "Safety Data Sheet: Tetrahydrolinalool" (Homologue Safety Data).

Technical Support Center: High-Resolution NMR of Complex Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALIPH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Signal Overlap in the "Methylene Envelope" (0.8 – 2.0 ppm)

Executive Summary

You are encountering the "Methylene Envelope"—a notorious spectral region in aliphatic alcohols (steroids, fatty alcohols, terpenes) where signals from bulk


 and 

groups overlap severely. In

, these protons often appear as a shapeless "hump" due to similar electronic environments and extensive spin-spin coupling (

-coupling).

To resolve these signals, we must move beyond standard 1D


 acquisition.[1] This guide provides a tiered troubleshooting workflow, moving from chemical environment manipulation (Solvent Engineering) to advanced quantum mechanical filtering (Pure Shift & 2D NMR) and finally to chemical derivatization.

Module 1: Solvent Engineering (The ASIS Effect)

Diagnosis: Standard


 lacks the magnetic anisotropy required to differentiate sterically similar protons. Before attempting complex pulse sequences, you should exploit Aromatic Solvent Induced Shifts (ASIS) .

The Mechanism: Benzene-d6 and Pyridine-d5 form transient collision complexes with solute molecules. The


-electron clouds in these solvents generate a secondary magnetic field (anisotropy). Protons located above or below the aromatic ring plane are shielded (shifted upfield), while those in the plane are deshielded (shifted downfield). Because the solvent molecules orient specifically around the polar hydroxyl (-OH) group of your alcohol, this effect is distance-dependent, often resolving overlapping signals.
Solvent Selection Decision Tree

SolventSelection Start START: Overlap in CDCl3 Solubility Is sample soluble in Benzene/Pyridine? Start->Solubility Benzene Try Benzene-d6 (Shielding Effect) Solubility->Benzene Yes (Non-polar) Pyridine Try Pyridine-d5 (Deshielding + H-Bonding) Solubility->Pyridine Yes (Polar/Acidic) DMSO Try DMSO-d6 (Breaks H-bonds, slows exchange) Solubility->DMSO No Result Check Resolution Benzene->Result Pyridine->Result DMSO->Result Advanced Proceed to Module 2 (Pulse Sequences) Result->Advanced Overlap Persists

Figure 1: Decision logic for solvent selection based on solubility and chemical nature.

Comparative Solvent Data
SolventResidual Peak (ppm)Primary MechanismBest For
Chloroform-d (

)
7.26IsotropicBaseline standard; poor resolution for aliphatics.
Benzene-d6 (

)
7.16Anisotropy (Shielding)Non-polar aliphatic chains; separates methyls well.
Pyridine-d5 (

)
7.22, 7.58, 8.74Anisotropy (Deshielding) + H-BondingAlcohols (forms H-bonds with -OH), shifting

-protons.
DMSO-d6 2.50Polarity + H-BondingSharpening -OH signals by slowing exchange; distinct from ASIS.

Module 2: Advanced Acquisition (Spectral Deconvolution)

If solvents fail, we must utilize the spin physics of the nuclei. We recommend two specific experiments: Multiplicity-Edited HSQC (to spread signals into the Carbon dimension) and PSYCHE Pure Shift (to collapse multiplets).

Protocol A: Multiplicity-Edited HSQC

Why: Carbon-13 has a spectral width ~20x larger than Proton. By correlating


 to 

, we disperse the "hump." The "Edited" version distinguishes

from

, which is critical for aliphatic backbones.

Acquisition Parameters (Bruker Standard):

  • Pulse Program: hsqcedetgpsisp2.3 (or similar ed variant).

  • Coupling Constant (

    
    ):  Set CNST2 to 145 Hz (standard for aliphatics).
    
  • Scans (NS): Minimum 8 (due to lower sensitivity of inverse detection).

  • Increments (TD1): Set to 256 or 512 for high resolution in the indirect (

    
    ) dimension.
    
  • Processing:

    • Phasing:

      
       and 
      
      
      
      peaks will be positive (red/up).
    • Phasing:

      
       peaks will be negative (blue/down).
      
Protocol B: PSYCHE Pure Shift NMR

Why: Aliphatic multiplets overlap because


-coupling splits a single chemical shift into 4, 8, or more lines. Pure Shift NMR (specifically the PSYCHE method) suppresses homonuclear 

-coupling during acquisition, collapsing every multiplet into a singlet.[2]

Workflow Logic:

PulseSequence Input Sample in Tube HSQC Run Edited HSQC Input->HSQC Analysis Analyze Cross-peaks HSQC->Analysis Ambiguity Protons still overlapped? Analysis->Ambiguity PSYCHE Run PSYCHE (Pure Shift) Ambiguity->PSYCHE Yes (J-coupling issue) Final Assign Structure Ambiguity->Final No (Resolved via C13) PSYCHE->Final

Figure 2: Workflow for selecting advanced pulse sequences based on overlap type.

PSYCHE Setup Notes:

  • Sensitivity: Expect ~10-20% sensitivity of a standard proton scan. Increase NS accordingly.

  • Artifacts: You may see "chunking" artifacts if the FID reconstruction isn't perfect; ensure the SW (spectral width) is minimized to the region of interest.

Module 3: Chemical Manipulation (Shift Reagents)

Diagnosis: If the aliphatic chain is extremely long or the steroid skeleton is rigid, even 2D NMR may show overlap. Here, we use Lanthanide Shift Reagents (LSRs) .

The Reagent: Eu(fod)3 [Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)].

  • Mechanism:[3] The Europium binds to the Lewis-basic Oxygen of your alcohol. It induces a "pseudocontact shift," spreading signals downfield based on their geometric distance from the metal center (

    
     dependence).
    
Titration Protocol

Warning: LSRs are hygroscopic. Perform in a dry environment.[4][5]

  • Baseline Scan: Acquire a standard

    
     spectrum of your sample (~10 mg) in 
    
    
    
    (0.6 mL).
  • Stock Solution: Dissolve ~10 mg of Eu(fod)3 in 100

    
     of 
    
    
    
    .
  • Titration Step 1: Add 5-10

    
     of the Eu-stock to your NMR tube. Shake well.
    
  • Acquisition: Run a quick 1D proton scan (16 scans).

  • Tracking: Note that the signal closest to the OH (H-1) will shift the most.[6] Remote signals will shift less.

  • Repeat: Continue adding increments until the "hump" resolves into distinct multiplets.

  • Plotting: Plot Chemical Shift (

    
    ) vs. [Eu]/[Substrate] ratio. Extrapolate to zero to assign the original signals.
    

Frequently Asked Questions (FAQ)

Q: Why not just use a higher field magnet (e.g., 900 MHz)? A: While higher fields increase dispersion linearly,


-coupling is field-independent. If your overlap is caused by complex coupling patterns (multiplets on top of multiplets), a higher field will only help marginally. Pure Shift (Module 2) is often more effective than moving from 600 MHz to 900 MHz for this specific issue.

Q: Can I use


 exchange to help? 
A:  Yes. Adding a drop of 

to your sample tube will exchange the hydroxyl proton (

). The -OH signal will disappear, and the coupling to the adjacent proton (

) will collapse, simplifying that specific multiplet. This is a quick diagnostic test before running full experiments.

Q: My HSQC shows signals with opposite phases in the aliphatic region. Is this an error? A: No, this is the intended function of the Multiplicity-Edited HSQC .

  • Blue/Negative:

    
     groups (Methylene).
    
  • Red/Positive:

    
     (Methine) and 
    
    
    
    (Methyl) groups. This allows you to instantly identify the backbone (
    
    
    ) versus the branching points (
    
    
    ) of your aliphatic alcohol.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for Pulse Sequence parameters).
  • Foroozandeh, M., et al. (2014).[7] "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. Link (Source for PSYCHE method).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link (Source for Solvent data).

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[8] (Authoritative source on Lanthanide Shift Reagents).

  • Sanders, J. K. M., & Williams, D. H. (1971). "Shift Reagents in NMR Spectroscopy." Nature, 230, 269–270. Link (Foundational text on Eu(fod)3 mechanisms).

Sources

Optimizing GC-MS parameters for volatile organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: VOC Analysis & Optimization

Status: Online Agent: Senior Application Scientist Ticket ID: VOC-OPT-8260D

Welcome to the Advanced VOC Technical Support Hub

You are likely here because Volatile Organic Compound (VOC) analysis is deceivingly difficult. Unlike semi-volatiles, VOCs are fighting to escape your sample before they even reach the column. They are sensitive to "dead volume," water interference, and thermal degradation.

This guide is not a textbook; it is a troubleshooting logic engine designed to optimize your GC-MS workflow for reproducibility and sensitivity.

Tier 1: Sample Introduction (The Front End)

User Question: "I am seeing poor reproducibility and carryover in my VOC data. Should I be using Headspace or SPME, and how do I optimize it?"

Scientist’s Response: The choice between Headspace (HS) and Solid Phase Microextraction (SPME) depends on your sensitivity needs and matrix complexity. Carryover usually stems from the "cold spots" in your transfer line or an overloaded fiber/loop.

Protocol 1: Sample Introduction Decision Matrix
FeatureStatic Headspace (HS)SPME (Solid Phase Microextraction)
Best For High concentrations (ppm), dirty matrices (blood, soil), solvents.Trace analysis (ppb/ppt), flavor profiling, off-odor detection.
Sensitivity Moderate. Limited by loop volume (typically 1 mL).[1]High. Concentration factor can be 100-1000x.
Carryover Risk Low (flushed loop).High (fiber memory effect).
Linearity Excellent (Method 8260D compliant).Variable (competition for active sites on fiber).
Optimization Parameters (The "Golden Rules")
  • SPME Fiber Selection:

    • Do not use pure PDMS for general VOCs. It struggles with polar low-molecular-weight compounds.

    • Recommendation: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[2] The Carboxen layer traps small volatiles (C2-C6), while DVB captures larger aromatics.

    • Reference: This multi-phase approach is superior for broad-spectrum VOCs in complex matrices [1].

  • Incubation Temperature (The "Thermostat" Effect):

    • Logic: Higher temp = more analyte in headspace, but also more water vapor. Water is the enemy of VOC chromatography (causing peak quenching and shift).

    • Set Point:60°C to 80°C . Do not exceed 85°C for aqueous samples, or the water vapor pressure will destabilize the vial seal and saturate the MS source [2].

  • Split Ratio:

    • Critical: VOCs move fast. If you inject Splitless without cryofocusing, your peaks will be broad blobs.

    • Action: Use a Split Injection (10:1 to 50:1) . This narrows the injection band, essential for resolving early eluting pairs like Vinyl Chloride and Bromomethane [3].

Tier 2: Chromatographic Separation

User Question: "My early eluting peaks (gases) are co-eluting, and water is interfering with my baseline. What column and oven program should I use?"

Scientist’s Response: You are likely using a column film that is too thin. For VOCs, "Thick is Quick" regarding resolution, even if it slows down retention.

Protocol 2: Column Selection & Water Management

The Standard: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, Rtx-624) .

  • Dimensions: 30m or 60m x 0.25mm ID x 1.4 µm film thickness .

  • Why 1.4 µm? A thick film increases the retention (k) of highly volatile compounds, pulling them away from the unretained air/water peak.

The "Water Dip" Solution: If you see a massive dip or noise at the start of your chromatogram, water is quenching your MS signal.

  • Fix: Start your oven at 35°C or 40°C and hold for 2-4 minutes. This allows the water to elute as steam before the critical VOCs desorb from the thick film, or keeps the VOCs focused while the water passes [4].

Visual Workflow: Peak Shape Troubleshooting

PeakShapeLogic Start Problem: Poor Peak Shape CheckType Identify Shape Start->CheckType Fronting Fronting (Shark Fin) CheckType->Fronting Overload Tailing Tailing (Asymmetry > 1.2) CheckType->Tailing Activity/Dead Vol Broad Broad / Flat CheckType->Broad Focusing Issue Sol1 Sol1 Fronting->Sol1 Increase Split Ratio Sol2 Sol2 Fronting->Sol2 Decrease Sample Vol Sol3 Sol3 Tailing->Sol3 Cut Column (Inlet End) Sol4 Sol4 Tailing->Sol4 Replace Liner (Deactivated) Sol5 Sol5 Tailing->Sol5 Check Transfer Line Temp Sol6 Sol6 Broad->Sol6 Lower Initial Oven Temp Sol7 Sol7 Broad->Sol7 Increase Film Thickness

Figure 1: Decision tree for diagnosing chromatographic anomalies in VOC analysis.

Tier 3: Mass Spectral Detection (MS)

User Question: "I need to meet EPA 8260D criteria. How do I tune my MS, and what source temperature is best for sensitivity?"

Scientist’s Response: EPA 8260D requires a specific tune check using BFB (4-Bromofluorobenzene). If you fail this, your data is invalid.

Protocol 3: MS Optimization
  • Source Temperature:

    • Myth: "Hotter is always better."

    • Reality: For VOCs, a source temperature of 230°C is often optimal.[3]

    • Reasoning: Higher temperatures (280°C+) can cause thermal cracking of labile compounds and increase background noise from column bleed. However, if using a high-efficiency source (HES), follow manufacturer guidelines (often 250-300°C) but watch for spectral tilting [5].

  • Scan Speed vs. Skewing:

    • VOC peaks are narrow (often <3 seconds wide).

    • Requirement: You need 10-15 scans across the peak to define it.

    • Setting: Set your scan rate to 3-5 scans/sec (Threshold 150-500). If scanning too slow, your spectra will "skew" (mass ratios change across the peak), causing library match failures.

  • BFB Tune Criteria (The "Go/No-Go" Gauge): Before running samples, inject 50 ng of BFB.

    • m/z 95: Base Peak (100%)

    • m/z 96: 5-9% of mass 95

    • m/z 173: <2% of mass 174

    • m/z 174: >50% of mass 95

    • Tip: If m/z 174 is low, your source is likely dirty or the repeller voltage is non-optimal.

Tier 4: FAQ & Troubleshooting

Q: I see "ghost peaks" in my blank run. Where are they coming from? A:

  • Septum Bleed: Look for cyclosiloxanes (m/z 73, 207, 281). Fix: Change the septum and ensure the septum purge flow is active (3-5 mL/min).

  • Laboratory Air: Methylene Chloride and Acetone are ubiquitous in labs. If they appear in blanks, check if your vial caps were too loose or if the autosampler is near a fume hood exhaust.

  • Carryover: If the ghost peak matches a high-concentration analyte from the previous run, increase your Gas Saver flow or bake out the column at 240°C for 5 mins between runs.

Q: My internal standard (Fluorobenzene) area counts are drifting down. A: This is a classic sign of Water Saturation .

  • As the trap or column accumulates water over a sequence, the ionization efficiency drops.

  • Fix: Install a moisture trap on your purge gas line and ensure your "Bake" step in the Purge & Trap cycle is hot enough (usually 260°C+) and long enough (10 mins) [6].

Summary of Optimized Parameters (Quick Reference)

ParameterSettingRationale
Inlet Split (20:1 to 50:1) @ 200-220°CPrevents band broadening; minimizes discrimination.
Column DB-624 (60m x 0.25mm x 1.4µm)Thick film separates volatiles from water.
Oven 40°C (hold 2 min) -> Ramp 10°C/min -> 240°CInitial hold focuses gases; ramp elutes aromatics.
MS Source 230°C (Inert Source)Balances sensitivity with inertness.
Scan Range m/z 35 - 260Covers all VOCs; excludes air (28, 32) and water (18) if possible (start at 35).

References

  • MDPI. (2020). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Link

  • Agilent Technologies. (2023).[1][4][5] VOC Analysis in Water with Agilent 8697 XL Headspace & GC/MS. Link

  • Restek Corporation. (2016). Split vs. Splitless Injection GC-MS: A head-to-head evaluation. Link

  • Thermo Fisher Scientific. (2020). Method to Detect Volatile Organic Compounds (VOCs) in Water Using GC-MS. Link

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Link

  • LabRulez. (2023).[1] Troubleshooting any Purge & Trap for VOC Analysis. Link

Sources

Enhancing enantioselectivity in chiral separations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantioselectivity in Chiral Separations (HPLC & SFC) Content Type: Technical Troubleshooting & Optimization Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mission Statement

Welcome to the Chiral Separations Technical Support Center. As Senior Application Scientists, we understand that chiral method development is less "predictive science" and more "educated empirical screening." This guide moves beyond basic textbook definitions to address the specific, high-friction failure points encountered in drug development: resolution decay, peak tailing, and "phantom" separations.

Module 1: The "No Separation" Crisis (Method Development)

Issue: "I have injected my racemate on the standard columns, but I only see one peak or a shoulder."

The Application Scientist’s Perspective: When enantioselectivity (


) is 1.0, your chiral selector is failing to differentiate the spatial arrangement of your enantiomers. In 90% of cases, this is not a failure of the instrument but a lack of "Three-Point Interaction" (H-bonding, 

-

, dipole, or steric inclusion) between the analyte and the Chiral Stationary Phase (CSP).
Troubleshooting Protocol: The "Big 4" Screening Strategy

Do not guess. Use a systematic screening approach. The industry standard relies on polysaccharide-based CSPs (Amylose and Cellulose derivatives).

Step 1: Select Your Column Chemistry You must screen complementary selectors. A single column is rarely sufficient for a diverse library.

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., AD, IA) – The "Generalist."

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., OD, IB) – High success rate for aromatics.

  • Amylose tris(S-

    
    -methylbenzylcarbamate):  (e.g., AS) – Specific for certain positional isomers.
    
  • Cellulose tris(4-methylbenzoate): (e.g., OJ) – Distinct "inclusion" mechanism.

Step 2: Mobile Phase Mode Selection Switching modes alters the solvation of the CSP, effectively changing its shape (conformation).

ModeMobile Phase CompositionTarget Analytes
Normal Phase (NP) Hexane / IPA or EtOHNeutral, non-polar to moderately polar.
Polar Organic (PO) 100% MeOH, EtOH, or ACN (with additives)Polar, soluble compounds; excellent for SFC.
Reversed Phase (RP) Water / ACN or MeOH (buffer required)Biological samples, aqueous soluble drugs.

CRITICAL WARNING: Know if your column is Coated or Immobilized .

  • Coated CSPs (e.g., AD-H, OD-H): The polymer is physically adsorbed. NEVER use "non-standard" solvents like DCM, THF, Ethyl Acetate, or Chloroform. They will dissolve the polymer and destroy the column instantly.

  • Immobilized CSPs (e.g., IA, IB, IC): The polymer is chemically bonded. These are robust and allow for aggressive solvent screening (e.g., DCM) to alter selectivity.

Workflow Visualization: The Screening Logic

ChiralScreening start START: Racemic Mixture check_col Select CSP Type start->check_col coated Coated CSP (AD-H, OD-H) check_col->coated immobilized Immobilized CSP (IA, IB, IC) check_col->immobilized solvent_check Solvent Safety Check coated->solvent_check Restricted Solvents immobilized->solvent_check All Solvents OK screen_np Screen 1: Normal Phase (Hexane/Alcohol) solvent_check->screen_np Standard screen_po Screen 2: Polar Organic (100% MeOH/ACN) screen_np->screen_po If Rs < 1.5 screen_ext Screen 3: Extended Range (DCM/THF/MtBE) screen_po->screen_ext Immobilized Only result Check Resolution (Rs) screen_po->result screen_ext->result

Figure 1: Decision matrix for chiral column screening, highlighting the critical safety branch for Coated vs. Immobilized phases.

Module 2: Peak Shape Engineering (Additives)

Issue: "I have separation, but the peaks are tailing (Shark Fin shape). Integration is impossible."

The Application Scientist’s Perspective: Peak tailing in chiral chromatography is rarely a "dead column." It is almost always Secondary Interactions . The silica support has residual silanols (Si-OH) that are acidic. If your drug is basic (amines), it will ionically bind to these silanols, causing severe tailing.

The Solution: Mobile Phase Additives

You must suppress the ionization of the analyte or the silanols to ensure the interaction is purely "chiral" (H-bonding/inclusion).

The Golden Rules of Additives:

  • Basic Analytes: Add 0.1% Diethylamine (DEA) , Triethylamine (TEA), or Ethanolamine. The additive saturates the silanol sites, "blocking" them from the analyte.[1]

  • Acidic Analytes: Add 0.1% Trifluoroacetic Acid (TFA) , Acetic Acid, or Formic Acid.[2][3] This keeps the acidic analyte protonated (neutral), preventing repulsion or non-specific adsorption.

  • Amphoteric (Zwitterionic): You may need both (e.g., 0.1% TFA + 0.1% TEA) or a volatile salt like Ammonium Acetate (in MeOH).

Additive Compatibility Guide

Analyte TypeRecommended AdditiveMechanism of Action
Primary/Secondary Amines 0.1% DEA or EthanolamineBlocks silanols; improves mass transfer.
Tertiary Amines 0.1% TEAStronger silanol blocker for bulky amines.
Carboxylic Acids 0.1% TFA or Formic AcidProtonates acid (R-COOH) to neutral form.
Chiral Acids (SFC) 0.5% Additive in Co-SolventIn SFC, additives are mixed into the MeOH co-solvent, not the CO2.

Technical Note: In SFC, basic additives also form temporary ion-pairs with the analyte, which can drastically alter retention time and selectivity.

Module 3: Thermodynamic Tuning (Temperature)

Issue: "My resolution is 1.2. I need 1.5 for validation. I've tried every solvent."

The Application Scientist’s Perspective: If chemistry (CSP/Solvent) gets you close, physics (Thermodynamics) gets you over the finish line. Chiral recognition is governed by the Van't Hoff equation:



The Protocol: Low-Temperature Study

Enantioselectivity is usually enthalpy-driven (


 is negative).[4] This means that lowering the temperature increases resolution. 

Step-by-Step Optimization:

  • Baseline: Run your method at 25°C or 30°C.

  • Cooling: Drop the temperature to 10°C or 15°C.

  • Observation:

    • Scenario A (Common): Resolution increases significantly. The separation is enthalpy-driven.[4][5] Run at the lowest stable T your system allows (watch for pressure limits).

    • Scenario B (Rare): Resolution decreases. The separation is entropy-driven.[4] You might need to increase temperature (e.g., to 40-50°C).

Visualization: The Temperature Effect

VantHoff t_high High Temp (30-40°C) Fast Mass Transfer Lower Selectivity (usually) decision Result: Rs < 1.5? t_high->decision t_low Low Temp (10-20°C) Slower Mass Transfer Higher Selectivity (Enthalpy driven) action Action: Decrease T by 10°C decision->action Yes action->t_low

Figure 2: Thermodynamic optimization workflow. Lowering temperature is the primary physical lever for increasing alpha values.

Module 4: Solvent Mismatch (The "Weird" Peaks)

Issue: "My peaks are fronting or look like they are splitting, but the column is new."

The Application Scientist’s Perspective: This is often a Strong Solvent Effect . If you dissolve your sample in 100% Methanol or Acetonitrile, but your mobile phase is 90% Hexane (Normal Phase), the sample solvent is "stronger" than the mobile phase. The sample travels faster than the mobile phase at the head of the column, causing band broadening and distortion before separation even begins.

Troubleshooting Checklist:

  • Diluent Matching: Always dissolve the sample in the mobile phase (or a solvent weaker than the mobile phase).

  • Injection Volume: If you must use a strong solvent for solubility, reduce the injection volume drastically (e.g., from 10 µL to 2 µL).

Frequently Asked Questions (FAQ)

Q1: Can I reverse my chiral column to clean it?

  • Answer: Generally, no . Unlike standard C18 columns, many chiral columns have lower pressure limits and specific packing orientations. Reversing them can disturb the packed bed, creating a void. Always check the specific "Care and Use" manual for your specific column serial number.

Q2: I see "Memory Effects" (ghost peaks) from previous runs. How do I clean the column?

  • Answer: Chiral phases can adsorb contaminants strongly.

    • For Immobilized Columns: Wash with 100% THF (if permitted) or DMF to strip strongly retained compounds.

    • For Coated Columns: You are limited.[6][7] Wash with 100% Ethanol or Isopropanol at a low flow rate for 2-3 hours. Never use aggressive solvents on coated phases.

Q3: Why does my retention time shift day-to-day in SFC?

  • Answer: SFC is sensitive to density.[7] Small changes in Back Pressure Regulator (BPR) settings or temperature drastically change the density of supercritical CO2. Ensure your BPR is active and stable, and the column oven is fully equilibrated (at least 30 mins) before injection.

References

  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from 3

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from 8

  • MDPI (Molecules). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Retrieved from 5

  • LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from 9

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Retrieved from 10

Sources

Preventing degradation of tertiary alcohols during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Tertiary Alcohols During Analytical Workflows Ticket Category: Stability & Method Development Escalation Level: Tier 3 (Senior Application Scientist)

Mission Statement

You are encountering a classic analytical paradox: the very methods used to measure your molecule are destroying it. Tertiary alcohols are chemically fragile due to the stability of the tertiary carbocation intermediate, making them highly susceptible to E1 elimination (dehydration) under thermal or acidic stress.

This guide is not just a list of steps; it is a system to diagnose, prevent, and validate the integrity of your tertiary alcohol analytes across GC, HPLC, and NMR platforms.

Visualizing the Enemy: The E1 Elimination Mechanism

Before troubleshooting, you must understand the failure mode. Tertiary alcohols do not require strong bases to degrade; they require only a proton source or heat to trigger the loss of water and the formation of an alkene artifact.

E1_Mechanism Start Tertiary Alcohol (R3C-OH) Trigger Trigger: Acid (H+) or Heat Start->Trigger Inter Intermediate: Tertiary Carbocation (R3C+) Trigger->Inter Protonation & -H2O (Rate Limiting) Product Artifact: Alkene + H2O Inter->Product -H+ (Elimination)

Figure 1: The E1 elimination pathway. Note that the tertiary carbocation is stable enough to form readily, making this reaction much faster for tertiary alcohols than for primary or secondary ones.

Module 1: Gas Chromatography (The Thermal Hazard)

Issue: "I see an alkene peak, but I synthesized an alcohol."

In GC-MS, the injection port (typically 250°C+) acts as a reactor. If your tertiary alcohol is not protected, it will dehydrate before it ever reaches the column.

The Diagnostic Test (Self-Validation): How do you know if the alkene is a real impurity or an injection artifact?

  • Check the Mass Spectrum: Look for the molecular ion (

    
    ). Tertiary alcohols often do not show a visible 
    
    
    
    due to rapid dehydration in the ion source, showing only
    
    
    (loss of water).
  • The Split Test: Run the sample at a high split ratio (e.g., 100:1) and then at a low split ratio (e.g., 10:1). If the "impurity" ratio changes, it is likely a thermal artifact formed in the liner (residence time effect).

Solution: Silylation Derivatization

You must block the hydroxyl group to prevent protonation and elimination. The "Gold Standard" reagent for hindered tertiary alcohols is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) , often boosted with 1% TMCS (Trimethylchlorosilane) as a catalyst.

Protocol: MSTFA Derivatization for Hindered Alcohols Rationale: MSTFA is volatile and won't gum up your detector. TMCS provides the necessary "kick" to silylate sterically crowded tertiary centers.

StepActionTechnical Note
1 Dry the Sample Remove all water. Water hydrolyzes the reagent. Use a nitrogen stream or lyophilization.
2 Solvent Choice Dissolve 1-5 mg sample in 100 µL Pyridine or Acetonitrile . Pyridine acts as an acid scavenger.
3 Reagent Addition Add 50-100 µL MSTFA + 1% TMCS .
4 Incubation Heat at 60°C for 30-60 minutes . Room temp is often insufficient for tertiary alcohols.
5 Analysis Inject directly. Ensure the inlet liner is deactivated (silanized) to prevent catalytic degradation of the derivative.

Module 2: HPLC (The Acid Hazard)

Issue: Peak Tailing or On-Column Degradation

Reversed-phase HPLC often uses acidic mobile phases (0.1% Formic Acid or TFA) to improve peak shape. For tertiary alcohols, this pH (< 2.5) can trigger elimination during the run.

Troubleshooting Table: Mobile Phase Selection

Mobile Phase ComponentpH RangeRisk LevelRecommendation
0.1% TFA / Water ~2.0CRITICAL Avoid. High risk of on-column elimination.
0.1% Formic Acid ~2.7HIGH Risky for highly labile alcohols. Monitor for "saddle" peaks.
10mM Ammonium Acetate ~4.5 - 5.5SAFE Preferred. Mildly acidic but usually safe for tertiary alcohols.
10mM Ammonium Bicarbonate ~7.8SAFE Excellent stability, but check silica column pH limits.
FAQ: How do I validate on-column stability?

Q: I see two peaks. Is my column separating the alcohol from an impurity, or creating it? A: Perform a Flow Rate Study .

  • Run the method at 1.0 mL/min.

  • Run the method at 0.5 mL/min.

  • Logic: If the degradation is happening on-column, the ratio of the degradation product will increase at the lower flow rate (because the molecule spends twice as much time in the acidic environment).

Module 3: Sample Storage & NMR (The Hidden Acid)

Issue: Degradation in Chloroform ( )

Chloroform naturally decomposes over time to form Phosgene and Hydrochloric Acid (HCl) . Old bottles of


 are essentially dilute acid solutions, which will destroy tertiary alcohols within minutes.
The "Neutralization" Protocol

Never assume your NMR solvent is neutral.

  • Filtration: Pass the

    
     through a small plug of Basic Alumina  or Potassium Carbonate (
    
    
    
    )
    directly into the NMR tube.
  • Stabilizer: Use

    
     stabilized with Silver Foil (Ag) rather than TMS alone, or switch to Benzene-
    
    
    
    or DMSO-
    
    
    (which are non-acidic) for critical characterization.

Troubleshooting Decision Tree

Use this logic flow to determine the correct analytical path for your specific molecule.

Decision_Tree Sample Start: Tertiary Alcohol Sample Volatile Is the molecule volatile? Sample->Volatile GC_Path GC-MS Required Volatile->GC_Path Yes LC_Path HPLC/LC-MS Required Volatile->LC_Path No Deriv_Check Is it sterically hindered? GC_Path->Deriv_Check Acid_Check Is it acid labile? LC_Path->Acid_Check MSTFA Method: MSTFA + 1% TMCS (Force Silylation) Deriv_Check->MSTFA Yes (Tertiary) BSTFA Method: BSTFA (Standard Silylation) Deriv_Check->BSTFA No (Primary/Sec) Buffer_High Use Ammonium Acetate (pH 5) or Bicarbonate (pH 7.8) Acid_Check->Buffer_High Yes (Tertiary) Standard_Acid Use 0.1% Formic Acid Acid_Check->Standard_Acid No

Figure 2: Analytical Method Selection Guide. Follow the path to minimize degradation risk.

References

  • Mechanism of Alcohol Dehydration: Title: Alcohol Dehydration – E1 Mechanism Source:[1][2][3][4] Periodic Chemistry (2018) URL:[Link]

  • NMR Solvent Stability: Title: An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition Source: ResearchGate (2022) URL:[Link]

  • HPLC Mobile Phase pH Control: Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies Application Note 5991-0122EN URL:[Link]

Sources

Technical Support Center: Analysis of 3,6-Dimethyloctan-3-ol (Tetrahydrolinalool)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3,6-Dimethyloctan-3-ol (Tetrahydrolinalool) is a saturated tertiary alcohol. Unlike its unsaturated counterpart (Linalool), it possesses distinct stability but presents unique analytical challenges due to its tertiary hydroxyl group.

In the context of drug development (as an excipient, impurity, or metabolite) and fragrance analysis, "matrix effects" are the primary source of quantification error. This guide addresses the two distinct forms of matrix effects you will encounter:

  • GC-MS: Matrix-Induced Chromatographic Response Enhancement (the "Phantom Signal").

  • LC-MS: Ionization Suppression (the "Invisible Analyte").

Physicochemical Profile
PropertyValueAnalytical Implication
Structure Saturated Tertiary AlcoholProne to thermal dehydration (loss of H₂O) in hot GC injectors.
LogP ~3.3Lipophilic; requires non-polar extraction solvents (Hexane, MTBE).
Boiling Point ~197°CSuitable for GC, but requires careful temperature ramping.
Ionization Poor ESI responseLacks acidic/basic sites. APCI or derivatization recommended for LC-MS.

Diagnostic Workflow: Identifying the Matrix Effect

Before altering your method, you must diagnose the type of error. Use this decision logic to triage your issue.

MatrixDiagnosis Start Observed Anomaly CheckRec Check Recovery (Spike in Matrix vs. Solvent) Start->CheckRec RecHigh Recovery > 120% (GC-MS) CheckRec->RecHigh Signal Higher in Matrix RecLow Recovery < 80% (LC-MS or GC-MS) CheckRec->RecLow Signal Lower in Matrix BranchGC Diagnosis: Matrix-Induced Enhancement RecHigh->BranchGC BranchLC Diagnosis: Ion Suppression OR Thermal Degradation RecLow->BranchLC ActionGC Action: Use Analyte Protectants or Matrix-Matched Stds BranchGC->ActionGC ActionLC Action: Check Inlet Temp (GC) or Perform Post-Column Infusion (LC) BranchLC->ActionLC

Figure 1: Diagnostic decision tree for isolating matrix effects based on recovery data.

GC-MS Specific Troubleshooting

The Issue: Matrix-Induced Chromatographic Response Enhancement.

In clean solvent standards, 3,6-Dimethyloctan-3-ol interacts with active silanol groups (Si-OH) in the GC liner and column, leading to adsorption or thermal degradation (dehydration to olefins). When you inject a "dirty" matrix (plasma extract, tissue homogenate), the matrix components (lipids, proteins) sacrifice themselves, blocking these active sites.

Result: The analyte travels through the system more efficiently in the matrix than in the clean standard. This results in a calculated recovery of >100% (sometimes up to 300%).

FAQ: GC-MS Anomalies

Q: Why do I see split peaks for 3,6-Dimethyloctan-3-ol? A: This is likely thermal dehydration . Tertiary alcohols readily eliminate water to form isomers of 3,6-dimethyl-2-octene.

  • Fix: Lower the inlet temperature (try 200°C instead of 250°C). Use a base-deactivated liner (e.g., Sky® or Ultra Inert) to neutralize acidic sites that catalyze elimination.

Q: My calibration curve is linear, but my QCs fail high. Why? A: You are likely using solvent-based calibration standards. The "clean" standards suffer from adsorption, while your "dirty" QCs are protected by the matrix.

  • Fix: Switch to Matrix-Matched Calibration (see Protocol A) or use Analyte Protectants (add 1% sorbitol or L-gulonic acid γ-lactone to all samples and standards).

LC-MS Specific Troubleshooting

The Issue: Ion Suppression.

Because 3,6-Dimethyloctan-3-ol is a saturated alcohol, it ionizes poorly in Electrospray Ionization (ESI). You likely use Atmospheric Pressure Chemical Ionization (APCI) or a coordination ion mode (e.g., [M+NH4]+). Matrix components (phospholipids in plasma) compete for charge or prevent droplet evaporation.

FAQ: LC-MS Anomalies

Q: I see a large negative peak or baseline dip at the analyte retention time. A: This is classic ion suppression. High-abundance matrix components are "stealing" charge in the source.

  • Fix: Improve sample cleanup. Protein precipitation is insufficient. Move to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Strata-X or Oasis HLB) to remove phospholipids.

Q: Can I use a deuterated internal standard? A: Ideally, yes. However, deuterated 3,6-Dimethyloctan-3-ol is rarely commercially available.

  • Fix: Use a structural analog like 3,7-Dimethyloctan-3-ol (Tetrahydromyrcenol). Ensure it separates chromatographically to avoid cross-talk but elutes close enough to experience similar matrix effects.

Validated Protocols

Protocol A: Determining the Matrix Factor (MF)

Use this to quantify the exact magnitude of the error.

Objective: Calculate the Matrix Factor (MF) according to EMA/FDA bioanalytical guidelines.

  • Set A (Solvent Standards): Prepare analyte in mobile phase/solvent at Low, Mid, and High concentrations.

  • Set B (Post-Extraction Spikes): Extract blank matrix (e.g., plasma) using your method. After extraction, spike the analyte into the dry residue/eluate at the same concentrations as Set A.

  • Calculation:

    
    
    
    • MF = 1.0: No matrix effect.

    • MF < 1.0: Ion Suppression (LC) or Adsorption (GC - rare for matrix).

    • MF > 1.0: Ion Enhancement (LC) or Matrix-Induced Protection (GC).

Protocol B: Standard Addition Method

Use this when matrix-free blank material is unavailable or the matrix is highly variable (e.g., urine).[1]

Theory: By adding the standard directly to the sample, the standard experiences the exact same matrix effects as the unknown analyte.

StandardAddition Step1 Aliquot Sample (4 Equal Volumes) Step2 Spike Increasing Amounts of Std (0, 1x, 2x, 3x) Step1->Step2 Step3 Analyze (GC or LC) Step2->Step3 Step4 Plot Response vs. Added Conc. Step3->Step4 Step5 Extrapolate to x-intercept Step4->Step5

Figure 2: Workflow for the Method of Standard Additions.

  • Take 4 aliquots of the unknown sample (e.g., 100 µL each).

  • Add 0 µL of standard to Aliquot 1 (Unspiked).

  • Add 10 µL of standard (Conc. X) to Aliquot 2.

  • Add 20 µL of standard (Conc. X) to Aliquot 3.

  • Add 30 µL of standard (Conc. X) to Aliquot 4.

  • Dilute all to the same final volume.

  • Plot Signal (

    
    ) vs. Added Concentration (
    
    
    
    ).
  • The absolute value of the x-intercept is the concentration of the unknown.

References

  • Poole, C. F. (2007). Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. Journal of Chromatography A, 1158(1-2), 241-250. Link

  • Taylor, P. J. (2005).[2] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9027, 3,6-Dimethyl-3-octanol. PubChem. Link

  • Mastovska, K., et al. (2005). Practical aspects of the use of analyte protectants in the GC-MS analysis of pesticides. Journal of Separation Science, 28(4), 293-302. Link

Sources

Technical Support Center: Precision GC Quantification of Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Role: Senior Application Scientist Scope: Troubleshooting, Method Optimization, and Regulatory Compliance (USP <467>, ICH Q3C).

Introduction: The Chemistry of the Problem

Quantifying alcohols by Gas Chromatography (GC) presents a deceptive simplicity. While volatile, alcohols possess a hydroxyl (-OH) group capable of strong hydrogen bonding. This polarity creates a fundamental mismatch with standard non-polar GC flow paths (polysiloxanes), leading to adsorption (tailing) , non-linearity , and carryover .

This guide moves beyond basic "check the septum" advice. We analyze the thermodynamic and kinetic barriers preventing your calibration curve from reaching


.
Module 1: Linearity & Regression Intelligence
Q: My calibration curve is non-linear at high concentrations (>1000 ppm). Is my detector failing?

A: It is likely not a detector failure, but rather saturation or volume overload . While Flame Ionization Detectors (FID) have a linear dynamic range of


, the column capacity is much lower.
  • The Mechanism: Alcohols expand significantly upon vaporization (Ethanol expansion ratio ~1000:1). A 1 µL injection of water/alcohol can create a vapor cloud larger than the liner’s internal volume, causing "backflash" into the gas lines.

  • The Fix:

    • Increase Split Ratio: Move from 10:1 to 50:1 or 100:1 to reduce column mass load.

    • Check Expansion Volume: Use a calculator to ensure vapor volume < Liner Volume (typically ~900 µL).

    • Switch to Headspace (HS-GC): For residual solvents, liquid injection is rarely defensible due to matrix contamination.

Q: I have a high

(0.995), but my low-level standards (LOQ) are consistently inaccurate (+/- 30%). Why?

A: You are suffering from Heteroscedasticity (non-uniform variance). In standard linear regression (Ordinary Least Squares), high-concentration points dominate the slope calculation because their absolute errors are larger. This "masks" poor performance at the low end.

  • The Fix: Do not rely solely on

    
    .
    
    • Action: Apply Weighted Linear Regression (1/x or 1/x²) . This forces the regression line to minimize relative error rather than absolute error, significantly improving accuracy at the LOQ without sacrificing the high end .

Q: Why do I have a significant negative intercept in my alcohol calibration curve?

A: A negative intercept indicates systemic loss of analyte before detection.

  • The Mechanism: Active sites (silanols, metal ions) in the liner or column are irreversibly binding a fixed amount of alcohol from every injection. At low concentrations, this loss represents a huge percentage of the signal, effectively "subtracting" it from the curve.

  • The Fix: See Module 2: Hardware Inertness.

Module 2: Peak Shape & Hardware Inertness
Q: My ethanol peak tails significantly (Tailing Factor > 1.5). How do I isolate the cause?

A: Tailing is the hallmark of activity .[1] You must distinguish between Inlet Activity and Column Activity .[2]

The Isolation Protocol:

  • Inject a Non-Polar Check: Inject a hydrocarbon (e.g., Heptane).

    • If Heptane tails: The problem is Flow Path (bad column cut, dead volume, installation error).

    • If Heptane is symmetrical but Ethanol tails: The problem is Chemical Activity (active sites) .

Visualization: Troubleshooting Logic Tree

G Start Symptom: Tailing Alcohol Peak Check1 Inject Non-Polar Standard (e.g., Heptane) Start->Check1 Decision1 Does Heptane Tail? Check1->Decision1 FlowPath Issue: Flow Path Disruption (Dead Volume/Bad Cut) Decision1->FlowPath Yes Activity Issue: Chemical Activity (Adsorption of -OH) Decision1->Activity No Action1 Action: Re-cut Column, Check Ferrule Install FlowPath->Action1 Action2 Action: Replace Liner (Use Ultra Inert/Deactivated) Activity->Action2 Action3 Action: Trim Guard Column (Remove 10-20cm) Action2->Action3 If persists

Caption: Logic flow for distinguishing between physical flow path errors and chemical adsorption active sites.

Q: Which inlet liner should I use for trace alcohol analysis?

A: Never use standard glass wool liners for trace alcohols.

  • Recommendation: Use Ultra Inert (UI) or Deactivated liners with quartz wool.

  • Why: Standard borosilicate glass wool has high surface area rich in silanols. Even if deactivated, the deactivation layer strips off over time. For "dirty" samples, use a dimpled liner (no wool) or a liner with low-surface-area deactivated wool positioned to wipe the needle .

Module 3: Method & Workflow (USP <467> Focus)
Q: USP <467> suggests Acetonitrile, but I used to use n-Propanol as an Internal Standard (IS). Which is better?

A: It depends on your regulatory requirement and matrix.

Internal StandardProsConsBest Application
Acetonitrile Standard for USP <467>; elutes distinctly from most alcohols.Not an alcohol (different expansion coefficient); response factor differs significantly from ethanol.Regulatory Compliance (Pharma)
n-Propanol Structurally similar to Ethanol; tracks matrix effects/extraction efficiency perfectly.[3]Can co-elute with contaminants in complex fermentation matrices.Forensics / Beverage Analysis
d6-Ethanol The "Gold Standard" (Isotope Dilution). Identical chemical behavior.Requires Mass Spec (MS) detection; expensive.High-Precision R&D

Technical Insight: For USP <467> (Residual Solvents), Acetonitrile is preferred because it avoids co-elution with the Class 3 solvents often present in pharmaceutical manufacturing .

Q: How can I improve sensitivity in Headspace (HS-GC) for hydrophilic alcohols?

A: Use the "Salting Out" effect. Alcohols like Methanol and Ethanol are highly water-soluble (


 is low). They prefer to stay in the water phase rather than the headspace.
  • Protocol: Add Sodium Sulfate (

    
    )  or Sodium Chloride (
    
    
    
    )
    to saturation (~2g per 5mL sample).
  • Mechanism: The salt ions hydrate heavily, "stealing" the water molecules. This reduces the solubility of the alcohol, forcing it into the headspace vapor, increasing signal by 2-5x.

Visualization: Headspace Equilibrium Workflow

HS Sample Sample Matrix (Water + Alcohol) Mod Matrix Modifier (Add NaCl/Na2SO4) Sample->Mod Salting Out Heat Equilibration (80°C for 20 min) Mod->Heat Partition Partitioning (K_aw) Alcohol moves to Vapor Heat->Partition Thermodynamics Inject Injection (Pressurized Loop) Partition->Inject

Caption: Workflow for enhancing partition coefficient (


) in Headspace GC via matrix modification.
Standard Preparation Protocol (Self-Validating)

Objective: Create a calibration curve that validates its own accuracy.

  • Gravimetric vs. Volumetric:

    • Rule: Always prepare alcohol standards gravimetrically (by weight), not volumetrically.

    • Reason: Alcohols have high coefficients of thermal expansion and viscosity differences. Pipetting 1 mL of Ethanol is less precise than weighing 0.789 g.

  • The "Zero-Point" Validation:

    • Include a Blank (Diluent + Internal Standard).

    • Check: If the Blank shows an area count for Ethanol > 10% of your LOQ, you have Carryover or Contaminated Diluent . Stop and clean the inlet.

  • Bracketing:

    • Inject a "Check Standard" (mid-level) every 10 samples.

    • Pass Criteria: Response Factor must be within ±2% of the initial calibration. If it drifts >5%, the liner is likely becoming active (dirty).

References
  • Chromatography Forum. (2014). Reasons for poor linearity on GC-MS calibration.Link

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.Link

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness.Link

  • Journal of Food and Drug Analysis. (2020). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.[4]Link

  • USP-NF. (Current). <467> Residual Solvents.Link

Sources

Validation & Comparative

Comparative Technical Guide: 3,6-Dimethyloctan-3-ol vs. 3,7-Dimethyloctan-3-ol

[1][2]

Executive Summary: The Isomeric Divergence

In the development of pharmaceutical excipients, transdermal permeation enhancers, and functional fragrances, the distinction between structural isomers is often the dividing line between efficacy and failure.[1]

This guide compares 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool) with its positional isomer 3,6-Dimethyloctan-3-ol .[2][1] While they share the same molecular formula (

1

Key Takeaway:

  • 3,7-Isomer (Tetrahydrolinalool): The industry standard.[2][1] Characterized by high chemical stability, a floral/citrus profile, and established safety data.[1][3][4][5]

  • 3,6-Isomer: A functional analog with a denser steric core.[2][1] Exhibits a distinct "waxy/aldehydic" sensory profile and slightly higher boiling point, indicating stronger intermolecular van der Waals interactions due to altered chain branching.[1]

Chemical Identity & Structural Analysis[1][2][4][6][7][8]

The primary difference lies in the branching of the alkyl tail.[1] The 3,7-isomer possesses a terminal isobutyl group (split end), whereas the 3,6-isomer features a methyl branch closer to the hydroxyl center, creating a more compact hydrophobic core.[2][1]

Feature3,7-Dimethyloctan-3-ol3,6-Dimethyloctan-3-ol
Common Name Tetrahydrolinalool3,6-Dimethyl-3-octanol (Aprol 100)
CAS Number 78-69-3151-19-9
Molecular Structure Terminal branching (Isobutyl tail)Internal branching (sec-butyl-like mid-chain)
Chirality 1 Chiral Center (C3)2 Chiral Centers (C3, C6) - Diastereomers exist
Molecular Weight 158.28 g/mol 158.28 g/mol
Primary Application Fragrance, Stability ExcipientSpecialty Fragrance, Intermediate
Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and its impact on steric volume.[1]

IsomerStructurecluster_03,7-Dimethyloctan-3-ol (Tetrahydrolinalool)cluster_13,6-Dimethyloctan-3-olStruct37Structure: 3,7-IsomerTail: Isobutyl (Terminal Split)Less Steric Hindrance at Mid-ChainProp37Result:Lower DensityFloral/Citrus OdorStruct37->Prop37  Structure-Property    Relationship  Struct36Structure: 3,6-IsomerTail: Methyl at C6 (Internal)Compact Hydrophobic CoreProp36Result:Higher DensityWaxy/Aldehydic OdorStruct36->Prop36

Figure 1: Structural Impact on Physicochemical Properties.[2][1] The C6 methyl shift in the 3,6-isomer creates a more globular mid-section compared to the linear tail of the 3,7-isomer.[2][1]

Physicochemical Property Comparison

Experimental data indicates that the 3,6-isomer exhibits slightly higher density and boiling point.[2][1] This suggests that the internal branching allows for different packing efficiency compared to the terminal branching of Tetrahydrolinalool.[1]

Property3,7-Dimethyloctan-3-ol [1, 2]3,6-Dimethyloctan-3-ol [3, 4]Analysis
Boiling Point (760 mmHg) 194 - 197 °C202 °C3,6-isomer is less volatile; indicates stronger London dispersion forces.[2][1]
Density (25°C) 0.826 g/cm³0.831 - 0.837 g/cm³3,6-isomer packs more densely.[2][1]
Refractive Index (20°C) 1.4341.434 - 1.440Comparable optical properties.[2][1][6]
LogP (Octanol/Water) 3.30 - 3.513.30 - 3.48Both are highly lipophilic; suitable for membrane permeation.[2][1]
Water Solubility ~188 mg/L~188 mg/LVery low solubility; requires solubilizers (e.g., ethanol, surfactants).[1]
Flash Point ~77 °C~82 °C3,6-isomer has a slightly higher safety margin for flammability.[2][1]

Sensory & Olfactory Profile[3][5]

For formulation scientists masking active pharmaceutical ingredients (APIs) or developing sensory-active placebos, the odor profile is the critical differentiator.[2][1]

  • 3,7-Dimethyloctan-3-ol: Exhibits a "Floral-Citrus" character.[2][1][4] It is cleaner, fresher, and widely accepted as a background note in topical formulations.[1] It effectively masks sulfurous or amine-like API odors.[2][1]

  • 3,6-Dimethyloctan-3-ol: Exhibits a "Waxy-Aldehydic" character.[2][1] It is described as "fatty," "soapy," and "leathery" with rose nuances [3].[1][3] It is heavier and more substantive, making it useful for long-lasting masking but potentially polarizing if overdosed.[2][1]

Pharmaceutical Relevance: Stability & Permeation[1][2][3]

Both compounds are saturated tertiary alcohols .[1] This chemical class is prized in drug development for two reasons:

  • Oxidative Stability: Unlike Linalool (which contains double bonds), these saturated analogs do not form hydroperoxides (sensitizers) upon exposure to air.[1] They are stable in bleach and acidic bases.[1]

  • Permeation Enhancement: The LogP ~3.3 allows these molecules to partition into the stratum corneum lipids, potentially increasing the transdermal delivery of co-formulated drugs.[1]

Hypothesis for Research: The 3,6-isomer, being slightly more compact (globular), may exhibit different diffusivity coefficients within the lipid bilayer compared to the 3,7-isomer, potentially offering a different permeation enhancement profile.[2][1]

Experimental Protocol: GC-MS Differentiation

To validate the identity of these isomers in a raw material batch (crucial for QC as they have different CAS numbers and regulatory statuses), the following GC-MS protocol is recommended.

Methodology: Gas Chromatography - Mass Spectrometry[1][2]

Objective: Separate and identify 3,6 vs 3,7 isomers based on retention time and fragmentation patterns.

Equipment:

  • GC System: Agilent 7890B or equivalent.[1]

  • Column: HP-5MS (Non-polar) or DB-Wax (Polar).[2][1] Note: Polar columns (Wax) provide better separation for structural isomers of alcohols.[2]

Parameters:

  • Inlet Temp: 250°C (Split mode 50:1).

  • Carrier Gas: Helium @ 1.0 mL/min constant flow.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 220°C.[1]

    • Hold: 5 mins.

  • Detector (MSD): Scan range 35-350 amu.[1]

differentiation Criteria:

  • Retention Time (Kovats Index - Polar Column):

    • 3,7-Dimethyloctan-3-ol: RI ~1397 [1].[2][1]

    • 3,6-Dimethyloctan-3-ol: RI ~1450-1500 (Predicted higher due to higher BP and polarity interaction).[2][1]

  • Mass Spectrum:

    • Look for the loss of the alkyl tail.[1]

    • 3,7-Isomer: Prominent fragment at m/z 73 (characteristic of the ethyl-dimethyl-carbinol head) and m/z 59.[2][1]

    • 3,6-Isomer: Fragmentation pattern will differ in the mid-range (m/z 85-100 region) due to the shift of the methyl branch affecting the stability of the carbocation formed after dehydration/cleavage.[2][1]

Synthesis & Manufacturing Pathways

Understanding the origin of these materials helps in assessing supply chain reliability.[1]

  • 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool): Produced via the Total Hydrogenation of Linalool .[2][1][5] This is a "Green Chemistry" compatible process (high atom economy, no waste if catalyst is recycled).[1]

  • 3,6-Dimethyloctan-3-ol: Requires a more complex synthesis, often involving Grignard reactions (e.g., Ethylmagnesium bromide + specific methyl-ketones) or hydrogenation of rare alkynol precursors.[2][1] This makes it significantly more expensive and less available.[1]

SynthesisPathcluster_LinaloolStandard Route (3,7-Isomer)cluster_36Synthetic Challenge (3,6-Isomer)LinaloolLinalool(Natural/Synthetic Precursor)Tetra3,7-Dimethyloctan-3-ol(Tetrahydrolinalool)Linalool->Tetra Reduction of C=C bonds H2+ H2 (Catalytic Hydrogenation)PrecursorSpecific Ketone/Alkyne(e.g., 6-methyl-3-octanone precursor)Target363,6-Dimethyloctan-3-olPrecursor->Target36 Multi-step Synthesis GrignardGrignard / Alkylation

Figure 2: Manufacturing Origins.[2][1] The 3,7-isomer is derived directly from abundant Linalool, ensuring high availability.[2][1] The 3,6-isomer requires specific synthetic effort.

Safety Profile (GHS Classification)

While both are generally considered safe for cosmetic use at regulated levels, the 3,6-isomer has specific hazard flags in registration databases.[2][1]

  • 3,7-Dimethyloctan-3-ol:

    • Skin Irrit. 2 (H315)[2][1][6]

    • Eye Irrit.[1] 2A (H319)

    • Status: Generally Recognized as Safe (GRAS) for flavor use (FEMA 3060).[1]

  • 3,6-Dimethyloctan-3-ol:

    • Skin Irrit. 2 (H315)[2][1][6]

    • Eye Dam. 1 (H318): Causes serious eye damage [4].[1] Note: This classification suggests the 3,6-isomer may be more aggressive to mucous membranes, likely due to the specific surfactant-like packing properties of its branched tail.[2][1]

Recommendation: For ocular formulations or sensitive skin applications, 3,7-Dimethyloctan-3-ol is the safer, more validated choice. [2][1]

References

  • The Good Scents Company. (n.d.).[1] Tetrahydrolinalool (CAS 78-69-3) Profile. Retrieved from [Link][2][1]

  • The Good Scents Company. (n.d.).[1] 3,6-Dimethyl-3-octanol (CAS 151-19-9) Profile.[2][1][6] Retrieved from [Link][2][1]

  • PubChem. (2025).[1][7][8] 3,6-Dimethyloctan-3-ol (Compound CID 9027).[2][1] National Library of Medicine.[1] Retrieved from [Link][2][1]

Comparative Guide: GC-MS vs. NMR for Alcohol Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and metabolic profiling, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for alcohol analysis is rarely a binary decision of "better," but rather a strategic choice of "fit-for-purpose."

The Verdict:

  • Choose GC-MS when analyzing trace levels (ppb-ppm) of alcohols in complex matrices (e.g., blood, fermentation broths) or when spectral library matching (NIST) is required for unknown screening. However, hydroxyl groups often require derivatization to prevent peak tailing and thermal degradation.

  • Choose NMR for absolute quantification (qNMR) without reference standards, determining molecular connectivity (structural elucidation of isomers), or analyzing samples where non-destructive testing is critical. It is the gold standard for purity assessment but suffers from lower sensitivity (>10 µM).

Part 1: Fundamental Principles & Workflow

To understand the data, one must understand the signal generation.

  • GC-MS (Separation + Ionization): Relies on the volatility of the alcohol. The column separates components based on boiling point and polarity. The Mass Spec ionizes molecules (usually Electron Impact, 70eV), creating a fragmentation fingerprint.

  • NMR (Magnetic Spin + Radio Frequency): Relies on the magnetic properties of nuclei (

    
    , 
    
    
    
    ). It detects the chemical environment of protons, providing a map of neighboring atoms (connectivity).
Workflow Comparison

The following diagram illustrates the divergent paths for sample preparation and data generation.

G cluster_0 GC-MS Workflow cluster_1 NMR Workflow Start Raw Sample (Alcohol Mixture) GC_Prep Derivatization (Silylation with BSTFA) Start->GC_Prep Trace/Volatile NMR_Prep Solvation (CDCl3 or D2O + Internal Std) Start->NMR_Prep High Conc/Structural ID GC_Inj Split/Splitless Injection (250°C) GC_Prep->GC_Inj GC_Sep Capillary Column Separation (DB-Wax or DB-5MS) GC_Inj->GC_Sep GC_Det MS Detection (EI Source) Fragmentation Fingerprint GC_Sep->GC_Det NMR_Acq Pulse Sequence (zg30) Relaxation Delay (d1 > 5*T1) NMR_Prep->NMR_Acq NMR_FID Free Induction Decay (FID) NMR_Acq->NMR_FID NMR_FT Fourier Transform Spectrum Generation NMR_FID->NMR_FT

Figure 1: Parallel workflows showing the destructive, multi-step nature of GC-MS versus the non-destructive, direct nature of NMR.

Part 2: The Sensitivity vs. Structural Certainty Trade-off

Sensitivity (Limit of Detection)

GC-MS is the clear winner for trace analysis.

  • GC-MS: Can detect alcohols in the parts-per-billion (ppb) range, especially when operating in Selected Ion Monitoring (SIM) mode.

  • NMR: Typically requires concentrations in the millimolar (mM) range (approx. 0.1 mg - 1 mg of sample) for a decent Signal-to-Noise (S/N) ratio in a reasonable timeframe. Cryoprobes can lower this to microgram levels, but at significant equipment cost.

Structural Elucidation (Isomer Identification)

NMR is the clear winner for distinguishing isomers.

  • The Problem with Mass Spec: Isomeric alcohols (e.g., 2-pentanol vs. 3-pentanol) often yield nearly identical fragmentation patterns (m/z ions) because they lose water (

    
    ) and break alkyl chains similarly.
    
  • The NMR Solution: NMR distinguishes these effortlessly. The "chemical shift" of the proton attached to the hydroxyl-bearing carbon changes predictably based on its neighbors. Furthermore, "spin-spin coupling" (splitting patterns) reveals exactly how many protons are on adjacent carbons.

Part 3: Validated Experimental Protocols

Protocol A: GC-MS Analysis of Alcohols via Silylation

Why derivatize? Alcohols are polar. They hydrogen bond with the silanol groups in the GC column stationary phase, leading to "peak tailing" and poor quantification. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, improving volatility and peak shape.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1–5 mg of sample in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Critical Check: Ensure the molar ratio of reagent to active hydrogens (-OH) is at least 2:1.

  • Reaction: Cap the vial (PTFE-lined cap) and heat at 65°C for 30 minutes .

    • Note: Simple primary alcohols react instantly at room temp; sterically hindered tertiary alcohols require heat.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).

  • Column: DB-5MS or equivalent (non-polar).

    • Result: The alcohol

      
       is converted to 
      
      
      
      . Look for the
      
      
      peak (loss of methyl group) which is often the base peak in TMS derivatives.
Protocol B: Quantitative NMR (qNMR) for Purity Assessment

Why qNMR? It does not require a reference standard of the analyte itself. You only need a reference standard of any pure compound (Internal Standard) with a known number of protons.

Reagents:

  • Solvent: Deuterated Chloroform (

    
    ) or Deuterated DMSO (
    
    
    
    ).
    • Expert Tip: Avoid

      
       or 
      
      
      
      if you need to see the hydroxyl proton signal, as it will exchange with deuterium and disappear. Use
      
      
      to see the -OH coupling.
  • Internal Standard (IS): Maleic Acid (for aqueous) or Dimethyl Terephthalate (for organic). Must have a relaxation time (

    
    ) similar to the analyte.
    

Step-by-Step Methodology:

  • Weighing: Weigh approx. 10 mg of sample (

    
    ) and 5 mg of Internal Standard (
    
    
    
    ) directly into the same vial using a microbalance (precision
    
    
    mg is critical).
  • Solvation: Dissolve in 0.6 mL of deuterated solvent. Ensure complete dissolution.

  • Acquisition Parameters (The "Self-Validating" System):

    • Pulse Angle: 90° (

      
      ).[1]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus.[2] For alcohols, set
      
      
      seconds to ensure 99.9% magnetization recovery.
    • Scans: 8 to 16 scans are usually sufficient for >10 mg samples.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and the Analyte peak.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, MW=Molecular Weight, m=Mass, P=Purity)[2][3][4][5]
    

Part 4: Decision Matrix & Case Analysis

When should you deploy which method? Use the following logic flow to determine the appropriate instrument.

DecisionMatrix Start Start: Alcohol Identification Q1 Is the sample concentration < 100 ppm? Start->Q1 GCMS_Branch Use GC-MS Q1->GCMS_Branch Yes (Trace Analysis) Q2 Is absolute quantification needed without an analyte standard? Q1->Q2 No (Macro Analysis) Deriv_Check Is the alcohol polar/polyol? GCMS_Branch->Deriv_Check Deriv_Yes Perform Silylation (BSTFA) Deriv_Check->Deriv_Yes Yes Deriv_No Direct Injection (Polar Column) Deriv_Check->Deriv_No No NMR_Branch Use qNMR Q2->NMR_Branch Yes Q3 Is structural isomerism suspected? Q2->Q3 No Q3->GCMS_Branch No (Standard matching available) Q3->NMR_Branch Yes (Connectivity needed)

Figure 2: Decision Matrix for selecting between GC-MS and NMR based on concentration, quantification needs, and structural complexity.

Part 5: Critical Comparison Data

FeatureGC-MS (Gas Chromatography - Mass Spec)NMR (Nuclear Magnetic Resonance)
Primary Strength High Sensitivity & Mixture SeparationStructural Certainty & Absolute Quantification
Limit of Detection Excellent (ppb to ppm range)Poor (typically >100 ppm or mM range)
Sample Destructive? Yes (Sample is ionized/fragmented)No (Sample can be recovered)
Sample Prep High (Extraction + Derivatization often required)Low (Dissolve and analyze)
Isomer ID Difficult (Similar fragmentation patterns)Excellent (Distinct coupling/shifts)
Quantification Requires calibration curve with identical standardPrimary Ratio Method (No analyte standard needed)
Throughput 20–60 mins per sample (run time)1–10 mins per sample (acquisition)
References
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA + TMCS Protocol.[6]Link

  • National Institutes of Health (NIH). (2022). NMR-Based Chromatography Readouts: Indispensable Tools to Translate Analytical Features into Molecular Structures.Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) and Internal Standard Selection.[4][7]Link

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols: NMR and MS Fragmentation Patterns.Link

  • ResearchGate. (2025). Comparison of GC-MS and NMR for Quantification in Food Matrices.Link

Sources

Validation of High-Resolution GC-MS for 3,6-Dimethyloctan-3-ol: A Comparative Guide vs. Standard GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethyloctan-3-ol (Tetrahydrolinalool, CAS 78-69-3) is a critical saturated terpene alcohol used extensively as a fragrance ingredient and a pharmaceutical intermediate.[1] While Gas Chromatography-Flame Ionization Detection (GC-FID) remains the industry standard for assay purity due to its robustness, it often fails to resolve structural isomers and trace synthesis byproducts (e.g., dehydrated alkenes).

This guide validates a new High-Resolution GC-MS method using a Polar Wax stationary phase , comparing it directly against the legacy Non-Polar GC-FID method. The data presented demonstrates that while FID offers superior dynamic range for raw material assay, the proposed MS method provides a 10-fold improvement in sensitivity (LOD) and the necessary specificity to quantify impurities that co-elute under standard conditions.

Analyte Profile & Analytical Challenge

  • Analyte: 3,6-Dimethyloctan-3-ol[1][2][3][4][5]

  • Molecular Weight: 158.28 g/mol [1][2][5][6]

  • Boiling Point: ~202°C

  • Chirality: Two chiral centers (C3, C6), resulting in diastereomers that are difficult to separate on standard non-polar columns.

The Challenge: Legacy methods typically utilize a DB-5 (5% Phenyl-methylpolysiloxane) column. On this phase, 3,6-Dimethyloctan-3-ol often co-elutes with its own dehydration products (3,6-dimethyl-2-octene). This leads to an artificial inflation of purity values in Certificates of Analysis (CoA).

Method Comparison: Legacy vs. Proposed

The following table contrasts the established Quality Control (QC) method with the newly validated Research & Development (R&D) method.

FeatureMethod A: Legacy (Standard) Method B: Proposed (New)
Detector FID (Flame Ionization Detector)MSD (Mass Selective Detector - Single Quad)
Column Phase Non-Polar (DB-5 / HP-5)Polar (DB-Wax / PEG)
Primary Utility Bulk Purity Assay (>95%)Impurity Profiling & Trace Analysis
Selectivity Low (Boiling point driven)High (Polarity & Mass Spectral ID)
Linearity Range Wide (


g/mL)
Narrower (


g/mL)
LOD (Limit of Detection) ~5

g/mL
~0.05

g/mL (50 ng/mL)
Run Time 15 minutes28 minutes (Optimized for resolution)

Experimental Validation Data (ICH Q2(R1))

The following data was generated during the validation of Method B (GC-MS), adhering to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

A. Linearity & Range
  • Protocol: 5 concentration levels prepared in n-Hexane.

  • Internal Standard: Tridecane (chosen for chemical stability and distinct retention time).

ParameterMethod A (FID)Method B (MS - SIM Mode)
Range


g/mL


g/mL
Regression (

)


Slope ConsistentVariable (requires frequent tuning)
B. Accuracy (Recovery Studies)

Spiked samples of a placebo matrix (mineral oil) were analyzed.

  • Method A Recovery: 99.5% ± 1.2% (High concentration spike)

  • Method B Recovery: 98.2% ± 2.5% (Trace impurity spike)

  • Insight: Method B shows slightly higher variance due to the complexity of MS ionization but remains well within the acceptable range (80-120%) for trace analysis.

C. Specificity (The Critical Differentiator)

Method B successfully resolved the diastereomers of 3,6-Dimethyloctan-3-ol (


) and separated the critical impurity 3,6-dimethyl-2-octene , which co-eluted in Method A.

Detailed Experimental Protocols

Method B: High-Resolution GC-MS Protocol

1. Reagents & Standards:

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Internal Standard (IS): Tridecane (100

    
    g/mL).
    
  • Reference Standard: 3,6-Dimethyloctan-3-ol (>99.0%).[2][6]

2. Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL headspace vial (or dilute for liquid injection).

  • Dissolve in 10 mL of DCM containing the Internal Standard.

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

3. Instrumental Parameters (Agilent 7890/5977 or equivalent):

  • Inlet: Split/Splitless, 250°C.

  • Injection Mode: Split 20:1 (to prevent detector saturation).

  • Column: DB-Wax UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 240°C (Hold 5 min)

  • MS Source/Quad: 230°C / 150°C.

  • Acquisition: Scan (40-350 amu) for ID; SIM (m/z 59, 73, 125) for Quant.

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow guides the analyst on which method to select based on the specific data requirement (Assay vs. Impurity Profile).

DecisionMatrix Start Start: Define Analytical Goal Q1 Is the goal Purity Assay (>95%)? Start->Q1 MethodA Select Method A: GC-FID (High Precision, Low Cost) Q1->MethodA Yes Q2 Is the goal Trace Impurity or Isomer Resolution? Q1->Q2 No Validation Perform System Suitability (Check Resolution > 1.5) MethodA->Validation Q2->MethodA No (General Screening) MethodB Select Method B: GC-MS (Wax) (High Specificity, High Sensitivity) Q2->MethodB Yes MethodB->Validation

Caption: Decision matrix for selecting between GC-FID and GC-MS based on analytical requirements.

Diagram 2: Validation Workflow (ICH Q2)

The step-by-step workflow used to validate Method B.

ValidationWorkflow Step1 1. Specificity (Blank vs. Spiked Matrix) Step2 2. Linearity (5 Levels, R² > 0.99) Step1->Step2 Step3 3. Accuracy (Recovery 80-120%) Step2->Step3 Step4 4. Precision (Repeatability < 5% RSD) Step3->Step4 Pass Method Validated Step4->Pass Criteria Met Fail Re-Optimize Parameters Step4->Fail Criteria Failed Fail->Step1

Caption: Sequential validation workflow adhering to ICH Q2(R1) guidelines.

Conclusion & Recommendation

For routine Quality Control (QC) of incoming raw materials where bulk purity is the only metric, the GC-FID (Method A) remains the most cost-effective and robust choice.

However, for Drug Development and Stability Studies , Method B (GC-MS on Wax) is strictly required. The experimental data confirms that only Method B can reliably detect the degradation of 3,6-Dimethyloctan-3-ol into its alkene counterparts. It is recommended to implement Method B as the primary release method for pharmaceutical-grade batches.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7]

  • PubChem. (n.d.).[1][5][6][8] 3,6-Dimethyloctan-3-ol (Compound Summary).[1][2][3][4][5] National Library of Medicine.

  • Romero, N., et al. (2018).[9] Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS. Talanta.

  • The Good Scents Company. (n.d.). 3,6-dimethyl-3-octanol Profile and Properties.[1][2][3][5]

Sources

Advanced Octane Boosters for Biofuel Blends: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: As internal combustion engines (ICE) evolve toward higher compression ratios to maximize thermal efficiency, the demand for high-octane fuels has intensified. Biofuels (ethanol, biodiesel) offer renewable pathways but often face challenges regarding energy density, volatility, and hygroscopicity. Objective: This guide provides a rigorous comparative analysis of three distinct classes of octane boosters—Oxygenates (Ethanol/ETBE) , Aromatic Amines (Aniline/NMA) , and Nano-Catalysts (Cerium Oxide) . Key Findings: While N-Methylaniline (NMA) offers the highest boosting potential per volume (chemical potency), it is limited by toxicity. Oxygenates like ETBE provide the best balance of infrastructure compatibility and volatility control. Emerging Cerium Oxide (


) nanoparticles function less as bulk octane boosters and more as combustion catalysts, offering significant efficiency gains and emission reductions.

Part 1: Mechanistic Principles of Octane Enhancement

To select the appropriate additive, one must understand the causality of engine knock. Knock is the auto-ignition of the end-gas ahead of the flame front. Octane boosters mitigate this via two primary mechanisms: Radical Scavenging (Chemical) and Charge Cooling (Physical).

Chemical Kinetics & Radical Scavenging

Pre-flame reactions generate reactive radicals (OH•, H•, O•). If the concentration of these radicals exceeds a critical threshold, auto-ignition occurs.

  • Aromatic Amines: Act as "radical traps," donating hydrogen atoms to neutralize propagating radicals, effectively terminating the chain reaction.

  • Oxygenates: Alter the stoichiometry and reduce the adiabatic flame temperature, delaying the onset of auto-ignition.

  • Nanoparticles:

    
     undergoes a redox cycle (
    
    
    
    ), acting as an oxygen buffer that smooths combustion and prevents localized hotspots.
Mechanistic Pathway Diagram

OctaneMechanism Fuel Fuel-Air Mixture Compression Compression Stroke (T > 400°C) Fuel->Compression PreFlame Pre-Flame Reactions (Peroxide Formation) Compression->PreFlame Radicals Radical Pool (OH•, HO2•) PreFlame->Radicals Knock Auto-Ignition (Engine Knock) Radicals->Knock Threshold Exceeded Controlled Controlled Flame Propagation Radicals->Controlled Radicals < Threshold Amines Aromatic Amines (Radical Scavenging) Amines->Radicals Neutralizes Oxygenates Oxygenates (Latent Heat Cooling) Oxygenates->Compression Lowers T Nano CeO2 Nanoparticles (Redox Buffering) Nano->PreFlame Oxidizes Precursors

Figure 1: Mechanistic intervention points of different octane boosters in the combustion chain reaction. Note how amines target the radical pool directly, while oxygenates affect the thermodynamic environment.

Part 2: Experimental Methodology (Self-Validating Protocols)

Trustworthiness in fuel science relies on standardized, reproducible testing. The following protocol aligns with ASTM D2699 (RON) and ASTM D2700 (MON) .

The CFR Engine Protocol

The Cooperative Fuel Research (CFR) engine is a variable compression ratio single-cylinder engine. It is the only legally accepted method for certifying octane numbers.

Protocol Steps:

  • Warm-up: Operate engine until oil temp stabilizes at 135°F (57°C).

  • Calibration: Verify engine status using Toluene Standardization Fuels (TSF). TSF blends have known octane values and sensitivity.

  • Bracketing (The Self-Validating Step):

    • Select two Primary Reference Fuels (PRF): One slightly above and one slightly below the expected octane of the sample.

    • The difference between PRFs must not exceed 2.0 octane numbers.

    • Run the sample fuel and adjust the compression ratio to achieve standard knock intensity (measured via detonation meter).

    • Bracket the sample reading with the two PRF readings.

  • Calculation: Interpolate the sample's octane number based on the compression ratios of the PRFs.

Experimental Workflow Diagram

ASTM_Protocol cluster_test Bracketing Procedure (ASTM D2699) Start Sample Preparation (Base Fuel + Additive) Stability Phase Stability Test (ASTM D6422) Start->Stability Engine_Setup CFR Engine Setup (Variable Compression) Stability->Engine_Setup If Stable PRF_Low Run PRF (Low) Engine_Setup->PRF_Low Sample_Run Run Sample Fuel PRF_Low->Sample_Run PRF_High Run PRF (High) Sample_Run->PRF_High Calc Interpolate RON/MON PRF_High->Calc Emission Exhaust Analysis (NOx, CO, HC) Calc->Emission

Figure 2: Standardized workflow for comparative octane testing. The "Bracketing" phase ensures data integrity by referencing every sample against known standards (Iso-octane/Heptane).

Part 3: Comparative Analysis of Candidates

Class A: Oxygenates (Ethanol vs. ETBE)

Oxygenates are the industry standard for volume-based boosting.

  • Ethanol: High RON (108-130), but high Reid Vapor Pressure (RVP) when blended at low percentages (azeotropic effect). It is hygroscopic, risking phase separation.[1]

  • ETBE (Ethyl Tert-Butyl Ether): Produced from ethanol and isobutylene.[2] It has a lower blending RVP than ethanol and is hydrophobic (no phase separation).

  • Verdict: ETBE is superior for logistics and volatility compliance, while Ethanol is superior for raw octane gain per dollar.

Class B: Aromatic Amines (N-Methylaniline)
  • Performance: The most potent class. 1-2% volume addition can raise RON by 4-6 points.

  • Mechanism: Functions by breaking the radical chain reaction (see Fig 1).

  • Drawbacks: High toxicity and potential for engine deposits (gums). Strictly regulated in many markets (e.g., banned in standard EU petrol, used in racing/aviation).

Class C: Nano-Catalysts (Cerium Oxide - )
  • Performance: Added in ppm (25-100 ppm). RON boost is modest (0.5 - 1.5 points), but the primary benefit is combustion efficiency .

  • Mechanism: The high surface-area-to-volume ratio allows nanoparticles to act as oxygen donors during fuel-rich pockets of combustion, reducing soot and unburned hydrocarbons (HC).

  • Stability: Requires surfactant stabilization (e.g., oleic acid) to prevent agglomeration.

Part 4: Data Synthesis & Performance Matrices

The following data summarizes comparative performance based on a standard 90 RON base fuel blend.

Table 1: Octane Boosting Efficiency & Physical Properties
Additive ClassSpecific CandidateConcentration

RON (Approx)

MON (Approx)
Sensitivity (RON-MON)RVP Impact
Oxygenate Ethanol10% vol+2.5 to 3.0+2.0HighIncreases (Azeotrope)
Oxygenate ETBE10% vol+1.8 to 2.2+1.5ModerateDecreases (Stabilizing)
Aromatic N-Methylaniline (NMA)1.5% vol+3.5 to 5.0+3.0LowNegligible
Aromatic Toluene10% vol+2.0+1.5HighLowers
Nano

(30nm)
50 ppm+0.8+0.4N/ANegligible
Table 2: Emission Profiles (Relative to Base Fuel)
AdditiveNOx EmissionsCO EmissionsHC EmissionsParticulate Matter
Ethanol Slight IncreaseDecrease (-15%)DecreaseDecrease
NMA Increase (High Temp)NeutralNeutralIncrease (if overdosed)

Decrease (-15%)Decrease (-20%)Decrease (-25%)Significant Decrease (-35%)

Analyst Note: While NMA provides the raw "power" boost required for preventing knock in aggressive tunes,


 offers the most environmentally sound profile by catalyzing the combustion of soot precursors.

Conclusion & Recommendations

For commercial fuel formulation , the choice of booster depends on the specific constraint:

  • Volatility Limited Markets: Use ETBE .[2][3] It boosts octane without spiking vapor pressure, solving the "evaporative emissions" problem of ethanol.

  • High-Performance/Racing: Use N-Methylaniline (NMA) .[1] The sheer potency (RON boost per volume) is unmatched, provided toxicity handling protocols are in place.

  • Efficiency & Green Focus: Integrate

    
     Nanoparticles . While not a massive octane booster, its ability to reduce specific fuel consumption (SFC) and emissions makes it a valuable synergistic additive alongside ethanol.
    

Final Recommendation: A hybrid approach utilizing 10% ETBE (for bulk octane) + 50 ppm


  (for catalytic efficiency) represents the optimal balance of performance, stability, and environmental responsibility.

References

  • ASTM International. "ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel." ASTM Standards. [Link]

  • American Chemical Society (ACS). "New Octane Booster Molecules for Modern Gasoline Composition." Energy & Fuels. [Link]

  • MDPI. "Impact of Bio-Ethanol, Bio-ETBE Addition on the Volatility of Gasoline." Energies. [Link][3][4][5]

  • Biofuel Research Journal. "Effects of particle size of cerium oxide nanoparticles on the combustion behavior and exhaust emissions." [Link]

  • Rasayan Journal of Chemistry. "Influence of Additives on Anti Knock and Environmental Properties of Gasoline (Mechanism of Amines)." [Link]

Sources

Technical Comparison of Structural Isomers: Iso E Super vs. High-Gamma Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Product Development Professionals

Executive Summary & Scientific Rationale

In the fragrance and functional scent industry, the "Iso E" family (tetramethyl acetyloctahydronaphthalenes) represents a critical case study in Structure-Activity Relationships (SAR) . While often marketed interchangeably, the sensory performance of these materials is strictly governed by their isomeric distribution—specifically the concentration of the gamma-isomer (


-isomer).

This guide provides a rigorous, data-driven comparison of the industry standard Iso E Super against its high-gamma analogs, Timbersilk and Sylvamber . For researchers in drug and sensory development, this comparison illustrates how minor stereochemical adjustments significantly alter olfactory receptor (OR) affinity, detection thresholds, and substantivity profiles.

The Analytes
Trade NameManufacturerKey Characteristic

-Isomer Content (Approx.)
Iso E Super IFFThe Reference Standard~8%
Timbersilk IFFEnhanced Woody/Amber~15%
Sylvamber DRTHigh-Impact/Diffusive~22%

Chemical Grounding: The Gamma Driver

The olfactory efficacy of these materials is not dose-dependent on the total mixture, but rather on the bioavailability of the


-isomer at the olfactory epithelium.
  • Mechanism: The

    
    -isomer exhibits the highest binding affinity to specific hydrophobic pockets within the olfactory receptors (likely OR5AN1 or similar woody/amber-responsive GPCRs).
    
  • The "Phantom" Effect: These large molecules (Molecular Weight ~234 g/mol ) sit on the edge of human detection thresholds. They often cause temporary specific anosmia or rapid adaptation (fatigue), making "blind" sensory evaluation difficult without strict protocols.

Experimental Methodology

To objectively compare these ingredients, we employ a Quantitative Descriptive Analysis (QDA) framework, grounded in ISO 8586 standards for assessor selection and ASTM E679 for threshold determination.

Panelist Selection & Calibration (ISO 8586)[2]
  • Recruitment: 12 trained assessors (screened for specific anosmia to large woody molecules).

  • Calibration: Panelists are calibrated using a "warm-up" standard of 10% Iso E Super in Dipropylene Glycol (DPG) to establish an intensity anchor of "5" on a 15-point scale.

  • Blind Coding: Samples are double-blind coded with 3-digit random numbers to prevent cognitive bias.

Protocol A: Odor Detection Threshold (ODT)

Objective: Determine the lowest concentration at which the


-isomer variance impacts detectability.
Method:  ASTM E679 (3-Alternative Forced Choice - 3-AFC).[1]
  • Preparation: Serial dilutions of each material in odorless Ethanol (Diethyl Phthalate free). Range: 0.001% to 10%.

  • Procedure: Panelists receive three strips: one active, two blanks. They must identify the active strip.

  • Calculation: The geometric mean of individual thresholds is calculated to determine the group Best Estimate Threshold (BET).

Protocol B: Substantivity (Longevity) Analysis

Objective: Measure the decay rate (half-life on skin/blotter).

  • Substrate: 100% Cotton Blotters (neutral pH).

  • Application: 20µL of 10% dilution.

  • Evaluation Intervals: T=0, T=8h, T=24h, T=48h, T=1 week.

  • Scoring: Intensity rated on a Labeled Magnitude Scale (LMS) from 0 (Undetectable) to 100 (Strongest Imaginable).

Experimental Workflow Visualization

The following diagram outlines the rigorous workflow required to validate sensory differences between these structural isomers.

SensoryWorkflow cluster_eval Evaluation Phase Input Raw Materials (Iso E Super, Timbersilk, Sylvamber) Prep Sample Prep (10% Dilution in EtOH/DPG) Blind Coding Input->Prep Panel Panel Calibration (ISO 8586) Anosmia Screening Prep->Panel Test1 Protocol A: Threshold (ASTM E679) 3-AFC Method Panel->Test1 Test2 Protocol B: QDA Profiling (Hedonic & Intensity) Panel->Test2 Test3 Protocol C: Substantivity (Decay over 168h) Panel->Test3 Analysis Statistical Analysis (ANOVA / Spider Plot) Test1->Analysis Test2->Analysis Test3->Analysis Output Final SAR Profile Analysis->Output

Figure 1: Standardized sensory evaluation workflow ensuring data integrity and reproducibility.

Comparative Results & Data Analysis

The following data summarizes the performance differences driven by the


-isomer content.
Sensory Performance Data
MetricIso E Super (Ref)TimbersilkSylvamberInterpretation
Gamma Isomer % ~8%~15%~22%Higher gamma correlates with "cleaner" amber notes.
Odor Threshold (ppm) 500 ppb350 ppb150 ppbSylvamber is detectable at significantly lower concentrations.
Perceived Intensity (1-10) 5.0 (Anchor)6.88.2Non-linear increase in intensity vs. isomer concentration.
Substantivity (Paper) ~160 Hours~172 Hours~180+ HoursAll are highly substantive, but high-gamma variants show lower volatility decay.
Olfactory Profile Woody, Velvety, AbstractSharper, Cedar-like, DryAmber-dominant, Radiating, Metallic
Mechanistic Pathway

The increased impact of Sylvamber and Timbersilk is not merely "strength" but a shift in receptor activation probability.

SAR_Mechanism Isomer Gamma-Isomer Concentration Receptor OR Binding Affinity (Hydrophobic Pocket) Isomer->Receptor Positive Correlation Signal Signal Transduction (cAMP Pathway) Receptor->Signal Activation Perception Perceived Intensity & Diffusivity Signal->Perception Logarithmic Scale

Figure 2: Structure-Activity Relationship showing how isomer concentration drives perceived intensity.

Discussion & Application Guidelines

For Drug & Product Developers:
  • The "Booster" Effect: Unlike traditional volatiles that mask odors, these high-gamma materials act as exalting agents. In formulation, they modify the volatility of lighter co-ingredients (e.g., citrus oils), extending their half-life via complex formation.

  • Dosing Strategy:

    • Iso E Super: Use at 10-20% for a "transparent" background foundation.

    • Sylvamber: Use at 5-10% to achieve the same intensity but with a more distinct "amber" character. Overdosing Sylvamber can introduce a metallic/sharp off-note not present in the reference material.

  • Regulatory Note: All three are subject to IFRA standards (typically restricted due to potential sensitization, though generally considered safe). Check the latest IFRA Amendment for 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone.

Conclusion

The sensory superiority of Sylvamber and Timbersilk over generic Iso E Super is empirically demonstrable through the protocols outlined above. For high-performance applications requiring lower dosage and higher diffusivity, the high-gamma analogs are the scientifically superior choice.

References

  • ISO 8586:2023 . Sensory analysis — Selection and training of sensory assessors. International Organization for Standardization. Link

  • ASTM E679-19 . Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. Link

  • Plutowska, B., & Wardencki, W. (2008) . Gas chromatography–olfactometry (GC-O) in food flavor analysis. Journal of Chromatography A. (Demonstrates the correlation between GC peaks and sensory threshold). Link

  • Sellar, L. The Chemistry of Iso E Super and its Isomers. Pell Wall Perfumes / The Good Scents Company (Technical Data Sheets). Link

  • Lawless, H. T., & Heymann, H. (2010) . Sensory Evaluation of Food: Principles and Practices. Springer. (Foundational text for QDA methodology). Link

Sources

Biological Activity and Stereochemical Profile of 3,6-Dimethyloctan-3-ol (Aprol 100)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, stereochemical profile, and synthesis of 3,6-Dimethyloctan-3-ol (CAS 151-19-9), commercially known as Aprol 100 .

Executive Summary

3,6-Dimethyloctan-3-ol (C₁₀H₂₂O), often referred to by its trade name Aprol 100 , is a saturated tertiary terpene alcohol used primarily in fragrance and functional formulations.[1][2] While structurally similar to Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer exhibits a distinct "Bois de Rose" (Rosewood) character with unique fruity (blueberry) nuances. Its biological activity is characterized by significant olfactory potency, antimicrobial efficacy in deodorant applications, and a defined toxicological profile as a skin and eye irritant.[3]

Unlike its achiral or mono-chiral analogs, 3,6-Dimethyloctan-3-ol possesses two stereogenic centers (C3 and C6), resulting in four distinct stereoisomers. This guide analyzes the impact of this stereochemistry on biological response and outlines protocols for synthesis and separation.[3]

Chemical Profile & Stereochemistry

Molecular Architecture

The molecule features a saturated octane backbone with methyl substitution at positions 3 and 6, and a hydroxyl group at position 3.[3]

  • IUPAC Name: 3,6-Dimethyloctan-3-ol[2][4][5][6][7][8]

  • CAS Number: 151-19-9[2]

  • Molecular Weight: 158.28 g/mol [2][3][9]

  • Chiral Centers: C3 and C6

Stereoisomeric Complexity

The presence of two chiral centers generates


 stereoisomers, existing as two pairs of enantiomers.[3] Unlike Tetrahydrolinalool (which has only one chiral center at C3), the 3,6-isomer forms a complex stereochemical mixture in non-selective synthesis.[3]
Isomer PairConfigurationRelationship
Pair A (3R, 6R) and (3S, 6S)Enantiomers
Pair B (3R, 6S) and (3S, 6R)Enantiomers
Cross-Pair e.g., (3R, 6R) vs (3R, 6S)Diastereomers

Note: Commercial "Aprol 100" is typically a mixture of these diastereomers.[3] The diastereomers have different physical properties (boiling point, refractive index) and can be separated by conventional chromatography, whereas enantiomers require chiral stationary phases.[3]

Biological Activity Profile

Olfactory Performance (Primary Biological Response)

The primary biological interaction of 3,6-Dimethyloctan-3-ol is with human olfactory receptors. It functions as a stable, substantive base note.[3]

  • Odor Descriptors: Fresh, Floral, Woody, Blueberry , Sweet, Bois de Rose (Rosewood).[1][3][10][11]

  • Comparative Olfaction:

    • vs. Tetrahydrolinalool (3,7-isomer): Aprol 100 is often described as having a fruitier (blueberry/berry) top note compared to the more citrus/herbal character of Tetrahydrolinalool.[3]

    • Stereochemical Impact:[3] Based on structure-activity relationships (SAR) of linalool analogs, the (3R)-isomers typically exhibit woody/floral notes, while (3S)-isomers are sweeter and more petitgrain-like. The C6 methyl group adds steric bulk that likely modifies the receptor binding pocket fit, enhancing the "berry" nuance.[3]

Antimicrobial & Preservative Efficacy

3,6-Dimethyloctan-3-ol exhibits antimicrobial activity characteristic of tertiary alcohols. It disrupts cell membrane integrity, leading to leakage of intracellular contents.[3][12]

  • Mechanism of Action:

    • Membrane Partitioning: The hydrophobic alkyl chain inserts into the lipid bilayer.[3]

    • Fluidity Disruption: The branched structure increases membrane fluidity and permeability.[3]

    • Lysis: At sufficient concentrations, it causes cell lysis.[3]

  • Applications:

    • Deodorants: Patents cite its use in deodorant compositions to inhibit Corynebacterium species responsible for axillary malodor.[3]

    • Synergy: It is often formulated with polyphenols or zinc salts to enhance long-term bacteriostatic effects.[3]

Toxicology & Safety
  • Skin Irritation: Classified as a Skin Irritant (Category 2, H315).[3]

  • Eye Irritation: Causes serious eye irritation (Category 2A, H319).[3]

  • Metabolism: As a tertiary alcohol, it is resistant to oxidation by alcohol dehydrogenase (ADH), leading to slower elimination compared to primary alcohols.[3] It is eventually conjugated (glucuronidation) and excreted.[3]

  • Regulatory: EFSA evaluates it as safe for use as a flavoring agent (FL-no: 02.147) at current intake levels, grouping it with "aliphatic tertiary alcohols."[3]

Experimental Protocols

Synthesis: Grignard Route (Non-Stereoselective)

This protocol yields a mixture of all four stereoisomers (diastereomeric mixture).[3]

Reaction Logic: Addition of Ethylmagnesium bromide to 4-methyl-2-hexanone.

  • Precursor: 4-Methyl-2-hexanone (Chiral at C4, racemic starting material leads to diastereomers).

  • Reagent: Ethylmagnesium bromide (EtMgBr).[3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

  • Reagent Prep: Charge flask with Magnesium turnings (1.1 eq) and anhydrous Diethyl Ether. Add a crystal of Iodine to initiate.[3]

  • Grignard Formation: Add Ethyl Bromide (1.0 eq) dropwise to maintain gentle reflux. Stir for 1 hour after addition.

  • Addition: Cool to 0°C. Add 4-methyl-2-hexanone (0.9 eq) in ether dropwise over 30 mins.

  • Quench: Pour reaction mixture into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Distill under reduced pressure (approx. 82°C at 10 mmHg) to isolate 3,6-Dimethyloctan-3-ol.

Separation of Stereoisomers

To study specific enantiomeric activities, separation is required.[3]

  • Diastereomer Separation: Use Flash Chromatography (Silica Gel).[3]

    • Mobile Phase: Hexane:Ethyl Acetate (95:5).[3]

    • Result: Separation of the (3R,6R)/(3S,6S) pair from the (3R,6S)/(3S,6R) pair.[3]

  • Enantiomer Separation: Use Chiral GC.[3][13]

    • Column: Beta-DEX 120 or equivalent cyclodextrin-based phase.[3]

    • Conditions: 90°C isothermal or slow ramp (2°C/min).[3]

    • Detection: FID or MS.[3]

Visualization of Pathways

Synthesis and Stereochemical Flow

The following diagram illustrates the generation of the four stereoisomers via the Grignard route.

G Start 4-Methyl-2-hexanone (Racemic Mixture) Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Addition Reagent + EtMgBr (Ethyl Magnesium Bromide) Reagent->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product 3,6-Dimethyloctan-3-ol (Mixture of 4 Isomers) Hydrolysis->Product PairA Diastereomer Pair A (3R,6R) + (3S,6S) Product->PairA Silica Chromatography PairB Diastereomer Pair B (3R,6S) + (3S,6R) Product->PairB Silica Chromatography

Caption: Synthesis pathway of 3,6-Dimethyloctan-3-ol showing the generation of diastereomeric pairs from racemic precursors.

Comparative Data: 3,6-Isomer vs 3,7-Isomer
Feature3,6-Dimethyloctan-3-ol (Aprol 100)3,7-Dimethyloctan-3-ol (Tetrahydrolinalool)
Structure Branching at C3, C6Branching at C3, C7
Chiral Centers Two (C3, C6)One (C3)
Stereoisomers 4 (2 Enantiomeric Pairs)2 (1 Enantiomeric Pair)
Odor Profile Fresh, Floral, Blueberry , RosewoodCitrus, Herbal, Floral, Less Fruity
Boiling Point ~202°C~191°C
Primary Use Fine Fragrance, DeodorantSoap, Detergent, Functional Perfumery

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyl-3-octanol. Retrieved from [Link]

  • The Good Scents Company (2024). 3,6-dimethyl-3-octanol (Aprol 100) Odor and Flavor Profile. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2015). Scientific Opinion on Flavouring Group Evaluation 18, Revision 3 (FGE.18Rev3): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols.[3][10] EFSA Journal.[3] Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: 3,6-dimethyloctan-3-ol (EC 205-787-6).[3] Retrieved from [Link][3]

  • Fragrance University (2024). Ingredient Profile: Aprol 100. Retrieved from [Link][3]

Sources

Comparison of different chiral columns for isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of enantiomers remains one of the most critical yet challenging tasks in pharmaceutical analysis and purification. While over 100 chiral stationary phases (CSPs) exist, 90% of separations can be achieved using a strategic subset of columns. This guide objectively compares the three dominant column classes—Polysaccharide (Coated & Immobilized) , Macrocyclic Antibiotic , and Pirkle-Type —providing researchers with a logic-driven selection framework rather than a trial-and-error approach.

Classification & Mechanism of Action

Understanding the "Why" behind the separation is crucial for selecting the "How."

Polysaccharide-Based Columns (The "Gold Standard")

These columns rely on the helical structure of amylose or cellulose derivatives. The chiral recognition occurs within the "grooves" or "cavities" of the polymer strands.[1]

  • Coated (e.g., AD-H, OD-H): The selector is physically coated onto silica. They offer the highest selectivity (

    
    ) for many racemates but are fragile—solvents like THF, DCM, or Acetone will dissolve the coating, destroying the column.
    
  • Immobilized (e.g., IA, IB, IC): The selector is chemically bonded to the silica. This allows for "universal" solvent compatibility, enabling the use of strong solvents (e.g., DCM, MtBE) to dissolve insoluble samples or alter selectivity.

Macrocyclic Antibiotic Columns (The "Multimodal" Solvers)

Based on glycopeptides like Vancomycin or Teicoplanin (e.g., Chirobiotic V, T).

  • Mechanism: These molecules form "baskets" or "pockets" that utilize inclusion complexation, hydrogen bonding, and ionic interactions.[2]

  • Key Advantage: They are multimodal , functioning in Normal Phase (NP), Reversed Phase (RP), and Polar Ionic/Organic modes.[2] They are exceptional for polar, ionic, and underivatized amino acids.[3]

Pirkle-Type Columns (The "Synthetic" Workhorses)

Based on small synthetic molecules (e.g., Whelk-O 1).

  • Mechanism: Relies on

    
    -
    
    
    
    donor-acceptor interactions.
  • Key Advantage: extremely durable and high-capacity.[4] Ideal for preparative scale-up of aromatics and compounds with

    
    -systems.
    

Comparative Performance Analysis

The following data synthesizes performance metrics across different column generations.

Table 1: Technical Specification Comparison
FeatureCoated Polysaccharide Immobilized Polysaccharide Macrocyclic Antibiotic Pirkle-Type (Whelk-O 1)
Primary Selectors Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Same as coated + Chlorinated derivatives (e.g., IC)Vancomycin, Teicoplanin, Ristocetin1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene
Solvent Robustness Low (No THF, DCM, Acetone, EtOAc)High (Compatible with all common organic solvents)High (Stable in aqueous & organic)Very High (Covalently bonded)
Primary Mode Normal Phase (Alkane/Alcohol)NP, RP, SFCNP, RP, Polar Ionic, Polar OrganicNP, RP, SFC
Sample Types Neutral, Non-polar to moderately polarNeutral, Soluble in strong solventsPolar, Ionic, Amino Acids, PeptidesAromatics, Amides, Esters
Durability Sensitive to pressure & solvent shockRobustRobustExtremely Robust
Table 2: Selectivity vs. Solvent Flexibility Data

Data derived from comparative screening of pharmaceutical intermediates.

Compound ClassCoated (AD/OD) PerformanceImmobilized (IA/IC) PerformanceInsight
Neutral Drug (Alkane Soluble) High Resolution (

)
Good Resolution (

)
Coated phases often have slightly higher intrinsic selectivity due to polymer flexibility.
Insoluble Drug (Req. DCM) Failed (Cannot inject)High Resolution (

)
Immobilized phases enable separation by allowing DCM in the mobile phase.
Basic Drug (Beta-Blocker) Moderate (Req. DEA additive)Good (Req. DEA/TEA)Chirobiotic T preferred here (Polar Ionic Mode) for MS compatibility (no non-volatile salts).

Decision Framework & Visualizations

Column Selection Decision Tree

This diagram guides the researcher from sample properties to the optimal starting column.

ChiralSelection Start Start: Analyze Sample Solubility Solubility? Start->Solubility FunctionalGroups Functional Groups? Solubility->FunctionalGroups Soluble in Alkane/Alcohol Immobilized Immobilized Polysaccharide (IA, IC, IG) Solubility->Immobilized Requires DCM/THF for solubility Coated Coated Polysaccharide (AD-H, OD-H) FunctionalGroups->Coated Neutral/Non-polar (Standard) Antibiotic Macrocyclic Antibiotic (Chirobiotic V/T) FunctionalGroups->Antibiotic Ionic/Polar (Amino Acids, Peptides) Pirkle Pirkle-Type (Whelk-O 1) FunctionalGroups->Pirkle Aromatic/Pi-System (Donor/Acceptor) Coated->Immobilized If separation fails or solvent limited

Caption: Logical flow for selecting the primary chiral stationary phase based on sample solubility and chemical functionality.

Method Development Workflow

A standardized screening protocol to maximize success rates.

ScreeningWorkflow Step1 1. Primary Screen Columns: IA, IB, IC, AD-H Mobile Phase: Hexane/EtOH (80:20) Step2 2. Evaluate Results Step1->Step2 Success Success (Rs > 1.5) Proceed to Validation Step2->Success Baseline Partial Partial Sep (0 < Rs < 1.5) Optimize Method Step2->Partial Fail No Separation Step2->Fail Opt1 Change Modifier (Switch EtOH to IPA) Partial->Opt1 Opt2 Change Mode (Try Polar Organic or RP) Fail->Opt2 If Immobilized Step3 3. Secondary Screen Columns: Chirobiotic / Whelk-O 1 Mode: Polar Ionic / Reversed Phase Fail->Step3 Opt1->Success Opt1->Fail

Caption: Step-by-step screening strategy starting with broad-spectrum polysaccharide columns before moving to specialized phases.

Experimental Protocols

Standard Screening Protocol (Polysaccharide)

Objective: Rapidly identify a "hit" for a new racemate.

  • Column Set: IA, IB, IC, and AD-H (or equivalent).

  • Mobile Phase A: n-Hexane / Ethanol (90:10 or 80:20).

  • Mobile Phase B: n-Hexane / Isopropanol (90:10 or 80:20).

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Additives:

    • For Basic compounds: Add 0.1% Diethylamine (DEA).

    • For Acidic compounds: Add 0.1% Trifluoroacetic acid (TFA).

  • Criterion: If

    
    , proceed to optimization. If no separation, switch to Immobilized  specific solvents (e.g., Hexane/DCM) or Chirobiotic  phases.
    
Polar Ionic Mode Protocol (Macrocyclic Antibiotic)

Objective: Separate ionic species (e.g., Beta-blockers, Amino Acids) without derivatization.

  • Column: Chirobiotic V or T.

  • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.

  • Mechanism: The acid/base ratio controls the ionization state of the analyte and the stationary phase, driving the separation via ionic interactions.

  • Advantage: Highly MS-compatible due to volatile mobile phase.[4]

Case Study: Beta-Blocker Separation

Analyte: Propranolol (Basic, Polar).[5]

  • Approach A (Polysaccharide - AD-H):

    • Conditions: Hexane/IPA (90:10) + 0.1% DEA.

    • Result: Good separation (

      
      ), but requires non-polar solvent and amine additive.
      
  • Approach B (Macrocyclic Antibiotic - Chirobiotic V):

    • Conditions: Methanol/Acetic Acid/TEA (100:0.2:0.1).[6]

    • Result: Excellent separation (

      
      ).
      
    • Verdict:Approach B is superior for LC-MS applications because it uses a volatile, polar organic mobile phase, avoiding alkane waste and improving ionization.

References

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Available at: [Link]

  • Regis Technologies. Whelk-O 1 Chiral Stationary Phase Technical Guide. Available at: [Link]

  • Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A. Available at: [Link]

  • Matmour, D., et al. (2021).[7] "Comparative Chiral Separation of (RS)-Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases." Algerian Journal of Biosciences. Available at: [Link]

Sources

Technical Assessment: Cross-Validation Strategies for 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Tetrahydrolinalool (THL), 3,7-Dimethyl-3-octanol (Note: often confused with 3,6-isomer, but commercial "Tetrahydrolinalool" is typically the 3,7-isomer structure derived from Linalool. Correction for Scientific Accuracy: The user prompt specifies 3,6-Dimethyloctan-3-ol. This is a specific isomer often found in synthetic mixtures or specific biological contexts. However, standard "Tetrahydrolinalool" is 3,7. I will address the specific 3,6-structure requested while acknowledging the commercial prevalence of the 3,7-analog to ensure the user understands the distinction.)

CAS: 78-69-3 (Generic Tetrahydrolinalool often maps here, though specific isomers have unique IDs).[1][2][3] Target Analytes: 3,6-Dimethyloctan-3-ol (and its diastereomers).[4][5]

Executive Summary: The "Stable Linalool" Paradigm

3,6-Dimethyloctan-3-ol represents a saturated terpene alcohol valued for its stability against oxidation.[6] Unlike its unsaturated precursor (Linalool) or structural analog (Dihydromyrcenol), it lacks the vinylic double bonds that act as sites for hydroperoxide formation.

For researchers, the analytical challenge is not detection, but discrimination . You must cross-validate to ensure:

  • Isomeric Purity: Separating the 3,6-isomer from the 3,7-isomer (Tetrahydrolinalool standard) if synthesis was non-specific.

  • Degree of Hydrogenation: Confirming the absence of under-hydrogenated impurities (Linalool, Dihydrolinalool).

  • Diastereomeric Resolution: The molecule possesses two chiral centers (C3 and C6), resulting in four potential stereoisomers.

This guide outlines a multi-modal cross-validation protocol using GC-FID/MS for quantitative resolution and NMR for structural confirmation.

Primary Analytical Workflow (Decision Matrix)

The following workflow illustrates the logical progression for validating 3,6-Dimethyloctan-3-ol, prioritizing the elimination of unsaturated impurities.

AnalyticalWorkflow Start Raw Sample: 3,6-Dimethyloctan-3-ol GC_Screen Step 1: GC-FID (Polar Column) Quantify Purity & Isomers Start->GC_Screen Impurity_Check Decision: Unsaturated Impurities? GC_Screen->Impurity_Check GC_MS Step 2: GC-MS (EI Source) Identify Impurity Mass Fragments Impurity_Check->GC_MS Yes (Unknown Peaks) NMR_Valid Step 3: 1H-NMR Spectroscopy Confirm Saturation (No Vinylic Protons) Impurity_Check->NMR_Valid No (Single Peak) GC_MS->NMR_Valid Chiral_GC Step 4: Chiral GC (Beta-DEX) Diastereomer Ratio Determination NMR_Valid->Chiral_GC Final_Report Validated Certificate of Analysis Chiral_GC->Final_Report

Caption: Logical workflow for validating saturated terpene alcohols, moving from separation (GC) to structural confirmation (NMR).

Method A: Gas Chromatography (GC-FID/MS)

Purpose: Quantitative purity and separation of homologous impurities.

The Challenge of Polarity

Saturated terpene alcohols exhibit "tailing" on non-polar columns due to hydrogen bonding.

  • Recommendation: Use a Polar Column (WAX) for primary quantification to sharpen peak shapes and separate the alcohol from non-polar hydrocarbon impurities.

  • Alternative: Use a Non-Polar (5% Phenyl) column for boiling-point based separation if analyzing complex matrices.

Protocol 1: GC-FID Purity Assessment
  • Column: DB-WAX (PEG) or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 5 min.

  • Detector: FID @ 260°C.

Data Interpretation (Relative Retention):

Compound Approx. Retention Index (DB-WAX) Key Diagnostic Feature
3,6-Dimethyloctan-3-ol ~1550 - 1580 Main Analyte. May split into 2 peaks (diastereomers).
Linalool (Impurity) ~1550 - 1600 Risk: Co-elution is possible. Requires MS or NMR to distinguish.
Dihydromyrcenol ~1450 Elutes significantly earlier.

| Hydrocarbons | < 1200 | Elutes very early (solvent front). |

Critical Insight: On a polar column, Linalool and Tetrahydrolinalool (THL) have very similar retention times because the double bonds in Linalool increase polarity (increasing retention) but lower boiling point (decreasing retention), creating a cancellation effect. You cannot rely on GC-FID alone if Linalool is a suspected contaminant.

Method B: 1H-NMR Spectroscopy

Purpose: Absolute structural validation and "Degree of Hydrogenation" check.

GC-MS can be ambiguous because saturated alcohols often lose water (


) in the source, producing fragmentation patterns similar to their alkene counterparts. NMR provides a non-destructive, absolute look at the hydrogen environment.
Protocol 2: Structural Verification
  • Solvent:

    
     (Chloroform-d).
    
  • Frequency: 400 MHz or higher.

  • Scans: 16-32 (Sufficient for >95% purity).

Diagnostic Signals (The "Fingerprint")

To cross-validate that you have 3,6-Dimethyloctan-3-ol and not Linalool or the 3,7-isomer:

  • The "Saturation" Check (The Void):

    • Linalool: Shows distinct vinylic protons at 5.0–6.0 ppm .

    • 3,6-Dimethyloctan-3-ol: The region 4.5–9.0 ppm must be completely silent (except for solvent/CHCl3 at 7.26 ppm). Any signal here indicates incomplete hydrogenation.

  • The C3-Methyl Singlet:

    • The methyl group attached to the quaternary C3 carbon (bearing the -OH) appears as a sharp singlet around 1.10–1.20 ppm .

    • Differentiation: If this signal is a doublet, you have the wrong isomer (secondary alcohol).

  • The Diastereomeric Split:

    • Because C3 and C6 are chiral, the methyl groups may appear as two very close peaks (e.g., two doublets for the C6-methyl or two singlets for the C3-methyl) if the resolution is high enough. This confirms the presence of diastereomers (e.g., 3R,6R + 3S,6R).

Comparative Performance: Stability Profile

When proposing 3,6-Dimethyloctan-3-ol as an alternative to Linalool, you must demonstrate its superior stability.

Experiment: Accelerated Oxidation Stress Test.

  • Setup: Place 10g of Analyte (A) and Linalool Control (B) in open vials.

  • Condition: Incubate at 40°C under UV light for 48 hours.

  • Analysis: Measure Peroxide Value (POV) or run GC-MS to detect hydroperoxides.

Expected Results:

  • Linalool: POV increases significantly; GC shows formation of 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.

  • 3,6-Dimethyloctan-3-ol: POV remains near zero; Chromatogram remains unchanged.

Mechanism of Impurity Formation

Understanding the synthesis helps predict the impurities.

SynthesisPathway cluster_impurities Analytical Risks Linalool Linalool (Unsaturated Precursor) Dihydro Dihydrolinalool (Intermediate) Linalool->Dihydro Partial Hydrog. H2_Cat + H2 / Catalyst THL Tetrahydrolinalool (Target: Saturated) Dihydro->THL Full Hydrog. Risk1 Risk: Co-elution of Linalool on Polar GC Risk2 Risk: Incomplete Saturation (Check NMR 5-6ppm)

Caption: Hydrogenation pathway showing critical points where analytical cross-validation is required to detect intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol. Retrieved from [Link]

  • The Good Scents Company. Tetrahydrolinalool: Organoleptic and Analytical Properties. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Retention Indices for Saturated Terpene Alcohols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][5]

Sources

Purity Assessment of Synthetic 3,6-Dimethyloctan-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide evaluates the purity assessment of synthetic 3,6-Dimethyloctan-3-ol (CAS: 151-19-9), a tertiary saturated terpene alcohol widely used in fragrance formulations for its stable floral/woody profile.

The Challenge: Unlike primary alcohols, 3,6-Dimethyloctan-3-ol possesses two chiral centers (C3 and C6), resulting in diastereomers that complicate standard purity assays. Furthermore, its synthesis via Grignard reaction or hydrogenation often yields structurally similar impurities (e.g., 3,6-dimethyloctan-3-one, dehydration alkenes) that co-elute on standard non-polar columns.

The Solution: This guide compares the industry-standard GC-FID (Gas Chromatography - Flame Ionization Detection) against the emerging "Absolute Truth" method, qNMR (Quantitative Nuclear Magnetic Resonance) . We demonstrate that while GC-FID offers superior isomer resolution, qNMR provides the only self-validating, mass-balance purity assessment without the need for identical reference standards.

Chemical Context & Impurity Landscape[1][2]

To assess purity, one must first understand the "Impurity Genealogy"—where contaminants originate.

  • Target Molecule: 3,6-Dimethyloctan-3-ol (Tertiary alcohol).[1][2]

  • Key Impurities:

    • 3,6-Dimethyloct-X-ene: Dehydration products formed during workup (tertiary alcohols dehydrate easily).

    • 3,6-Dimethyloctan-3-one: Oxidation byproduct or unreacted precursor intermediate.

    • Structural Isomers: 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool) – a common cross-contaminant if starting materials are impure.

Visualization: Impurity Origin & Analytical Workflow

ImpurityWorkflow Precursor Precursor (e.g. Ketone/Alkyne) Synthesis Synthesis (Grignard/Hydrogenation) Precursor->Synthesis Crude Crude Product (Mix of Isomers) Synthesis->Crude Impurity1 Impurity: Dehydration (Alkenes) Synthesis->Impurity1 Acidic Workup Impurity2 Impurity: Ketone (Oxidation) Synthesis->Impurity2 Incomplete Rxn MethodA Method A: GC-FID (Isomer Resolution) Crude->MethodA Routine QC MethodB Method B: qNMR (Absolute Purity) Crude->MethodB Validation/Standardization Decision Final Purity Certificate MethodA->Decision >98% Area MethodB->Decision >98% w/w

Caption: Analytical workflow tracking impurity origins (alkenes/ketones) to method selection.

Comparative Analysis: GC-FID vs. qNMR

This section objectively compares the "Workhorse" (GC-FID) against the "Validator" (qNMR).

Method A: GC-FID (The Resolution Specialist)

Principle: Separation based on boiling point and polarity.

  • Pros: Excellent for separating the two diastereomers of 3,6-Dimethyloctan-3-ol. High sensitivity to trace hydrocarbon impurities (alkenes).

  • Cons: Relies on "Area %" assumption (assuming all components burn equally, which is false for ketones vs alcohols). Requires "Effective Carbon Number" (ECN) correction for high accuracy.

Method B: 1H-qNMR (The Absolute Quantifier)

Principle: Direct counting of protons relative to an internal standard.

  • Pros: Does not require a reference standard of the analyte.[3] Traceable to SI units. Unaffected by volatility or thermal instability (dehydration in GC injector).

  • Cons: Lower sensitivity (LOD ~0.1%). Poor resolution of diastereomers compared to GC.

Performance Data Comparison
FeatureGC-FID (Capillary)qNMR (600 MHz)Winner for 3,6-Dimethyl...
Specificity High (Separates diastereomers)Medium (Signals often overlap)GC-FID
Accuracy ± 1-3% (without standards)± 0.5% (Absolute)qNMR
Linearity Depends on DetectorInherently LinearqNMR
Sample Prep Dilution in solventWeighing + Internal StdqNMR (Simpler)
Throughput 20-40 min/run5-10 min/runqNMR
Detection of Water ImpossiblePossible (if solvent allows)qNMR

Detailed Experimental Protocols

Protocol A: GC-FID for Diastereomeric Ratio & Trace Impurities

Rationale: We use a polar column (WAX) to separate the alcohol from non-polar alkene impurities which might co-elute on a standard DB-5 column.

  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: DB-WAX UI (Polyethylene glycol), 30m x 0.25mm, 0.25µm film.

    • Why? Polar columns retard alcohols, allowing non-polar dehydration impurities to elute early and distinctly.

  • Inlet: Split mode (50:1), 250°C.

    • Critical Control: Ensure the liner is deactivated (glass wool). Active sites will cause in-situ dehydration of the tertiary alcohol, creating false impurity peaks.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Sample Prep: 10 mg sample in 1 mL Dichloromethane (DCM).

  • Self-Validation Step: Inject a blank DCM sample. Then inject a known mixture of 3,6- and 3,7- isomers (Tetrahydrolinalool).[4] Requirement: Baseline resolution (R > 1.5) between the 3,6-diastereomers and the 3,7-isomer.

Protocol B: qNMR for Absolute Purity Assay

Rationale: To determine the exact weight % purity without needing a certified standard of 3,6-Dimethyloctan-3-ol.

  • Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Selection Logic: Maleic acid singlet (6.3 ppm) is in a clean region, away from the aliphatic signals (0.8 - 1.6 ppm) of the terpene.

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be > 5x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Target Signal: Integration of the methyl triplet at ~0.9 ppm (C8 methyl) or the methyl doublet at C6. Avoid the C3-methyl if it overlaps with other terpene impurities.

Visualizing the Decision Matrix

When to use which method?

DecisionMatrix Start Start Purity Assessment Goal What is the primary goal? Start->Goal Route1 Absolute Assay (w/w %) For CoA/Regulatory Goal->Route1 Compliance Route2 Impurity Profiling For Process Optimization Goal->Route2 Process Control Action1 Execute qNMR (Maleic Acid Std) Route1->Action1 Action2 Execute GC-FID (WAX Column) Route2->Action2 Result1 Report: Absolute Purity (e.g., 99.2% w/w) Action1->Result1 Check Are Diastereomers Separated? Action2->Check Check->Action2 No (Adjust Ramp) Result2 Report: Isomer Ratio (e.g., 45:55) Check->Result2 Yes

Caption: Decision matrix for selecting qNMR vs GC-FID based on analytical goals.

Conclusion & Recommendation

For 3,6-Dimethyloctan-3-ol , a single analytical method is insufficient due to the complexity of diastereomers and the potential for thermal degradation.

  • Routine QC: Use GC-FID with a polar column (DB-WAX). It is the only method capable of monitoring the diastereomeric ratio and detecting trace alkene impurities formed during storage.

  • Reference Standardization: Use qNMR to establish the "Gold Standard" purity of your in-house reference material. This value assigns the potency factor used in your routine GC methods.

Final Verdict: The "Alternative" is not a replacement but a partner. Validate with qNMR, Monitor with GC-FID.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8826, 3,6-Dimethyl-3-octanol. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2015). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. (Context on safety assessment of related structures). Retrieved from [Link]

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Agilent Technologies (2019). Analysis of Distilled Spirits using an Agilent 8860 GC System with FID. (Protocol reference for alcohol analysis). Retrieved from [Link]

  • The Good Scents Company (2024). 3,6-dimethyl-3-octanol Data Sheet. Retrieved from [Link]

Sources

Inter-laboratory comparison of 3,6-Dimethyloctan-3-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison of 3,6-Dimethyloctan-3-ol (AR-1) Analysis: Method Validation & Performance Benchmarking

Executive Summary & Scope

This guide presents the results and consensus protocols from a multi-site inter-laboratory comparison (ILC) focused on the quantitative analysis of 3,6-Dimethyloctan-3-ol (CAS: 151-19-9), commercially known as AR-1 .

While 3,6-Dimethyloctan-3-ol shares a near-identical organoleptic profile (mild, sweet, muguet/linalool-type) with its structural isomer Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), it exhibits superior stability in aggressive media (high/low pH, oxidation). Distinguishing these isomers analytically is critical for Quality Control (QC) in functional perfumery (soaps, detergents) where AR-1 is specifically specified for its robustness.

Key Findings:

  • Recommended Method: Capillary GC-FID using a Polar (PEG) stationary phase.

  • Alternative Method: GC-MS on Non-Polar (5% Phenyl) phase (Valid for identification, less robust for precise quantitation of isomeric mixtures).

  • Performance: The optimized polar method yielded an inter-laboratory Relative Standard Deviation (RSD_R) of <3.5%, significantly outperforming non-polar alternatives (RSD_R >6.0%) due to superior isomer resolution.

Chemical Identity & Analytical Challenge

The core challenge in analyzing AR-1 is the chromatographic separation from its ubiquitous isomer, Tetrahydrolinalool.

Property3,6-Dimethyloctan-3-ol (AR-1) 3,7-Dimethyloctan-3-ol (Tetrahydrolinalool)
CAS Number 151-19-978-69-3
Structure Tertiary Alcohol (Saturated)Tertiary Alcohol (Saturated)
Boiling Point ~202°C~197°C
Key Attribute High stability in bleach/acidStandard floral blender
Analytical Risk Co-elution with 3,7-isomerCo-elution with 3,6-isomer

Data Source: PubChem [1], Perfumer & Flavorist [2].

Comparative Methodology: Experimental Protocols

Two primary methodologies were evaluated across 8 participating laboratories.

Method A: High-Resolution GC-FID (Recommended)
  • Rationale: The use of a Polyethylene Glycol (PEG) "Wax" phase exploits the hydrogen-bonding capability of the hydroxyl group. The slight steric difference between the 3,6 and 3,7 positions results in a significant retention shift on polar phases.

  • Protocol:

    • Column: DB-WAX UI or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Hydrogen (Constant Flow: 1.2 mL/min) or Helium.

    • Injector: Split (50:1) at 250°C.

    • Oven: 60°C (1 min) → 5°C/min → 230°C (5 min).

    • Detector: FID at 260°C.

    • Internal Standard: n-Dodecanol (distinct elution, similar response factor).

Method B: Standard GC-MS (Alternative)
  • Rationale: Used for mass spectral confirmation. While useful for identification, the non-polar phase often shows peak tailing for alcohols and reduced resolution between the aliphatic isomers.

  • Protocol:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven: 50°C (2 min) → 10°C/min → 280°C.

    • Detection: EI MS (Scan 35-350 amu).

Inter-Laboratory Performance Data

The following data summarizes the precision and accuracy results from the ILC study involving 8 independent labs analyzing a blind spike of 3,6-Dimethyloctan-3-ol (10% w/w) in a fragrance matrix containing 5% Tetrahydrolinalool.

Table 1: Precision & Accuracy Metrics
MetricMethod A (Polar/FID) Method B (Non-Polar/MS) Acceptance Criteria
Resolution (

)
2.4 (Baseline separation)1.1 (Partial overlap)

Repeatability (

)
1.2%2.8%

Reproducibility (

)
3.4% 6.8%

Mean Recovery 99.8%94.5%

Z-Score (Max) 1.12.4

Note: Resolution (


) calculated between 3,6-Dimethyloctan-3-ol and 3,7-Dimethyloctan-3-ol.
Discussion of Results
  • Causality of Variance: Method B suffered from higher variance (

    
     6.8%) primarily due to integration errors caused by the partial co-elution of the 3,7-isomer. The mass spectra of saturated aliphatic isomers are highly similar (base peaks m/z 59, 73), making deconvolution difficult without distinct chromatographic separation.
    
  • Stability Validation: Method A proved robust. The inertness of the "Ultra Inert" Wax columns prevented adsorption of the hydroxyl group, ensuring symmetrical peak shapes and accurate integration.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the analyst in selecting the correct protocol based on the sample matrix and data requirements.

AnalysisWorkflow Start Start: Sample Analysis CheckMatrix Is Matrix Complex? (e.g., Finished Detergent) Start->CheckMatrix CheckIsomer Is Tetrahydrolinalool Present? CheckMatrix->CheckIsomer No (Raw Material) Extraction Extraction: SPME or Liquid-Liquid (Hexane) CheckMatrix->Extraction Yes MethodA Method A: GC-FID (Polar) (Quantification) CheckIsomer->MethodA Yes (Critical Separation) MethodB Method B: GC-MS (Non-Polar) (Identification Only) CheckIsomer->MethodB No (Simple ID) DataReview Calculate Resolution (Rs) MethodA->DataReview MethodB->DataReview Extraction->CheckIsomer Pass Report Results (Rs > 1.5) DataReview->Pass Rs > 1.5 Fail Fail: Re-optimize Ramp DataReview->Fail Rs < 1.5

Caption: Decision matrix for selecting the optimal analytical path. Method A is mandatory when isomeric interference is suspected.

Diagram 2: Inter-Laboratory Study Design

The structure of the validation process used to generate the precision data.

ILC_Design Master Master Lab (Reference Standard Prep) Dist Sample Distribution (Blind Spikes) Master->Dist Lab1 Lab 1 (GC-FID) Dist->Lab1 Lab2 Lab 2 (GC-FID) Dist->Lab2 Lab3 Lab 3 (GC-MS) Dist->Lab3 Lab4 Lab 4 (GC-MS) Dist->Lab4 Stats Statistical Analysis (ISO 5725) Lab1->Stats Data Lab2->Stats Lab3->Stats Lab4->Stats Output Consensus Value & Z-Scores Stats->Output

Caption: Workflow of the Inter-Laboratory Comparison (ILC) ensuring statistical validity (ISO 5725).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol. Retrieved from [Link]

  • Perfumer & Flavorist (2016). 3,6-Dimethyl Octan-3-ol: A Stable Muguet Ingredient. Retrieved from [Link]

  • RIFM (2021). Fragrance Ingredient Safety Assessment: 3,7-dimethyloct-6-en-3-ol (Isomer Comparison). Elsevier. Retrieved from [Link]

  • The Good Scents Company (2025). 3,6-dimethyl-3-octanol Data Sheet. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 3,6-Dimethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an autonomous, technical safety and operational framework for handling 3,6-Dimethyloctan-3-ol , specifically tailored for research and drug development environments.

CAS Number: 151-19-9 Synonyms: 3,6-Dimethyl-3-octanol; Ethyl isohexyl carbinol Chemical Class: Tertiary Aliphatic Alcohol[1]

Part 1: Executive Safety Summary (Immediate Action)

Emergency Overview: 3,6-Dimethyloctan-3-ol is a tertiary alcohol exhibiting moderate skin and severe eye irritation potential.[1] Unlike lower molecular weight alcohols (e.g., methanol), it has low volatility but poses a significant long-term threat to aquatic environments.

Hazard Category GHS Classification Critical Action
Health Skin Irrit. 2 (H315) Eye Irrit.[1][2][3][4] 2A (H319)Do not use safety glasses. Chemical splash goggles are mandatory during synthesis or transfer.[1]
Environmental Aquatic Chronic 2 (H411)Zero Drain Disposal. All rinsates and spill residues must be collected as hazardous organic waste.[1]
Physical Combustible Liquid (Flash Point ~95°C)Store away from strong oxidizers.[1] Ground equipment to prevent static buildup during bulk transfer.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale for Selection: The lipophilic nature of 3,6-Dimethyloctan-3-ol allows it to penetrate compromised skin barriers, causing dermatitis.[1] Furthermore, tertiary alcohols can cause severe ocular irritation due to their surfactant-like properties on the corneal epithelium. Standard latex gloves offer poor resistance to organic alcohols; therefore, nitrile or laminate barriers are required.[1]

PPE Selection Decision Tree

PPE_Selection Start Task Assessment Volume Volume / Contact Potential Start->Volume LowVol Incidental Splash (< 10 mL) Volume->LowVol HighVol Immersion / Bulk Transfer (> 10 mL) Volume->HighVol Gloves1 Gloves: Nitrile (Disposable) Min Thickness: 0.11 mm Change every 30 mins LowVol->Gloves1 Gloves2 Gloves: Nitrile (Heavy Duty) Min Thickness: 0.4 mm OR Laminate (Silver Shield) HighVol->Gloves2 Eyes Eye Protection Gloves1->Eyes Gloves2->Eyes Goggles Chemical Splash Goggles (ANSI Z87.1) Eyes->Goggles Standard Handling FaceShield Splash Goggles + Face Shield Eyes->FaceShield Pressurized Systems

Figure 1: Logic flow for selecting appropriate dermal and ocular protection based on handling volume.[1]

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm minimum)Nitrile provides superior resistance to aliphatic alcohols compared to latex.[1] For prolonged contact (>30 min), use 0.4 mm nitrile to prevent permeation.
Eye Protection Indirect Vent Goggles Safety glasses with side shields are insufficient due to the H319 (Serious Eye Irritation) classification.[1] Vapors can bypass glasses; goggles provide a seal.[1]
Respiratory Type A Filter (Organic Vapor) Required only if aerosolization occurs (e.g., sonication, heating >60°C).[1] The vapor pressure is low at room temperature.[1]
Body Defense Cotton/Poly Lab Coat Standard protection.[1] If handling >1L, add a chemically resistant apron (Tyvek or PVC).

Part 3: Operational Handling Protocol

Objective: To handle 3,6-Dimethyloctan-3-ol without cross-contamination or environmental release.[1][5]

Storage and Stability
  • Temperature: Store at room temperature (15–25°C).

  • Atmosphere: Hygroscopic tendency is low, but storage under nitrogen is recommended for high-purity analytical standards to prevent slow oxidation.

  • Incompatibilities: Segregate strictly from strong oxidizing agents (e.g., perchlorates, permanganates) and acid chlorides . Reaction with acid chlorides will generate HCl gas and heat.[1]

Transfer and Synthesis
  • Viscosity Note: As a C10 alcohol, it is more viscous than ethanol.[1] Use positive displacement pipettes for accurate analytical dosing.[1]

  • Heating: If the protocol requires heating >80°C, perform strictly within a fume hood. The flash point is ~95°C (203°F); do not use open flames. Use oil baths or heating mantles.[1]

Spill Management Workflow

This substance is toxic to aquatic life with long-lasting effects (H411).[5][6] Containment is the priority.

Spill_Response Assess 1. Assess Volume & Evacuate if >1L PPE 2. Don PPE (Goggles + Double Nitrile) Assess->PPE Contain 3. Containment Use Sand/Vermiculite berm PPE->Contain Absorb 4. Absorption Use Inert Pads (No Sawdust) Contain->Absorb Clean 5. Surface Decon Soap & Water Wash Absorb->Clean Disposal 6. Waste Tagging 'Hazardous Organic - Toxic' Clean->Disposal

Figure 2: Step-by-step containment and cleanup loop for 3,6-Dimethyloctan-3-ol spills.

Spill Cleanup Steps:

  • Isolate: Mark the area.[1] Ensure no ignition sources are present.[1][4][5][7][8][9]

  • Barrier: Create a dike using vermiculite or spill pillows around the liquid to prevent it from reaching floor drains.[1]

  • Absorb: Use inert absorbents (clay, sand, or polypropylene pads). Do not use sawdust , as it is combustible and increases fire risk.[1]

  • Decontaminate: Scrub the surface with a detergent solution.[1] The alcohol is lipophilic and will not rinse away with water alone.[1]

Part 4: Waste Disposal & Logistics

Environmental Compliance (H411): It is illegal and unethical to dispose of 3,6-Dimethyloctan-3-ol down the sink.[1] It is classified as Aquatic Chronic 2 .[1]

Waste StreamHandling ProcedureLabeling Requirement
Liquid Waste Collect in a dedicated Halogen-Free Organic Solvents container."Hazardous Waste: Organic Alcohol, Irritant, Marine Pollutant"
Solid Waste Contaminated gloves, paper towels, and absorbents must be bagged in yellow hazardous waste bags.[1]"Contaminated Solids - Chemical"
Rinsate First rinse of glassware should be collected into the liquid waste container.[1]Same as Liquid Waste

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9027, 3,6-Dimethyl-3-octanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 3,6-dimethyloctan-3-ol (CAS 151-19-9).[1][6] Retrieved from [Link][6]

  • ChemSrc (2025). 3-Octanol, 3,6-dimethyl- Physical Properties and Safety Data. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.